molecular formula C20H37NO3 B15597740 N-hexadecanoyl-L-Homoserine lactone

N-hexadecanoyl-L-Homoserine lactone

Katalognummer: B15597740
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: QJIXVOQAEZMUIH-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-hexadecanoyl-L-Homoserine lactone is a N-acyl-amino acid.

Eigenschaften

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVOQAEZMUIH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-hexadecanoyl-L-Homoserine Lactone (C16-HSL): A Technical Guide to its Role in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process is primarily mediated by small, diffusible signal molecules known as autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the principal class of autoinducers.[1][3] This technical guide provides an in-depth examination of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain AHL involved in critical bacterial behaviors. We will explore its chemical properties, the canonical LuxI/R signaling pathway it activates, its role in specific bacterial species, comprehensive experimental protocols for its study, and its implications for the development of novel antimicrobial therapies.

Introduction to this compound (C16-HSL)

N-acyl homoserine lactones consist of a conserved homoserine lactone ring linked to a fatty acid acyl chain, which can vary in length (from C4 to C18 or longer), saturation, and substitution at the C3 position.[1][4] These structural variations confer signal specificity, largely through their affinity to cognate transcriptional regulators of the LuxR family.[1]

C16-HSL, also known as N-palmitoyl-L-Homoserine lactone, is a long-chain AHL characterized by a 16-carbon acyl group.[1][5] Due to its long, lipophilic acyl chain, C16-HSL is hydrophobic and tends to be localized within the relatively lipophilic cellular environments of bacteria, such as the cell membrane.[1] Unlike short-chain AHLs that can diffuse freely across the cell membrane, long-chain AHLs like C16-HSL may require active transport mechanisms, such as efflux pumps or outer membrane vesicles, for export from the cell.[1][3]

Table 1: Chemical and Physical Properties of C16-HSL

PropertyValueReference
Alternate Names N-palmitoyl-L-Homoserine, C16-HSL[1][5]
CAS Number 87206-01-7[1][5]
Molecular Formula C₂₀H₃₇NO₃[1][5]
Molecular Weight 339.5 g/mol [1][5]
Structure A homoserine lactone ring with a 16-carbon acyl side chain.[1]
Solubility Soluble in chloroform (B151607) (1 mg/ml).[1]

The C16-HSL Quorum Sensing Signaling Pathway

The canonical signaling circuit for C16-HSL, like other AHLs, is the LuxI/LuxR-type system, first identified in Vibrio fischeri.[6][7] This system comprises two core protein components: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.[6][8]

  • Synthesis (LuxI Homologs): A LuxI-type synthase (e.g., SinI in S. meliloti) catalyzes the synthesis of C16-HSL.[1] The substrates for this reaction are S-adenosylmethionine (SAM), which provides the homoserine lactone moiety, and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[3]

  • Accumulation and Transport: At low cell densities, the basal production of C16-HSL results in a low extracellular concentration. As the bacterial population grows, the concentration of C16-HSL increases proportionally.[2] Due to its hydrophobic nature, it is concentrated in the cell membranes but is also found in the culture fluid.[9]

  • Reception (LuxR Homologs): Once the concentration of C16-HSL reaches a critical threshold, it binds to its cognate intracellular LuxR-type receptor protein.[3][7]

  • Transcriptional Regulation: This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization or multimerization.[10] The activated LuxR-AHL complex then binds to specific DNA sequences, often called "lux boxes," located in the promoter regions of target genes.[11] This binding typically activates transcription, leading to a coordinated change in the population's behavior.[3] This often includes a positive feedback loop where the LuxR-AHL complex upregulates the expression of the luxI synthase gene, rapidly amplifying the signal.[3]

C16_HSL_Signaling_Pathway cluster_environment Extracellular Environment / Membrane SAM SAM + Acyl-ACP LuxI LuxI-type Synthase (e.g., SinI) SAM->LuxI C16_intra C16-HSL LuxI->C16_intra Synthesis LuxR LuxR-type Receptor (inactive) C16_intra->LuxR Binding C16_extra C16-HSL C16_intra->C16_extra Transport (Efflux Pump / Vesicles) Complex Active C16-HSL/LuxR Complex (Dimer) LuxR->Complex DNA lux box Complex->DNA Binds to promoter Genes Target Genes (e.g., Biofilm, Virulence) DNA->Genes Activates Transcription C16_extra->C16_intra Experimental_Workflow Culture 1. Bacterial Culture (Stationary Phase) Extract 2. AHL Extraction (Ethyl Acetate) Culture->Extract TLC 3a. TLC Analysis (with Biosensor Overlay) Extract->TLC Screening LCMS 3b. LC-MS/MS Analysis (UPLC-HRMS/MS) Extract->LCMS Identification Spot Preliminary ID (Rf value) TLC->Spot Structure Structural Confirmation (m/z 102 fragment) LCMS->Structure Quant Quantification LCMS->Quant

References

The Functional Role of N-hexadecanoyl-L-Homoserine Lactone in Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in a select group of Gram-negative bacteria. This technical guide provides a comprehensive overview of the function, signaling pathways, and methods for studying C16-HSL. As a key regulator of gene expression, C16-HSL plays a critical role in orchestrating collective behaviors such as biofilm formation, swarming motility, and the production of virulence factors. Understanding the intricacies of C16-HSL signaling is paramount for the development of novel anti-infective strategies that target bacterial communication. This document details the synthesis and perception of C16-HSL, its physiological effects, and provides in-depth experimental protocols for its study, empowering researchers to further elucidate its role in bacterial pathogenesis and explore its potential as a therapeutic target.

Core Concepts: The LuxI/R Quorum Sensing Circuit

The canonical signaling pathway involving C16-HSL is the LuxI/LuxR-type quorum sensing system. This system is a cornerstone of bacterial cell-to-cell communication, enabling bacteria to monitor their population density and coordinate gene expression in unison.

2.1 Synthesis of C16-HSL:

C16-HSL is synthesized by a LuxI-type synthase. These enzymes utilize S-adenosyl-L-methionine (SAM) and a fatty acid, in this case, a 16-carbon acyl chain derived from the fatty acid biosynthesis pathway, to produce the AHL molecule. The specificity of the LuxI synthase determines the length and modification of the acyl chain, leading to the production of a specific AHL signal. In bacteria that produce C16-HSL, a specific LuxI homolog is responsible for its synthesis. For example, in Sinorhizobium meliloti, the SinI synthase is responsible for producing a variety of long-chain AHLs, including C16-HSL[1][2]. Similarly, in Rhodobacter capsulatus, the GtaI synthase produces C16-HSL[3][4].

2.2 Perception and Signal Transduction:

Once synthesized, C16-HSL can diffuse across the cell membrane, although its long hydrophobic acyl chain may lead to its concentration within the cell membrane[3]. As the bacterial population density increases, the extracellular concentration of C16-HSL rises. Upon reaching a threshold concentration, C16-HSL binds to its cognate LuxR-type receptor, an intracellular transcriptional regulator. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enabling it to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding typically activates or represses the transcription of these genes, leading to a coordinated change in the population's behavior. In S. meliloti, the ExpR protein is a known receptor for long-chain AHLs, including those with 16-carbon chains[1][5].

cluster_cell Bacterial Cell LuxI LuxI-type Synthase (e.g., SinI, GtaI) C16_HSL_intra C16-HSL LuxI->C16_HSL_intra Synthesis LuxR LuxR-type Receptor (e.g., ExpR) DNA DNA (lux box) LuxR->DNA Binds to lux box C16_HSL_intra->LuxR Binding & Activation C16_HSL_extra C16-HSL (Extracellular) C16_HSL_intra->C16_HSL_extra Diffusion Genes Target Genes (e.g., motility, biofilm) DNA->Genes Transcription Regulation Phenotype Coordinated Behavior (e.g., Biofilm Formation) Genes->Phenotype Leads to C16_HSL_extra->C16_HSL_intra Uptake at high concentration

Caption: C16-HSL mediated LuxI/R quorum sensing signaling pathway.

Physiological Functions of C16-HSL

The activation of LuxR-type receptors by C16-HSL triggers a cascade of gene expression changes that manifest in various physiological and behavioral alterations in the bacterial population.

3.1 Biofilm Formation:

Biofilm formation is a key QS-regulated process. It involves the transition of bacteria from a planktonic (free-swimming) state to a sessile lifestyle within a self-produced extracellular polymeric substance (EPS) matrix. In Rhodobacter capsulatus, C16-HSL is implicated in the regulation of genes involved in the production of the capsule, a component of the biofilm matrix[6]. While direct quantitative data on the effect of C16-HSL on biofilm formation is limited, it is a crucial area of investigation for understanding bacterial persistence.

3.2 Swarming Motility:

Swarming is a coordinated, multicellular movement of bacteria across a surface. In Sinorhizobium meliloti, the ExpR/Sin quorum-sensing system, which responds to long-chain AHLs, downregulates motility as the cell population density increases[7][8]. Specifically, a sinI mutant of S. meliloti exhibits a defect in swarming motility that can be restored by the addition of nanomolar concentrations of a C16:1-HSL, a close analog of C16-HSL[1]. This suggests a role for C16-HSL and related long-chain AHLs in the transition from a motile to a sessile state.

3.3 Virulence Factor Production and Gene Exchange:

In pathogenic bacteria, QS often controls the expression of virulence factors, allowing for a coordinated attack on a host once a sufficient bacterial population has been established. In the opportunistic pathogen Burkholderia cenocepacia, a member of the Burkholderia cepacia complex, long-chain AHLs are known to regulate virulence determinants. While not always the primary signal, C16-HSL can be part of the complex AHL milieu that fine-tunes virulence gene expression.

Furthermore, in Rhodobacter capsulatus, C16-HSL positively regulates the production of the Gene Transfer Agent (GTA), a bacteriophage-like particle that mediates horizontal gene transfer within the bacterial population[2][3][4]. This highlights a role for C16-HSL in promoting genetic diversity and adaptation.

Quantitative Data

Precise quantitative data for C16-HSL, such as production levels, receptor binding affinities, and effective concentrations, are not extensively reported in the literature. The following tables summarize the available information and highlight the areas where further research is needed. The provided experimental protocols in the subsequent section are designed to enable researchers to obtain this critical data.

Table 1: Production of this compound (C16-HSL) in Gram-negative Bacteria

Bacterial SpeciesLuxI-type SynthaseReported ProductionMethod of DetectionReference
Sinorhizobium melilotiSinIPresent in a mixture of long-chain AHLsGC-MS, ESI-MS/MS[1]
Rhodobacter capsulatusGtaIIdentified as the most abundant AHLRadiotracer assay, CI-MS[3][4]
Halomonas smyrnensisNot specifiedIdentifiedLC-MS[9]

Table 2: Receptor Binding and Biological Activity of C16-HSL (Data to be determined)

LuxR-type ReceptorBacterial SpeciesBinding Affinity (Kd)Effective Concentration (EC50) for Gene ExpressionEffective Concentration (EC50) for Phenotypic Change (e.g., Biofilm, Motility)
ExpRSinorhizobium melilotiNot reportedNot reported; 200 nM of C16:1-HSL used to restore swarming[1]5 nM of C16:1-HSL restored swarming in a sinI mutant[1]
GtaRRhodobacter capsulatusNot reportedNot reported; exogenous addition restores GTA production in a gtaI mutant[3]Not reported

Experimental Protocols

The following section provides detailed methodologies for the study of C16-HSL.

5.1 Extraction and Quantification of C16-HSL from Bacterial Cultures

Due to its long acyl chain, C16-HSL is more hydrophobic than short-chain AHLs, which necessitates modifications to standard extraction protocols.

5.1.1 Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • C16-HSL standard (commercially available)

5.1.2 Protocol:

  • Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Pool the organic (upper) phases and dry over anhydrous sodium sulfate.

  • Filter the dried organic phase to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at 30°C or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume (e.g., 1 mL) of HPLC-grade acetonitrile (B52724) or methanol (B129727) for analysis.

  • For quantification, perform LC-MS/MS analysis. A C18 column is typically used with a gradient of water and acetonitrile, both often containing 0.1% formic acid to improve ionization.

  • Monitor for the specific parent ion of C16-HSL (m/z 340.28) and its characteristic fragment ion (m/z 102.05) corresponding to the homoserine lactone ring.

  • Create a standard curve using a serial dilution of the C16-HSL standard to quantify the concentration in the bacterial extract.

start Bacterial Culture centrifuge Centrifugation (10,000 x g, 15 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction drying Dry Organic Phase (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator or N2 Stream) drying->evaporation resuspend Resuspend in Acetonitrile/Methanol evaporation->resuspend analysis LC-MS/MS Analysis resuspend->analysis

Caption: Workflow for the extraction and analysis of C16-HSL.

5.2 Biofilm Formation Assay

This protocol allows for the quantification of biofilm formation in response to exogenous C16-HSL.

5.2.1 Materials:

  • 96-well microtiter plates (polystyrene, flat-bottom)

  • Bacterial strain of interest

  • Appropriate growth medium

  • C16-HSL stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% ethanol (B145695)

  • Microplate reader

5.2.2 Protocol:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh growth medium.

  • Prepare serial dilutions of C16-HSL in the growth medium in the wells of the 96-well plate. Include a solvent control (medium with the same concentration of the solvent used for the C16-HSL stock) and a no-treatment control.

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-72 hours.

  • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells gently twice with 200 µL of sterile distilled water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three to four times with water.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Incubate for 15 minutes with gentle shaking.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.

5.3 Gene Expression Analysis by qRT-PCR

This protocol details how to measure the change in expression of target genes in response to C16-HSL.

5.3.1 Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • C16-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes)

  • Primers for target genes and a housekeeping gene (for normalization)

  • Real-time PCR instrument

5.3.2 Protocol:

  • Grow the bacterial culture to the desired OD600.

  • Split the culture into two: one as a control and the other to be treated with a specific concentration of C16-HSL.

  • Incubate both cultures for a defined period (e.g., 1-4 hours).

  • Harvest the cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase.

  • Perform qRT-PCR using primers specific for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the C16-HSL-treated sample relative to the control.

start Bacterial Culture treatment Treat with C16-HSL (and control) start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr analysis Gene Expression Analysis (ΔΔCt method) qpcr->analysis

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion and Future Directions

This compound is a significant, yet understudied, quorum-sensing signal molecule in specific Gram-negative bacteria. Its role in regulating key processes such as biofilm formation, motility, and gene transfer underscores its importance in bacterial adaptation and survival. While the foundational aspects of its function through the LuxI/R signaling pathway are understood, a significant gap remains in the quantitative understanding of its production, receptor binding, and dose-dependent effects. The experimental protocols provided in this guide offer a clear path for researchers to fill these knowledge gaps. Future research should focus on:

  • Precise Quantification: Determining the exact concentrations of C16-HSL produced by various bacterial strains under different environmental conditions.

  • Receptor-Ligand Interactions: Characterizing the binding kinetics of C16-HSL with its cognate LuxR-type receptors to understand signal specificity and sensitivity.

  • Global Regulatory Networks: Employing transcriptomic and proteomic approaches to identify the complete regulon controlled by C16-HSL in different bacterial species.

  • Therapeutic Targeting: Exploring the potential of C16-HSL signaling as a target for novel anti-infective therapies, either by inhibiting its synthesis or blocking its reception.

A deeper understanding of C16-HSL-mediated quorum sensing will undoubtedly open new avenues for controlling bacterial behavior and combating infectious diseases.

References

N-Hexadecanoyl-L-Homoserine Lactone: A Technical Guide to its Discovery, Natural Producers, and Signaling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a key signaling molecule in bacterial quorum sensing. This technical guide provides a comprehensive overview of the discovery of C16-HSL, its known natural producers, and the associated signaling pathways. Detailed experimental protocols for the extraction, purification, and characterization of C16-HSL are provided, along with quantitative data where available. Signaling pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms underlying C16-HSL-mediated cell-to-cell communication. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields who are investigating bacterial signaling and developing novel antimicrobial strategies.

Discovery of this compound (C16-HSL)

The discovery of this compound as a quorum-sensing signal was a significant advancement in understanding bacterial communication, particularly in the context of long-chain AHLs. A pivotal study by Schaefer and colleagues in 2002 was the first to identify and characterize C16-HSL from the purple non-sulfur bacterium Rhodobacter capsulatus.[1][2] This research demonstrated that R. capsulatus produces long-chain acyl-HSLs, with C16-HSL being the most abundant.[1][2] The identification was achieved through a sensitive approach that did not rely on traditional bioassays, which are often not suitable for detecting long-chain AHLs.[2] The structure of the molecule isolated from R. capsulatus was confirmed by comparison to a chemically synthesized standard of C16-HSL using coelution in high-performance liquid chromatography (HPLC) and chemical ionization-mass spectrometry (CI-MS).[1] This work established C16-HSL as a functional quorum-sensing signal that regulates the production of a gene transfer agent (GTA) in R. capsulatus.[1][2]

Natural Producers of this compound

Following its initial discovery in Rhodobacter capsulatus, C16-HSL has been identified as a signaling molecule in a diverse range of Gram-negative bacteria, often inhabiting specific ecological niches such as marine environments and symbiotic relationships with plants.

Bacterial SpeciesEnvironment/AssociationQuorum-Sensing System (LuxI/LuxR Homologs)Notes
Rhodobacter capsulatus Aquatic, SoilGtaI / GtaRC16-HSL is the most abundant AHL and regulates gene transfer agent production.[1][2]
Sinorhizobium meliloti Nitrogen-fixing symbiont of legumesSinI / ExpRProduces a variety of long-chain AHLs, including C16-HSL, which are involved in symbiosis and swarming motility.[3]
Halomonas smyrnensis AAD6 Moderately halophilicNot fully characterizedC16-HSL production is growth-phase dependent and may be linked to exopolysaccharide (EPS) production.[4][5]
Citrobacter amalonaticus YG6 Marine (isolated from clams)CamI / CamRProduces multiple AHLs, including C16-HSL.[6]

Quantitative Data on C16-HSL Production

Quantitative analysis of C16-HSL production is crucial for understanding its physiological role. Due to its lipophilic nature, a significant portion of long-chain AHLs like C16-HSL can remain associated with the producing cells.

Bacterial SpeciesParameterValueReference
Rhodobacter capsulatus Cellular Association33-34% of total ¹⁴C-labeled C16-HSL remained with the cells.[1]
Rhodobacter capsulatus Effective Concentration for GTA InductionHalf-maximal response for gene transfer agent gene expression occurred at 2.5 to 5 nM C16-HSL.[1]
Sinorhizobium meliloti Effective Concentration for Swarming MotilityThe sinI mutant was restored to normal swarming by 5 nM C16:1-HSL (a closely related molecule).[3]

Signaling Pathways Involving C16-HSL

C16-HSL-mediated quorum sensing typically involves a LuxI-type synthase that produces the signal and a LuxR-type receptor that detects it and regulates gene expression.

The GtaI/GtaR System in Rhodobacter capsulatus

In R. capsulatus, the production of C16-HSL is catalyzed by the LuxI homolog GtaI.[1][2] The cognate LuxR-type receptor is GtaR.[7][8] The gtaI and gtaR genes are co-transcribed.[7] The GtaR protein acts as a negative transcriptional regulator of the gtaRI operon in the absence of C16-HSL.[7][9] When C16-HSL reaches a threshold concentration, it is thought to bind to GtaR, leading to the derepression of the gtaRI operon and the activation of genes responsible for the production of the gene transfer agent (GTA), which facilitates horizontal gene transfer.[1][7]

GtaI_GtaR_Pathway cluster_cell Rhodobacter capsulatus C16_HSL N-hexadecanoyl-L- Homoserine lactone (C16-HSL) GtaR_inactive GtaR (inactive) C16_HSL->GtaR_inactive binds to C16_HSL_out C16-HSL (extracellular) C16_HSL->C16_HSL_out diffusion/ transport GtaI GtaI (AHL Synthase) GtaI->C16_HSL synthesis GtaR_active GtaR-C16-HSL Complex (active) GtaR_inactive->GtaR_active activates gtaRI_operon gtaRI operon GtaR_inactive->gtaRI_operon represses GtaR_active->gtaRI_operon derepresses gta_genes Gene Transfer Agent (GTA) Genes GtaR_active->gta_genes activates transcription of gtaRI_operon->GtaI expresses gtaRI_operon->GtaR_inactive expresses GTA_production GTA Production gta_genes->GTA_production

Caption: The GtaI/GtaR quorum-sensing circuit in Rhodobacter capsulatus.

The SinI/ExpR System in Sinorhizobium meliloti

Sinorhizobium meliloti utilizes the SinI synthase to produce a variety of long-chain AHLs, including C16-HSL and its derivatives.[3] These signals are recognized by the LuxR-type receptor ExpR.[3] The SinI/ExpR system is crucial for symbiotic interactions with host plants, including nodule formation, and also regulates surface swarming motility.[3] The binding of specific long-chain AHLs to ExpR activates the expression of genes involved in exopolysaccharide (EPS) II production, which is essential for these phenotypes.[10]

SinI_ExpR_Pathway cluster_cell Sinorhizobium meliloti Long_Chain_AHLs Long-Chain AHLs (including C16-HSL) ExpR_inactive ExpR (inactive) Long_Chain_AHLs->ExpR_inactive binds to Long_Chain_AHLs_out Long-Chain AHLs (extracellular) Long_Chain_AHLs->Long_Chain_AHLs_out diffusion/ transport SinI SinI (AHL Synthase) SinI->Long_Chain_AHLs synthesis ExpR_active ExpR-AHL Complex (active) ExpR_inactive->ExpR_active activates sinI_gene sinI gene ExpR_active->sinI_gene positive feedback exp_genes Exopolysaccharide (EPS) II Genes (exp) ExpR_active->exp_genes activates transcription of sinI_gene->SinI expresses EPS_production EPS II Production exp_genes->EPS_production Swarming Swarming Motility EPS_production->Swarming Nodulation Nodule Formation EPS_production->Nodulation

Caption: The SinI/ExpR quorum-sensing circuit in Sinorhizobium meliloti.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of C16-HSL from bacterial cultures.

Protocol 1: Extraction of C16-HSL from Bacterial Culture

This protocol is adapted from standard methods for the extraction of long-chain AHLs. Due to the lipophilic nature of C16-HSL, extraction from both the culture supernatant and the cell pellet is recommended.

Materials:

  • Bacterial culture grown to stationary phase

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Methanol (B129727) or ethyl acetate for resuspension

Procedure:

  • Centrifuge the bacterial culture (e.g., 1 liter) at 10,000 x g for 15 minutes at 4°C to separate the supernatant and the cell pellet.

  • Supernatant Extraction:

    • Decant the supernatant into a separatory funnel.

    • Add an equal volume of acidified ethyl acetate, and shake vigorously for 2 minutes.

    • Allow the phases to separate and collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize recovery.

    • Pool the ethyl acetate fractions.

  • Cell Pellet Extraction:

    • Resuspend the cell pellet in a small volume of water or buffer.

    • Add an equal volume of acidified ethyl acetate and mix vigorously (e.g., by vortexing).

    • Centrifuge to separate the phases and collect the upper ethyl acetate phase.

    • Repeat the extraction of the cell suspension.

    • Pool the ethyl acetate fractions from the cell pellet extraction.

  • Combine the ethyl acetate extracts from both the supernatant and the cell pellet.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a dried residue.

  • Resuspend the dried extract in a small, known volume of methanol or ethyl acetate for further analysis.

Protocol 2: Characterization of C16-HSL by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of C16-HSL.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Synthetic C16-HSL standard (commercially available)

Procedure:

  • Sample Preparation: Use the resuspended extract from Protocol 1.

  • Chromatographic Separation:

    • Inject a known volume of the sample onto the C18 column.

    • Use a gradient elution with two mobile phases:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be a linear increase from 5% to 95% Solvent B over 20-30 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the protonated molecular ion [M+H]⁺ of C16-HSL, which has a theoretical m/z of 340.2846.

    • For confirmation, perform tandem mass spectrometry (MS/MS) to detect the characteristic fragment ion of the homoserine lactone ring at m/z 102.

  • Identification and Quantification:

    • Identify C16-HSL in the sample by comparing its retention time and mass spectrum (including the parent ion and fragment ions) with the synthetic standard.

    • For quantification, generate a standard curve using serial dilutions of the synthetic C16-HSL standard and compare the peak area of the sample to the standard curve.

Protocol 3: Bioassay for C16-HSL Detection

Bioassays using reporter strains can be used for the semi-quantitative detection of C16-HSL. While less specific than HPLC-MS, they are useful for screening and activity assessment.

Materials:

  • AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or a modified Sinorhizobium meliloti reporter sensitive to long-chain AHLs)

  • Appropriate growth medium and agar (B569324) plates for the reporter strain

  • Extracted AHL sample and synthetic C16-HSL standard

Procedure (General):

  • Prepare a lawn of the reporter strain on an agar plate.

  • Spot a small volume (e.g., 5-10 µL) of the extracted sample onto the agar surface.

  • Spot a known concentration of the synthetic C16-HSL standard as a positive control and the resuspension solvent as a negative control.

  • Incubate the plate under appropriate conditions for the reporter strain.

  • Observe for a response, such as the production of a colored pigment (e.g., violacein (B1683560) in Chromobacterium violaceum mutants) or the expression of a reporter gene (e.g., β-galactosidase activity in A. tumefaciens NTL4).

  • The size of the response zone can be used for semi-quantitative estimation by comparing it to the zones produced by the standards.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of C16-HSL from a bacterial source.

Experimental_Workflow cluster_workflow C16-HSL Discovery and Characterization Workflow start Bacterial Culture (e.g., Rhodobacter capsulatus) extraction Extraction with Acidified Ethyl Acetate (Protocol 1) start->extraction crude_extract Crude Extract extraction->crude_extract bioassay Bioassay with Reporter Strain (Protocol 3) crude_extract->bioassay Screening hplc_ms HPLC-MS Analysis (Protocol 2) crude_extract->hplc_ms Initial Analysis purification Further Purification (e.g., HPLC fractionation) crude_extract->purification conclusion Identification and Functional Characterization of C16-HSL hplc_ms->conclusion pure_compound Pure C16-HSL purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS/MS) pure_compound->structure_elucidation biological_assays Biological Activity Assays (e.g., GTA induction) pure_compound->biological_assays structure_elucidation->conclusion biological_assays->conclusion

Caption: A generalized experimental workflow for C16-HSL research.

Conclusion

This compound is a critical quorum-sensing signal molecule in a variety of bacteria, playing important roles in processes ranging from horizontal gene transfer to symbiosis. The discovery and ongoing research into C16-HSL and its associated signaling pathways continue to provide valuable insights into the complex world of bacterial communication. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate C16-HSL and other long-chain AHLs, with potential applications in the development of novel anti-infective therapies that target quorum sensing. The continued exploration of these signaling systems will undoubtedly uncover new facets of microbial life and open up new avenues for biotechnological and therapeutic innovation.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Hexadecanoyl-L-Homoserine Lactone (C16-HSL) in Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecanoyl-L-homoserine lactone (C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in a variety of Gram-negative bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms by which C16-HSL regulates gene expression. It details the key components of the C16-HSL signaling pathways, summarizes the current knowledge on target genes and regulated phenotypes, and provides detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers in microbiology, molecular biology, and drug development who are interested in bacterial communication and the identification of novel antimicrobial targets.

Introduction to C16-HSL and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers.[1] Acyl-homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria. The specificity of these signals is determined by the length and modification of the acyl side chain, which can range from 4 to 18 carbons.[1]

C16-HSL is a long-chain AHL that, due to its hydrophobic nature, is often found localized in the cellular membrane and may be transported between cells via efflux pumps or outer membrane vesicles.[1] It plays a crucial role in regulating diverse biological processes, including symbiosis, biofilm formation, and virulence. This guide will focus on the well-characterized C16-HSL signaling systems in Sinorhizobium meliloti and Rhodobacter capsulatus.

The Core Mechanism: The LuxI/LuxR Paradigm

The mechanism of C16-HSL-mediated gene regulation generally follows the canonical LuxI/LuxR quorum-sensing model. This system is comprised of two key proteins:

  • LuxI-type synthases: These enzymes are responsible for synthesizing the AHL signal molecules. In the context of C16-HSL, homologs of LuxI, such as SinI in S. meliloti, catalyze the ligation of a fatty acyl group (in this case, a C16 chain) from an acyl carrier protein (ACP) to S-adenosylmethionine (SAM).

  • LuxR-type transcriptional regulators: These are intracellular receptor proteins that bind to their cognate AHL. Upon binding, the LuxR-AHL complex undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as lux boxes located in the promoter regions of target genes, thereby activating or repressing their transcription.

C16-HSL Signaling in Sinorhizobium meliloti

S. meliloti is a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa. The SinI/SinR quorum-sensing system in this organism is a primary regulator of symbiotic efficiency and other physiological processes.

The SinI/SinR/ExpR Signaling Cascade

In S. meliloti, the production of long-chain AHLs, including C16-HSL and its monounsaturated analog C16:1-HSL, is directed by the SinI synthase.[2] The regulation of gene expression in response to these AHLs is complex and involves at least two LuxR-type receptors: SinR and ExpR .[2] While SinR's direct interaction with C16-HSL is less characterized, ExpR is a key receptor for long-chain AHLs. The ExpR/AHL complex is a central regulator of gene expression in S. meliloti.[2]

dot

Caption: C16-HSL signaling pathway in S. meliloti.

Genes and Phenotypes Regulated by C16-HSL in S. meliloti

The Sin/ExpR quorum-sensing system regulates a wide array of genes in S. meliloti. A proteomic analysis of wild-type S. meliloti exposed to long-chain AHLs revealed significant changes in the accumulation of over 100 proteins. These proteins are involved in diverse cellular functions.

Table 1: Proteins Regulated by Long-Chain AHLs (including 3-oxo-C16:1-HSL) in S. meliloti

Protein CategoryExamples of Affected ProteinsPutative Function
Carbon & Nitrogen Metabolism IdhA, PckATricarboxylic acid cycle, gluconeogenesis
Energy Cycles GorGlutathione reductase
Metabolite Transport AglEABC transporter component
DNA Synthesis
Protein Turnover
Exopolysaccharide (EPS) Production ExpE6EPS II biosynthesis
Motility & Chemotaxis FlaF, FlbT, FlaC, CheY1Flagellar synthesis and function

Data adapted from a proteomic study using 3-oxo-C16:1-HSL and C14-HSL.[3]

Key phenotypes regulated by this system include:

  • Exopolysaccharide (EPS) II Production: EPS II is crucial for successful nodule invasion. The sinRI locus is required for its synthesis, and this phenotype can be restored in a sinI mutant by the addition of synthetic C16:1-HSL.[4][5]

  • Motility: Quorum sensing, through the ExpR/Sin system, downregulates motility in S. meliloti.[6] A sinI mutant exhibits defective swarming motility, which can be rescued by nanomolar concentrations of C16:1-HSL.[2]

  • Symbiosis: Mutations in the sinRI locus lead to a delay in nodule formation and a decrease in the number of nitrogen-fixing nodules on alfalfa roots, indicating a critical role for long-chain AHLs in the symbiotic relationship.[7]

C16-HSL Signaling in Rhodobacter capsulatus

R. capsulatus is a purple non-sulfur photosynthetic bacterium known for its metabolic versatility. In this organism, C16-HSL is the most abundant AHL and is a key regulator of horizontal gene transfer.

The GtaI/GtaR Signaling Cascade

The quorum-sensing system in R. capsulatus responsible for responding to C16-HSL consists of the GtaI synthase and the LuxR-type regulator GtaR .[8] GtaR acts as a negative regulator of the gtaRI operon in the absence of AHLs.[3] Upon binding of C16-HSL, this repression is relieved, leading to the expression of target genes.

dot

Fluorescence_Quenching_Workflow Start Start Purify_Protein Purify LuxR-type Receptor Start->Purify_Protein Prepare_Ligand Prepare C16-HSL Stock Start->Prepare_Ligand Titration Titrate Receptor with C16-HSL Purify_Protein->Titration Prepare_Ligand->Titration Setup_Fluorometer Set up Spectrofluorometer (Excitation: 295 nm, Emission: 310-400 nm) Setup_Fluorometer->Titration Measure_Fluorescence Measure Fluorescence Quenching Titration->Measure_Fluorescence Data_Analysis Analyze Data (Correct for inner filter effect, Fit to binding isotherm) Measure_Fluorescence->Data_Analysis Determine_Kd Determine Dissociation Constant (Kd) Data_Analysis->Determine_Kd qRT_PCR_Workflow Start Start Culture_Treatment Culture Bacteria and Treat with C16-HSL Start->Culture_Treatment RNA_Extraction Extract Total RNA Culture_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR with SYBR Green cDNA_Synthesis->qRT_PCR Data_Analysis Analyze Data using ΔΔCt Method qRT_PCR->Data_Analysis Quantify_Expression Quantify Gene Expression Fold Change Data_Analysis->Quantify_Expression

References

The Role of N-hexadecanoyl-L-Homoserine Lactone in Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). Among these, long-chain AHLs such as N-hexadecanoyl-L-Homoserine lactone (C16-HSL) play a crucial, albeit less universally characterized, role in regulating complex multicellular behaviors, most notably biofilm formation. Biofilms represent a protected mode of growth that confers enhanced resistance to antimicrobial agents and host immune responses, making them a significant challenge in clinical and industrial settings. This technical guide provides an in-depth examination of the role of C16-HSL in the lifecycle of bacterial biofilms, from its synthesis and signaling pathways to its direct impact on biofilm architecture. We consolidate quantitative data, present detailed experimental protocols for studying its effects, and provide visual diagrams of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Quorum Sensing and N-acyl-homoserine lactones (AHLs)

Bacteria, long considered unicellular and independent organisms, can exhibit coordinated, collective behaviors reminiscent of multicellular entities.[1] This is achieved through quorum sensing (QS), a process of chemical communication mediated by small, diffusible signal molecules called autoinducers.[2] As a bacterial population grows, these autoinducers accumulate in the environment.[2] Once a critical threshold concentration is reached, they interact with cognate receptors to trigger a cascade of gene expression changes across the population.[2]

In many Gram-negative bacteria, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[3] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons).[3][4] Variations in the acyl chain, such as length and modifications at the C3 position (oxo- or hydroxyl- substitutions), confer signal specificity.[4] This signaling system is pivotal in regulating virulence, motility, pigment production, and, critically, biofilm formation.[2][5]

This compound (C16-HSL) is a long-chain AHL. Due to their hydrophobic nature, long-chain AHLs like C16-HSL are often associated with the cell membrane and may require active transport mechanisms like efflux pumps or be transported via outer membrane vesicles, unlike shorter-chain AHLs which can diffuse more freely.[4][6] C16-HSL has been identified as a signaling molecule in bacteria such as Sinorhizobium meliloti, a nitrogen-fixing symbiont, and the phototrophic bacterium Rhodopseudomonas capsulatus.[4]

The C16-HSL Signaling Pathway: A LuxI/R Paradigm

The canonical AHL-mediated QS system operates through a pair of homologous proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[2][7]

  • Signal Synthesis (LuxI-type Synthase): C16-HSL is synthesized by a LuxI family synthase, such as SinI in S. meliloti.[4] These enzymes catalyze the acylation of S-adenosyl-L-methionine (SAM) with a specific acyl group, in this case, a 16-carbon chain derived from the fatty acid biosynthesis pathway, to form C16-HSL.[8]

  • Signal Detection and Response (LuxR-type Regulator): As C16-HSL accumulates, it binds to its cognate LuxR-type receptor protein. This binding event typically induces a conformational change in the regulator, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[7][8] This interaction activates or represses the transcription of a suite of genes, many of which are directly involved in the formation and maturation of biofilms.

G cluster_0 Bacterial Cell cluster_1 Extracellular Environment Synthase C16-HSL Synthase (LuxI-type) C16_HSL_in C16-HSL Synthase->C16_HSL_in Synthesis Precursors Acyl-ACP + SAM Precursors->Synthase Substrates Regulator Transcriptional Regulator (LuxR-type) C16_HSL_in->Regulator Binding Complex C16-HSL::Regulator Complex C16_HSL_in->Complex C16_HSL_out C16-HSL C16_HSL_in->C16_HSL_out Transport/ Diffusion Regulator->Complex DNA Target Gene Promoters (lux box) Complex->DNA Binds to Genes Biofilm-Related Genes DNA->Genes Regulates Transcription Proteins Biofilm Matrix Proteins, Polysaccharides, etc. Genes->Proteins Translation Biofilm Biofilm Formation & Maturation Proteins->Biofilm Bacterial Cell Bacterial Cell C16_HSL_out->Bacterial Cell High Cell Density Signal

Caption: Generalized C16-HSL quorum sensing signaling cascade.

Quantitative Impact of C16-HSL on Biofilm Formation

While extensive quantitative data for C16-HSL is emerging, studies on related long-chain AHLs provide a strong model for its effects. For instance, in Pseudoalteromonas galatheae, a bacterium isolated from marine algae, exogenous application of 3-oxo-C16-HSL was shown to significantly enhance biofilm formation.[9] This demonstrates a direct, positive regulatory role. The table below summarizes representative findings on the effect of long-chain AHLs on biofilm production.

Bacterial SpeciesAHL Signal MoleculeConcentrationMethod of QuantificationObserved Effect on BiofilmReference
Pseudoalteromonas galatheae3-oxo-C16-HSL150 µMCrystal Violet AssaySignificant increase in biofilm mass compared to control.[9]
Sinorhizobium melilotiC16:1-HSLNot specifiedNot specifiedInvolved in efficient biofilm development.[4]
Pseudomonas aeruginosa3-oxo-C12-HSL~10 µM (endogenous)VariousEssential for the formation of differentiated, structured biofilms.[10][11]

Note: Data for 3-oxo-C12-HSL is included as it is the best-studied long-chain AHL in the context of a pathogenic biofilm-forming organism and serves as a critical model.

Key Experimental Methodologies

To investigate the role of C16-HSL in biofilm formation, several key experimental protocols are essential. These methods allow for the quantification of biofilm mass, visualization of biofilm architecture, and the synthesis of the signaling molecule itself.

Protocol: Quantification of Biofilm Formation (Crystal Violet Assay)

This widely used method quantifies the total biomass of a biofilm by staining adherent cells with crystal violet.[12][13]

Materials:

  • Sterile 96-well polystyrene microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium

  • C16-HSL stock solution (in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% - 1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695) for solubilization

  • Microplate reader (absorbance at 570-595 nm)

Procedure:

  • Inoculum Preparation: Grow the bacterial strain to a specific optical density (e.g., OD600 of 0.5) in the appropriate liquid medium. Dilute this culture (e.g., 1:100) into fresh medium.

  • Plate Setup: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include negative controls (sterile medium) and vehicle controls (medium with the solvent used for C16-HSL).

  • Treatment: Add various concentrations of C16-HSL to the designated wells.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for a specified period (e.g., 24, 48, or 72 hours) to allow for biofilm formation.

  • Washing: Carefully decant or aspirate the planktonic culture from each well. Gently wash the wells 2-3 times with 200-300 µL of PBS to remove non-adherent cells. After the final wash, invert the plate and blot on a paper towel to remove excess liquid.

  • Staining: Add 200 µL of the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Wash: Pour off the crystal violet solution and wash the wells thoroughly with water until the water runs clear. This removes excess stain.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes, with gentle shaking if necessary.

  • Quantification: Transfer 125-150 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[14] The absorbance value is directly proportional to the biofilm biomass.

G start Prepare bacterial inoculum and C16-HSL dilutions dispense Dispense 200µL of culture + C16-HSL into 96-well plate start->dispense incubate Incubate plate (24-72h) to allow biofilm formation dispense->incubate wash1 Discard planktonic cells and wash wells with PBS incubate->wash1 stain Add 0.1% Crystal Violet and incubate (15 min) wash1->stain wash2 Wash away excess stain with water and air dry stain->wash2 solubilize Add 200µL of 30% acetic acid to dissolve bound stain wash2->solubilize read Measure absorbance (OD 570-595nm) solubilize->read end Quantify Biofilm Mass read->end

Caption: Experimental workflow for the Crystal Violet biofilm assay.
Protocol: Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for the non-destructive, three-dimensional visualization of live, hydrated biofilms, providing critical insights into their structure.[15]

Materials:

  • Flow-cell chambers or glass-bottom petri dishes

  • Bacterial culture expressing a fluorescent protein (e.g., GFP) or fluorescent dyes (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells)

  • Growth medium with and without C16-HSL

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslip in a petri dish or within a flow-cell system). Introduce the bacterial culture and medium containing the desired concentration of C16-HSL.

  • Incubation: Allow the biofilm to develop for the desired time period under controlled conditions (temperature, flow rate if applicable).[16]

  • Staining (if required): If not using a fluorescently tagged strain, gently rinse the biofilm with buffer and stain with a live/dead viability kit (e.g., SYTO 9 and Propidium Iodide) according to the manufacturer's instructions.

  • Microscopy Setup: Place the sample on the microscope stage. Select the appropriate objective lens (e.g., 20x or 63x water immersion).[16]

  • Image Acquisition: Acquire a series of optical sections (a z-stack) through the entire thickness of the biofilm.[16] Use appropriate laser lines and emission filters for the fluorophores being used (e.g., 488 nm excitation for GFP/SYTO 9).

  • Image Analysis: Reconstruct the z-stack images into a 3D model using imaging software (e.g., ImageJ with Biofilm plugins, COMSTAT).[9][15] This allows for the analysis of architectural parameters such as average thickness, roughness, and biomass volume.

G start Grow biofilm on glass surface with/without C16-HSL stain Stain with fluorescent dyes (e.g., SYTO 9 / PI) start->stain mount Mount sample on confocal microscope stage stain->mount acquire Acquire Z-stack image series through biofilm depth mount->acquire reconstruct Reconstruct 3D model from Z-stack images acquire->reconstruct analyze Analyze structural parameters (thickness, biomass, etc.) reconstruct->analyze end Characterize Biofilm Architecture analyze->end

Caption: Workflow for biofilm analysis using CLSM.
Protocol: Chemical Synthesis of this compound

Access to pure C16-HSL is critical for supplementation experiments. Chemical synthesis provides a reliable source. The following is a general procedure based on carbodiimide-mediated amide coupling.[17]

Materials:

  • Hexadecanoic acid (palmitic acid)

  • L-homoserine lactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) or a suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, ethyl acetate, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide and a base (to neutralize the hydrobromide) in anhydrous DCM.

  • Addition of Acid: Add hexadecanoic acid to the solution.

  • Coupling Agent: Add DMAP (catalytic amount) followed by the dropwise addition of EDC. EDC is the coupling agent that facilitates the formation of the amide bond.[17]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with a mild acid (e.g., 5% HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.[17] Elute with a suitable solvent gradient (e.g., dichloromethane/ethyl acetate) to isolate the pure C16-HSL.

  • Characterization: Confirm the identity and purity of the synthesized C16-HSL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Implications for Drug Development

The central role of C16-HSL and other AHLs in controlling biofilm formation makes the QS system an attractive target for novel antimicrobial strategies. Rather than killing bacteria, which imposes strong selective pressure for resistance, anti-QS therapies aim to disarm them by disrupting their communication pathways. This approach, known as "quorum quenching," can prevent the formation of biofilms or render existing ones more susceptible to conventional antibiotics.

Potential therapeutic strategies include:

  • Inhibition of C16-HSL Synthesis: Developing small molecules that inhibit LuxI-type synthases.[18]

  • Signal Degradation: Using enzymes (e.g., lactonases) that specifically degrade C16-HSL.

  • Receptor Antagonism: Designing antagonist molecules that bind to the LuxR-type receptor without activating it, thereby blocking the downstream signaling cascade.[19]

Conclusion

This compound is an important long-chain quorum sensing signal molecule that plays a direct role in promoting biofilm formation in various Gram-negative bacteria. Its synthesis and perception follow the well-established LuxI/R paradigm, leading to the coordinated expression of genes essential for biofilm development and maturation. Understanding the specific function of C16-HSL and the molecular machinery that governs its activity is paramount. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively and qualitatively investigate its influence. For drug development professionals, targeting the C16-HSL signaling pathway offers a promising avenue for the creation of innovative anti-biofilm therapeutics designed to disrupt bacterial communication and mitigate the significant challenges posed by persistent, biofilm-associated infections.

References

physical and chemical properties of N-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. C16-HSL, with its long acyl chain, is particularly important in the regulation of various physiological processes in several Gram-negative bacteria, including symbiosis, biofilm formation, and virulence. This technical guide provides a comprehensive overview of the physical and chemical properties of C16-HSL, detailed experimental protocols, and an in-depth look at its role in bacterial signaling pathways.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its properties are summarized in the tables below.

General Properties
PropertyValueReference
CAS Number 87206-01-7[1]
Molecular Formula C₂₀H₃₇NO₃[1]
Molecular Weight 339.5 g/mol [1]
IUPAC Name N-[(3S)-2-oxotetrahydrofuran-3-yl]hexadecanamideN/A
Synonyms C16-HSL, N-Palmitoyl-L-homoserine lactone[1]
Solubility
SolventSolubilityNotes
ChloroformSoluble[2]
Dimethyl sulfoxide (B87167) (DMSO)Approx. 20 mg/mLFor a related compound, N-3-oxo-hexadecanoyl-L-Homoserine lactone.[3]
Dimethylformamide (DMF)Approx. 20 mg/mLFor a related compound, N-3-oxo-hexadecanoyl-L-Homoserine lactone.[3]
Ethanol and MethanolSolubleUse is not recommended as they can open the lactone ring.[3][4]
Stability and Storage
ConditionStabilityRecommendation
Storage Temperature -20°C[4]
Long-term Stability ≥ 4 yearsWhen stored at -20°C.[4]
Aqueous Solution Not recommended for storagePrepare fresh for each use.
Light and Moisture Protect from light and moistureN/A

Signaling Pathways

This compound is a key signaling molecule in the quorum-sensing circuitry of several bacteria, most notably in the nitrogen-fixing symbiont Sinorhizobium meliloti. The canonical quorum-sensing system involving AHLs is the LuxI/LuxR-type circuit. In S. meliloti, a more complex system involving SinI, SinR, and ExpR regulates downstream genes.

The General LuxI/LuxR Quorum Sensing Circuit

The LuxI/LuxR system is the archetypal AHL-mediated quorum-sensing circuit. The LuxI protein synthesizes the AHL signal, which diffuses out of the cell. As the bacterial population density increases, the extracellular concentration of the AHL rises. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR transcriptional regulator. The AHL-LuxR complex then activates the transcription of target genes, often including the luxI gene itself, creating a positive feedback loop.

LuxI_LuxR_Circuit cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) AHL_LuxR AHL-LuxR Complex AHL->LuxR AHL_ext AHL (extracellular) AHL->AHL_ext Diffusion AHL_LuxR->LuxI Upregulation Target_Genes Target Genes AHL_LuxR->Target_Genes Activation

A generalized LuxI/LuxR quorum-sensing circuit.
The SinI/SinR/ExpR Quorum Sensing Pathway in Sinorhizobium meliloti

In S. meliloti, the production of long-chain AHLs, including C16-HSL, is catalyzed by the SinI synthase. The regulation of genes involved in symbiosis and exopolysaccharide (EPS) production is controlled by a more intricate system involving two LuxR-type regulators, SinR and ExpR. SinR appears to control sinI expression independently of AHLs, while ExpR requires AHLs to activate the transcription of downstream targets, such as the exp genes responsible for EPS II production. This dual regulatory system allows for a more nuanced response to changes in population density and environmental cues.

SinI_SinR_ExpR_Pathway cluster_cell Sinorhizobium meliloti Cell SinI SinI (AHL Synthase) C16_HSL C16-HSL SinI->C16_HSL Synthesis SinR SinR (Transcriptional Regulator) SinR->SinI Activation ExpR ExpR (Transcriptional Regulator) ExpR_AHL ExpR-AHL Complex C16_HSL->ExpR C16_HSL_ext C16-HSL (extracellular) C16_HSL->C16_HSL_ext Transport exp_Genes exp Genes (EPS II Production) ExpR_AHL->exp_Genes Activation Symbiosis_Genes Symbiosis Genes ExpR_AHL->Symbiosis_Genes Activation Synthesis_Workflow Start Start Dissolve_HSL Dissolve L-homoserine lactone hydrobromide in NaHCO₃ (aq) Start->Dissolve_HSL Add_Acyl_Chloride Add Hexadecanoyl chloride in CH₂Cl₂ at 0°C Dissolve_HSL->Add_Acyl_Chloride React Stir for 4-6 hours at room temperature Add_Acyl_Chloride->React Separate Separate organic layer React->Separate Wash Wash with H₂O and brine Separate->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Pure C16-HSL Purify->End Bioassay_Workflow Start Start Prepare_Plates Prepare agar (B569324) plates with X-Gal and biosensor lawn Start->Prepare_Plates Place_Discs Place sterile paper discs on the agar surface Prepare_Plates->Place_Discs Apply_AHL Apply C16-HSL solutions to the discs Place_Discs->Apply_AHL Incubate Incubate at 28-30°C for 24-48 hours Apply_AHL->Incubate Observe Observe for colored halos Incubate->Observe Analyze Measure halo diameter to determine activity Observe->Analyze End End Analyze->End

References

An In-depth Technical Guide to the N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression. This process is orchestrated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide provides a comprehensive overview of the signaling pathway mediated by a specific long-chain AHL, N-hexadecanoyl-L-Homoserine lactone (C16-HSL).

The C16-HSL signaling pathway is particularly well-characterized in the nitrogen-fixing symbiotic bacterium Sinorhizobium meliloti. In this organism, the SinI/ExpR-SinR quorum-sensing system utilizes C16-HSL and other long-chain AHLs to regulate a variety of physiological processes crucial for its symbiotic relationship with leguminous plants, including exopolysaccharide production and motility.[1][2][3] Understanding the intricacies of this pathway is not only vital for agricultural applications but also provides a valuable model for studying long-chain AHL-mediated signaling in other bacteria, which can be pertinent for the development of novel anti-biofilm and anti-virulence agents.

Core Components of the C16-HSL Signaling Pathway in Sinorhizobium meliloti

The canonical C16-HSL signaling pathway in S. meliloti involves three key protein components:

  • SinI: A LuxI-family AHL synthase responsible for the biosynthesis of C16-HSL and a range of other long-chain AHLs, including C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16:1-HSL, 3-oxo-C16:1-HSL, and C18-HSL.[2][4] The synthesis reaction involves the ligation of a specific acyl chain from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM).

  • ExpR: A LuxR-family transcriptional regulator that acts as the primary receptor for C16-HSL and other long-chain AHLs. Unlike many LuxR homologs, ExpR requires AHLs for proper folding and activity.[5][6] The ExpR-AHL complex is the active form that binds to specific DNA sequences.

  • SinR: Another LuxR-family transcriptional regulator that, in conjunction with the ExpR-AHL complex, controls the expression of downstream target genes. SinR also regulates the expression of the sinI gene, creating a regulatory loop.[2][5]

The Signaling Pathway

The C16-HSL signaling pathway in S. meliloti operates as a hierarchical regulatory cascade that integrates population density information to modulate gene expression.

Figure 1: The this compound (C16-HSL) signaling pathway in Sinorhizobium meliloti.

Mechanism of Action:

  • Synthesis and Accumulation: At low cell densities, the AHL synthase SinI produces a basal level of C16-HSL and other long-chain AHLs. As the bacterial population grows, these AHLs accumulate in the extracellular environment and within the cell. Due to their hydrophobic nature, long-chain AHLs like C16-HSL may not freely diffuse across the cell membrane and might be actively transported.[7]

  • Receptor Binding and Activation: Once the intracellular concentration of C16-HSL reaches a critical threshold, it binds to the N-terminal ligand-binding domain of the ExpR protein. This binding is thought to induce a conformational change in ExpR, leading to its dimerization and activation.

  • DNA Binding and Transcriptional Regulation: The activated ExpR-AHL complex, in concert with the SinR regulator, binds to specific DNA sequences known as exp boxes located in the promoter regions of target genes.[5] This binding can either activate or repress the transcription of these genes, leading to a coordinated change in the bacterial population's phenotype.

Quantitative Data

The following tables summarize key quantitative data related to the C16-HSL signaling pathway, primarily from studies on S. meliloti.

Table 1: Effective Concentrations of S. meliloti AHLs

AHL MoleculeEffective ConcentrationObserved PhenotypeReference
C16:1-HSL5 nMRestoration of swarming motility in a sinI mutant[4]
C14-HSL or C16:1-HSL200 nMAltered accumulation of 75% of QS-regulated proteins[4]
3-oxo-C14-HSL1 µMIncreased number of nodules on Medicago truncatula roots[8]

Table 2: Selected Genes and Proteins Regulated by the Sin/ExpR Quorum-Sensing System in S. meliloti

Gene/ProteinFunctionRegulation by QSFold Change (mutant vs. wild-type)Reference
Exopolysaccharide Production
expE6EPS II biosynthesisPositiveDownregulated in sinI and expR mutants[4]
expA1EPS II biosynthesisPositiveDownregulated in expR mutant[2]
Motility and Chemotaxis
flaFFlagellar synthesis regulatorNegativeUpregulated in sinI mutant[1]
flbTFlagellar synthesis regulatorNegativeUpregulated in sinI mutant[1]
flaCFlagellinNegativeUpregulated in sinI mutant[1]
cheY1Chemotaxis proteinNegativeUpregulated in sinI mutant[1]
Metabolism
idhAIsocitrate dehydrogenasePositiveDownregulated in sinI and expR mutants[4]
pckAPhosphoenolpyruvate carboxykinasePositiveDownregulated in sinI and expR mutants[4]
mocBRhizopine catabolismPositiveDownregulated in sinI and expR mutants[4]
Stress Response
gorGlutathione reductasePositiveDownregulated in sinI and expR mutants[4]

Note: Fold change direction indicates the effect of the mutation on gene/protein expression. "Downregulated" means lower expression in the mutant, implying positive regulation by the QS system. "Upregulated" means higher expression in the mutant, implying negative regulation by the QS system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the C16-HSL signaling pathway.

Protocol 1: Extraction and Quantification of C16-HSL from Bacterial Culture by LC-MS/MS

This protocol describes the extraction of C16-HSL from a bacterial culture supernatant and its subsequent quantification using liquid chromatography-tandem mass spectrometry.

AHL_Extraction_Workflow start Start: Bacterial Culture (Stationary Phase) centrifugation 1. Centrifugation to pellet cells start->centrifugation supernatant 2. Collect Supernatant centrifugation->supernatant extraction 3. Liquid-Liquid Extraction with acidified ethyl acetate (B1210297) supernatant->extraction evaporation 4. Evaporation of Solvent (Rotary Evaporator) extraction->evaporation resuspension 5. Resuspend Residue in Acetonitrile (B52724) evaporation->resuspension lcms 6. LC-MS/MS Analysis resuspension->lcms end End: Quantified C16-HSL Concentration lcms->end

Figure 2: Workflow for the extraction and quantification of C16-HSL.

Materials:

  • Bacterial culture

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Acetonitrile (HPLC grade)

  • Centrifuge and tubes

  • Rotary evaporator

  • LC-MS/MS system

Procedure:

  • Grow the bacterial strain of interest to the stationary phase in an appropriate liquid medium.

  • Harvest the culture and pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully collect the supernatant.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat the extraction three times, pooling the organic phases.[9]

  • Remove the ethyl acetate using a rotary evaporator at 40-45°C until the residue is completely dry.[9]

  • Resuspend the dried extract in a known volume of acetonitrile (e.g., 1 mL) for analysis.[9]

  • Analyze the sample using an LC-MS/MS system. A C18 reverse-phase column is typically used for separation. The mass spectrometer should be operated in positive ion mode, monitoring for the specific parent and daughter ions of C16-HSL.[10][11]

  • Quantify the amount of C16-HSL by comparing the peak area to a standard curve generated with pure C16-HSL.

Protocol 2: Purification of His-tagged ExpR Protein

This protocol outlines a general procedure for the expression and purification of a His-tagged LuxR-type receptor, such as ExpR, from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) carrying the ExpR expression plasmid

  • LB medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Inoculate a starter culture of the E. coli expression strain and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged ExpR protein with elution buffer.

  • Collect the fractions containing the purified protein and verify the purity by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

Protocol 3: C16-HSL-ExpR Binding Affinity Assay using Tryptophan Fluorescence Quenching

This protocol describes a method to determine the binding affinity (dissociation constant, Kd) of C16-HSL to the purified ExpR protein. This assay relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Binding_Assay_Workflow start Start: Purified ExpR Protein prepare_samples 1. Prepare ExpR solution and C16-HSL titrant start->prepare_samples spectrofluorometer 2. Place ExpR in Spectrofluorometer prepare_samples->spectrofluorometer titration 3. Titrate with C16-HSL and record fluorescence spectrofluorometer->titration data_analysis 4. Correct for Inner Filter Effect and plot data titration->data_analysis fitting 5. Fit data to a binding model to determine Kd data_analysis->fitting end End: Dissociation Constant (Kd) fitting->end

Figure 3: Workflow for determining binding affinity using tryptophan fluorescence quenching.

Materials:

  • Purified ExpR protein

  • C16-HSL stock solution

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a solution of purified ExpR in the binding buffer at a known concentration (e.g., 1-5 µM).

  • Prepare a concentrated stock solution of C16-HSL in a suitable solvent (e.g., DMSO) and then dilute it into the binding buffer.

  • Place the ExpR solution in a quartz cuvette in the spectrofluorometer.

  • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 400 nm).

  • Incrementally add small aliquots of the C16-HSL solution to the ExpR solution, mixing thoroughly after each addition.

  • Record the fluorescence emission spectrum after each addition of C16-HSL.

  • Correct the fluorescence data for the inner filter effect and dilution.[12]

  • Plot the change in fluorescence intensity at the emission maximum as a function of the C16-HSL concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[12]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the change in expression of a target gene in response to C16-HSL.

Materials:

  • Bacterial cultures (control and C16-HSL treated)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for the target gene and a reference (housekeeping) gene

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Grow bacterial cultures to the desired cell density and treat one set with C16-HSL at the desired concentration, while the other serves as a control.

  • Extract total RNA from both cultures using a commercial RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using reverse transcriptase and random primers or oligo(dT) primers.

  • Set up the qPCR reactions in triplicate for each sample (control and treated) and for each gene (target and reference). Each reaction should contain the appropriate cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in the expression of the target gene in the C16-HSL treated sample relative to the control, normalized to the expression of the reference gene.

Conclusion

The this compound signaling pathway, exemplified by the SinI/ExpR-SinR system in Sinorhizobium meliloti, represents a complex and finely tuned regulatory network. The interplay between the synthesis of a diverse array of long-chain AHLs and their perception by specific receptors allows for precise control of gene expression in response to population density. This guide has provided an in-depth overview of the core components, signaling mechanism, quantitative aspects, and key experimental protocols for studying this pathway. A thorough understanding of this system is crucial for advancing our knowledge of bacterial communication and for the development of novel strategies to manipulate bacterial behavior in agricultural, industrial, and clinical settings. Further research is needed to fully elucidate the binding kinetics of C16-HSL with its receptor and to map the complete regulon controlled by this important signaling molecule.

References

The Synthesis of N-hexadecanoyl-L-Homoserine Lactone in Sinorhizobium meliloti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) in the nitrogen-fixing bacterium Sinorhizobium meliloti. This document details the core biosynthetic pathway, the genetic and enzymatic components involved, quantitative production data, and detailed experimental protocols for the study of this critical quorum-sensing molecule.

Introduction

Sinorhizobium meliloti, a key symbiont of leguminous plants such as alfalfa, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate various physiological activities. This communication is mediated by the production and perception of small signaling molecules, primarily N-acyl homoserine lactones (AHLs). Among the diverse array of AHLs produced by S. meliloti, the long-chain C16-HSL plays a significant role in regulating symbiotic interactions and other cellular processes. The biosynthesis of C16-HSL is primarily governed by the sinRI locus, which is central to the ExpR/Sin quorum-sensing system.[1][2][3][4] Understanding the intricacies of this biosynthetic pathway is crucial for developing novel strategies to modulate quorum sensing for applications in agriculture and medicine.

The Core Biosynthetic Pathway

The synthesis of this compound in Sinorhizobium meliloti is an enzymatic process catalyzed by the LuxI-family synthase, SinI. This enzyme utilizes two primary precursor molecules: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and hexadecanoyl-acyl carrier protein (C16-ACP), which donates the acyl side chain.

The overall reaction can be summarized as follows:

Hexadecanoyl-ACP + S-adenosylmethionine --SinI--> this compound + ACP + Methylthioadenosine + H+

This reaction is a key step in the broader quorum-sensing signaling pathway, which is initiated by the basal expression of the sinI gene. The resulting low levels of C16-HSL can then bind to the transcriptional regulator ExpR, leading to a positive feedback loop that amplifies the expression of the sinRI operon and consequently, the production of long-chain AHLs.

cluster_precursors Precursor Molecules cluster_synthesis Biosynthesis cluster_product Product Hexadecanoyl-ACP Hexadecanoyl-ACP SinI SinI Hexadecanoyl-ACP->SinI Acyl donor SAM S-adenosylmethionine SAM->SinI Homoserine lactone donor C16-HSL This compound SinI->C16-HSL

Figure 1: Core biosynthetic pathway of C16-HSL.

Genetic and Enzymatic Machinery

The biosynthesis of C16-HSL is orchestrated by the sin quorum-sensing system, which comprises two key genes: sinI and sinR.

  • sinI : This gene encodes the AHL synthase SinI, the central enzyme responsible for catalyzing the formation of long-chain AHLs, including C16-HSL.[4] Disruption of the sinI gene results in the abolishment of long-chain AHL production.[4]

  • sinR : Located upstream of sinI, this gene encodes the transcriptional regulator SinR. SinR is a LuxR-type regulator that positively controls the expression of the sinI gene.[4]

  • expR : While not part of the sinRI operon, the expR gene encodes another LuxR-type transcriptional regulator that plays a crucial role in the quorum-sensing cascade. ExpR, in complex with long-chain AHLs produced by SinI, activates the expression of various downstream genes, including those involved in exopolysaccharide (EPS) production.[1][2][3]

The interplay between these genetic components forms a regulatory circuit that fine-tunes the production of C16-HSL and other long-chain AHLs in response to cell population density.

cluster_regulation Genetic Regulation sinR sinR sinI sinI sinR->sinI Activates transcription AHLs Long-chain AHLs (e.g., C16-HSL) sinI->AHLs Synthesizes expR expR expR->sinI Positive feedback (indirect) Downstream_Genes Downstream Genes (e.g., EPS production) expR->Downstream_Genes Regulates expression AHLs->expR Binds to

Figure 2: Genetic regulation of C16-HSL biosynthesis.

Quantitative Analysis of C16-HSL Production

The production of C16-HSL and other long-chain AHLs is tightly regulated and varies between wild-type S. meliloti and mutant strains. While precise absolute concentrations can vary depending on culture conditions, the relative abundance of these molecules provides insight into the function of the sinRI locus.

StrainGenotypeC16-HSL ProductionOther Long-Chain AHLs (C12-C18)Reference
S. meliloti Rm1021Wild-typeDetectedDetected[4]
S. meliloti Rm1021 sinI::Tn5sinI mutantNot DetectedNot Detected[4]
S. meliloti Rm1021 sinR::Tn5sinR mutantBasal LevelsBasal Levels[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of C16-HSL biosynthesis.

Extraction of AHLs from S. meliloti Culture

This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

  • S. meliloti culture grown to the desired cell density

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), HPLC grade

  • Separatory funnel

  • Rotary evaporator

  • Acetonitrile (B52724), HPLC grade

  • 0.22 µm syringe filter

Procedure:

  • Grow S. meliloti in an appropriate liquid medium (e.g., TY or minimal medium) to the late logarithmic or early stationary phase.

  • Centrifuge the culture to pellet the cells.

  • Collect the supernatant and transfer it to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of DCM or EtOAc to the supernatant.

  • Shake the separatory funnel vigorously for 2 minutes and then allow the phases to separate.

  • Collect the organic (lower) phase containing the AHLs.

  • Repeat the extraction of the aqueous phase two more times with fresh organic solvent.

  • Pool the organic extracts and dry them using a rotary evaporator at a temperature not exceeding 30°C.

  • Resuspend the dried extract in a small volume of acetonitrile for analysis.

  • Filter the resuspended extract through a 0.22 µm syringe filter before analysis by LC-MS/MS.

Quantitative Analysis of C16-HSL by LC-MS/MS

This protocol outlines a general method for the quantification of C16-HSL using liquid chromatography-tandem mass spectrometry.

Instrumentation and Columns:

  • A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

LC Gradient:

Time (min)% Mobile Phase B
0.030
10.095
12.095
12.130
15.030

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions for C16-HSL:

    • Precursor ion (m/z): [M+H]+ = 340.3

    • Product ion (m/z): 102.1 (characteristic fragment of the homoserine lactone ring)

  • Standard Curve: Prepare a standard curve of C16-HSL in acetonitrile over a relevant concentration range (e.g., 1 nM to 10 µM) to enable absolute quantification.

Start Start Culture_Growth Grow S. meliloti Culture Start->Culture_Growth Centrifugation Centrifuge to Pellet Cells Culture_Growth->Centrifugation Extraction Liquid-Liquid Extraction (DCM or EtOAc) Centrifugation->Extraction Drying Dry Extract (Rotary Evaporator) Extraction->Drying Resuspension Resuspend in Acetonitrile Drying->Resuspension LC_MS_Analysis LC-MS/MS Analysis Resuspension->LC_MS_Analysis Quantification Quantify C16-HSL LC_MS_Analysis->Quantification End End Quantification->End

References

N-hexadecanoyl-L-Homoserine Lactone (C16-HSL): A Technical Guide to its Role as a Virulence Factor Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. N-acyl-L-homoserine lactones (AHLs) are a prominent class of QS signal molecules used by Gram-negative bacteria. This technical guide provides an in-depth examination of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain AHL, and its role as a regulator of bacterial virulence. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the core signaling pathways and workflows.

Introduction to this compound (C16-HSL)

N-acyl-L-homoserine lactones (AHLs) are composed of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons).[1] This structural variability, including substitutions on the acyl chain, confers signaling specificity.[1] C16-HSL is a long-chain AHL with a 16-carbon acyl group. Due to its hydrophobic nature, it is often localized within the relatively lipophilic cellular environments of bacteria and may require active transport mechanisms like efflux pumps or outer membrane vesicles for intercellular transit, unlike shorter-chain AHLs that can diffuse more freely across the cell membrane.[1] C16-HSL has been identified as a signaling molecule in several bacterial species, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the phototrophic bacterium Rhodobacter capsulatus, where it is the most abundant AHL produced.[1]

Physicochemical Properties

A clear understanding of C16-HSL's properties is essential for its study and manipulation in experimental settings.

PropertyValueReference
Formal Name N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide[1]
Synonyms C16-HSL, N-palmitoyl-L-Homoserine lactone[1]
CAS Number 87206-01-7[1]
Molecular Formula C₂₀H₃₇NO₃[1]
Molecular Weight 339.5 g/mol [1]
Solubility Chloroform: 1 mg/ml[1]

Mechanism of Action: The LuxI/R Signaling Pathway

The canonical mechanism for AHL-mediated gene regulation is the LuxI/R-type quorum sensing system. This system is a cornerstone of bacterial communication and serves as a model for understanding how C16-HSL and other AHLs function.

  • Synthesis (LuxI-type Synthase): At low cell density, a LuxI-family synthase produces a basal level of the specific AHL, in this case, C16-HSL. These synthases utilize S-adenosyl-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates.[2]

  • Accumulation & Transport: As the bacterial population grows, the extracellular concentration of C16-HSL increases. Due to its long acyl chain, it is actively transported out of the cell.[1]

  • Reception (LuxR-type Receptor): Once the AHL concentration reaches a critical threshold, it binds to its cognate LuxR-type intracellular receptor protein. This binding event typically induces a conformational change in the LuxR protein, leading to its stabilization and dimerization.

  • Transcriptional Regulation: The activated LuxR-AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This binding can either activate or repress the transcription of genes that control various phenotypes, including virulence factor production and biofilm formation.[3] A common feature is a positive feedback loop where the complex upregulates the expression of the luxI synthase gene, rapidly amplifying the signal.[4]

LuxIR_Pathway Diagram 1: General LuxI/R-type signaling pathway for C16-HSL. cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C16_out C16-HSL Transport_in Transport C16_out->Transport_in Uptake at high density LuxI LuxI-type Synthase C16_in C16-HSL LuxI->C16_in Synthesis LuxR_inactive Inactive LuxR Monomer LuxR_active Active LuxR-C16 Dimer Complex LuxR_inactive->LuxR_active Binding & Dimerization DNA Promoter DNA (lux box) LuxR_active->DNA Binds Genes Target Genes (Virulence, Biofilm, luxI) DNA->Genes Regulates Transcription Genes->LuxI Positive Feedback C16_in->LuxR_active Binding & Dimerization Transport_out Efflux Pump C16_in->Transport_out Export Transport_out->C16_out Transport_in->C16_in

Caption: Diagram 1: General LuxI/R-type signaling pathway for C16-HSL.

C16-HSL Regulation of Virulence-Associated Phenotypes

While much of the research on AHL-mediated virulence in pathogens like Pseudomonas aeruginosa focuses on shorter-chain signals (e.g., 3-oxo-C12-HSL and C4-HSL), long-chain AHLs like C16-HSL are crucial players in the broader landscape of bacterial communication and have demonstrated effects on phenotypes like biofilm formation.

Role in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which contributes to antibiotic resistance and immune evasion. The formation of biofilms is a QS-regulated process.[5] Interestingly, the effect of C16-HSL can be inhibitory. In a study on in vitro oral biofilms, the exogenous addition of C16-HSL significantly reduced the formation of cariogenic biofilms.[6] This highlights the potential for cross-species and antagonistic interactions, where a signal from one bacterium can disrupt the QS circuits of another.[6]

AHL SignalBacterial ModelConcentrationObserved Effect on BiofilmChange vs. ControlReference
C16-HSL Cariogenic Oral BiofilmNot specifiedReduction in biofilm formation2.6 x 10⁸ CFU vs. 4.3 x 10⁸ CFU[6]
OC16-HSL Cariogenic Oral BiofilmNot specifiedReduction in biofilm formation2.4 x 10⁸ CFU vs. 4.3 x 10⁸ CFU[6]
C6-HSL Periodontal Biofilm1 µMPromotion of biofilm formation1.7 x 10⁸ CFU vs. 5.3 x 10⁷ CFU[6]
C14-HSL Periodontal BiofilmNot specifiedReduction in biofilm formation2.6 x 10⁷ CFU vs. 7.0 x 10⁷ CFU[6]
C8-HSL Pseudoalteromonas galatheae50-200 µMEnhancement of biofilm formationDose-dependent increase[7]

Hierarchical Quorum Sensing in a Model Pathogen

In many pathogenic bacteria, multiple QS systems are interconnected in a hierarchical cascade. Pseudomonas aeruginosa is the archetypal model for this complexity, where the Las system, responding to a long-chain AHL (3-oxo-C12-HSL), controls the Rhl system, which responds to a short-chain AHL (C4-HSL).[8][9] Understanding this hierarchy is crucial for developing anti-QS strategies, as targeting the top-level regulator can disable the entire virulence program.

QS_Hierarchy Diagram 2: Hierarchical Las/Rhl QS cascade in P. aeruginosa. LasI LasI LasR LasR C12 3-oxo-C12-HSL LasI->C12 Synthesizes LasR_C12 LasR-C12 Complex C12->LasR Activates LasR_C12->LasI Activates (+ve feedback) RhlI RhlI LasR_C12->RhlI Activates RhlR RhlR LasR_C12->RhlR Activates Virulence_Las Early Virulence Genes (e.g., lasB elastase) LasR_C12->Virulence_Las Activates C4 C4-HSL RhlI->C4 Synthesizes RhlR_C4 RhlR-C4 Complex C4->RhlR Activates RhlR_C4->RhlI Activates (+ve feedback) Virulence_Rhl Late Virulence Genes (e.g., rhamnolipids, pyocyanin) RhlR_C4->Virulence_Rhl Activates

Caption: Diagram 2: Hierarchical Las/Rhl QS cascade in P. aeruginosa.

Experimental Protocols

The study of C16-HSL requires robust methodologies for its extraction, detection, and functional characterization. The following sections detail key experimental protocols.

Protocol 1: Extraction of AHLs from Bacterial Supernatant

This protocol is adapted from standard methods for the liquid-liquid extraction of AHLs for subsequent analysis.[2][10]

Materials:

  • Bacterial culture grown to the desired cell density (e.g., stationary phase).

  • Centrifuge and sterile centrifuge tubes.

  • Dichloromethane or ethyl acetate (B1210297) (acidified with 0.1% glacial acetic acid).

  • Rotary evaporator or nitrogen evaporator.

  • Methanol (B129727) or ethyl acetate for resuspension.

  • 0.22 µm syringe filter.

Procedure:

  • Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the cell-free supernatant into a fresh tube or flask.

  • Filter-sterilize the supernatant using a 0.22 µm filter to remove any remaining cells.

  • Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (or dichloromethane).

  • Mix vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Collect the lower organic phase. Repeat the extraction of the aqueous phase two more times.

  • Combine all organic fractions.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, precise volume (e.g., 200 µL) of methanol or ethyl acetate for analysis. Store at -20°C.

Protocol 2: Quantification of C16-HSL by LC-MS/MS

This method provides sensitive and specific identification and quantification of C16-HSL in complex mixtures.[11]

Materials:

  • AHL extract (from Protocol 1).

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • Synthetic C16-HSL standard of known concentration.

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid).

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the synthetic C16-HSL standard in the resuspension solvent to create a standard curve for quantification.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the starting mobile phase composition.

    • Inject a known volume (e.g., 5-10 µL) of the resuspended extract (and each standard).

    • Run a gradient elution program, typically increasing the percentage of acetonitrile over time, to separate the components of the extract.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use a Multiple Reaction Monitoring (MRM) method for high specificity. For C16-HSL (MW 339.5), the precursor ion [M+H]⁺ is m/z 340.5. The characteristic product ion resulting from the fragmentation of the lactone ring is m/z 102.0.

    • Monitor the transition of 340.5 → 102.0.

  • Data Analysis:

    • Identify the C16-HSL peak in the sample chromatogram by comparing its retention time to that of the pure standard.

    • Quantify the amount of C16-HSL in the sample by integrating the peak area and interpolating the value onto the standard curve.

Exp_Workflow_AHL Diagram 3: Experimental workflow for AHL identification. Culture Bacterial Culture (Stationary Phase) Centrifuge Centrifugation (10,000 x g) Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Resuspend Resuspend in Methanol Evaporation->Resuspend LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Resuspend->LCMS Data Data Analysis (Quantification vs. Standard) LCMS->Data

Caption: Diagram 3: Experimental workflow for AHL identification.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the total biofilm biomass and is commonly used to screen for inhibitors of biofilm formation.[7][10]

Materials:

  • Bacterial strain of interest.

  • 96-well flat-bottomed microtiter plates.

  • Appropriate liquid growth medium.

  • Test compound (e.g., C16-HSL) and vehicle control (e.g., DMSO).

  • 0.1% (w/v) Crystal Violet solution.

  • Phosphate-buffered saline (PBS).

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695).

  • Microplate reader.

Procedure:

  • Grow an overnight culture of the test bacterium.

  • Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.05.

  • Dispense 180 µL of the diluted culture into the wells of a 96-well plate.

  • Add 20 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells. Include wells with medium only as a sterility control.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

  • After incubation, discard the planktonic cultures by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells gently three times with 200 µL of PBS to remove loosely attached cells.

  • Air dry the plate completely.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Discard the crystal violet solution and wash the plate three times with PBS.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.

Conclusion and Future Directions

This compound is a key long-chain signaling molecule in the complex language of bacterial communication. While its role is well-established in symbiotic and environmental bacteria, its influence on pathogenesis, particularly through the modulation of biofilm formation, presents a compelling area for further research. The ability of C16-HSL to antagonize biofilm formation in certain contexts suggests its potential as a scaffold for developing novel anti-biofilm agents.[6] For drug development professionals, understanding the specificity of LuxR receptor-ligand interactions and the transport mechanisms for long-chain AHLs is paramount. Targeting these systems offers a promising strategy to disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of antibiotic resistance. Future work should focus on elucidating the specific LuxR receptors that recognize C16-HSL in pathogenic species and screening for antagonists that can disrupt this critical signaling pathway.

References

Methodological & Application

Application Notes and Protocols: Detection of N-hexadecanoyl-L-Homoserine Lactone in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1][2][3] N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL utilized by various Gram-negative bacteria to control processes such as biofilm formation, virulence factor production, and motility.[4] The detection and quantification of C16-HSL are crucial for understanding bacterial pathogenesis, developing anti-quorum sensing drugs, and monitoring bacterial populations in various environments. These application notes provide detailed protocols for the extraction, detection, and quantification of C16-HSL from bacterial cultures.

Principle of Detection

The detection of C16-HSL from bacterial cultures involves a multi-step process:

  • Culturing and Harvesting: Bacteria are cultured to a stationary growth phase to maximize the production of extracellular signaling molecules.[5]

  • Extraction: C16-HSL is extracted from the bacterial culture supernatant and/or cell pellets using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Due to its long acyl chain, C16-HSL can be associated with the cell membrane, making cellular extraction important.[4]

  • Detection and Quantification: The extracted C16-HSL is then detected and quantified using various analytical techniques, including thin-layer chromatography (TLC) coupled with biosensors, and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Signaling Pathway

The LuxI/LuxR-type quorum sensing system is a well-characterized pathway for AHL-mediated gene regulation. The LuxI homolog is an AHL synthase that produces C16-HSL. As the bacterial population density increases, C16-HSL accumulates. Once a threshold concentration is reached, C16-HSL binds to and activates the LuxR homolog, a transcriptional regulator. This complex then binds to specific DNA sequences (lux boxes) to regulate the expression of target genes.

quorum_sensing_pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase C16_HSL_in C16-HSL LuxI->C16_HSL_in Synthesizes LuxR LuxR-type Receptor Complex LuxR-C16-HSL Complex LuxR->Complex C16_HSL_in->LuxR Binds to C16_HSL_in->Complex C16_HSL_out C16-HSL C16_HSL_in->C16_HSL_out Diffusion/ Export DNA DNA (lux box) Complex->DNA Activates Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Quorum sensing signaling pathway involving this compound.

Experimental Workflow

The overall workflow for the detection of C16-HSL from bacterial cultures is depicted below. This process begins with bacterial culture and proceeds through extraction and analysis.

experimental_workflow Culture 1. Bacterial Culture (Stationary Phase) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Pellet Cell Pellet Centrifuge->Pellet Extraction_S 3a. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_S Extraction_P 3b. Cell Lysis & Extraction Pellet->Extraction_P SPE 4. Solid-Phase Extraction (Optional Purification) Extraction_S->SPE Extraction_P->SPE Analysis 5. Analysis SPE->Analysis TLC TLC-Biosensor Assay Analysis->TLC Qualitative/ Semi-quantitative LCMS LC-MS/MS Analysis Analysis->LCMS Quantitative

General experimental workflow for C16-HSL detection.

Experimental Protocols

Protocol 1: Extraction of C16-HSL from Bacterial Cultures

This protocol describes the liquid-liquid extraction of C16-HSL from both the culture supernatant and bacterial cells.

Materials:

  • Bacterial culture in stationary phase

  • Acidified ethyl acetate (B1210297) (0.5% v/v glacial acetic acid)[5][7]

  • Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Glass vials

Procedure:

  • Harvesting: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 10 minutes at 4°C to separate the supernatant and the cell pellet.[7]

  • Supernatant Extraction:

    • Transfer the supernatant to a separating funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction two more times.[5][7]

    • Pool the organic phases.

  • Cell Pellet Extraction:

    • Resuspend the cell pellet in a small volume of methanol.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge at 12,000 x g for 15 minutes to remove cell debris.

    • Collect the methanol supernatant containing the intracellular AHLs.

  • Drying and Reconstitution:

    • Combine the extracts from the supernatant and the cell pellet.

    • Evaporate the solvent to dryness using a rotary evaporator at 40-45°C or a vacuum concentrator.[5]

    • Resuspend the dried extract in a small, known volume (e.g., 1 mL) of acetonitrile (B52724) or methanol for analysis.[5]

    • Store the extract at -20°C until further use.[5]

Protocol 2: Detection of C16-HSL using Thin-Layer Chromatography (TLC) and a Biosensor

This protocol provides a semi-quantitative method for detecting C16-HSL using a biosensor strain. Long-chain AHLs like C16-HSL may not be readily detected by all standard biosensors; specialized or more sensitive biosensors may be required.[4]

Materials:

  • C18 reversed-phase TLC plate[5]

  • AHL extract (from Protocol 1)

  • C16-HSL standard

  • Developing solvent (e.g., 60:40 v/v methanol:water)[8][9]

  • Biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))[4]

  • Soft agar (B569324) (e.g., 0.7% agar in LB medium)

  • Petri dishes

Procedure:

  • TLC Plate Preparation: Spot a small volume (e.g., 2-5 µL) of the AHL extract and the C16-HSL standard onto the C18 reversed-phase TLC plate.[9]

  • Development: Place the TLC plate in a developing chamber containing the methanol:water solvent system and allow the solvent front to migrate to the top of the plate.[5][9]

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Biosensor Overlay:

    • Grow the biosensor strain to an OD600 of approximately 0.1.

    • Mix the biosensor culture with molten soft agar (cooled to ~45°C).

    • Pour the mixture evenly over the developed TLC plate in a sterile petri dish.[10]

  • Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) overnight.

  • Visualization: The presence of C16-HSL will induce a visible response in the biosensor (e.g., color change or fluorescence) at the corresponding Rf value of the standard.

Protocol 3: Quantification of C16-HSL using LC-MS/MS

LC-MS/MS provides a highly sensitive and specific method for the quantification of C16-HSL.[6][11]

Materials:

  • AHL extract (from Protocol 1)

  • C16-HSL standard for calibration curve

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dilute the AHL extract in the initial mobile phase composition if necessary.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B (acetonitrile). A typical gradient might be from 5% to 95% B over 15-20 minutes.

  • Mass Spectrometry Detection:

    • Use positive ion electrospray ionization (ESI+).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity.[12]

    • Monitor the specific precursor-to-product ion transition for C16-HSL. The precursor ion will be [M+H]+.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the C16-HSL standard.

    • Integrate the peak area of C16-HSL in the sample chromatogram.

    • Determine the concentration of C16-HSL in the sample by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format.

Table 1: LC-MS/MS Parameters for C16-HSL Detection

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H] To be determined based on exact mass
Product Ion(s) To be determined from fragmentation
Collision Energy To be optimized

Table 2: Quantitative Analysis of C16-HSL in Bacterial Cultures

Sample IDGrowth MediumC16-HSL Concentration (nM)Standard Deviation (nM)
Wild-Type StrainLB Brothe.g., 150.5e.g., 12.3
Mutant Strain (ΔluxI)LB BrothNot DetectedN/A
Wild-Type StrainMinimal Mediume.g., 85.2e.g., 9.8

Troubleshooting

  • Low or No Detection of C16-HSL:

    • Ensure the bacterial culture has reached the stationary phase.

    • Extract both the supernatant and the cell pellet, as long-chain AHLs can be cell-associated.[4]

    • Optimize the extraction procedure; consider using SPE for sample cleanup and concentration.

    • For TLC-biosensor assays, use a biosensor known to be sensitive to long-chain AHLs.

  • Poor Chromatographic Resolution:

    • Optimize the LC gradient to ensure good separation from other matrix components.

    • Ensure the sample is fully dissolved before injection.

  • High Background in Biosensor Assay:

    • Ensure the TLC plate is completely dry before overlaying with the biosensor.

    • Use a negative control (extract from a non-AHL producing strain) to check for non-specific activation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in bacterial cultures. The choice of method will depend on the specific research question, with TLC-biosensor assays offering a convenient screening tool and LC-MS/MS providing highly sensitive and specific quantification. Careful execution of these protocols will enable researchers to accurately assess the role of C16-HSL in bacterial communication and its potential as a target for novel therapeutic interventions.

References

Application Notes and Protocols for the Synthesis of N-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a member of the N-acyl homoserine lactone (AHSL) family of signaling molecules involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. C16-HSL, a lipophilic molecule with a long acyl side-chain, is naturally produced by various bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the proteobacterium Rhodobacter capsulatus.[1][2] Due to its role in regulating virulence, biofilm formation, and other collective behaviors in pathogenic and symbiotic bacteria, the synthesis of C16-HSL and its analogs is of significant interest for developing novel anti-infective therapies and research tools to study bacterial communication.

This document provides a detailed protocol for the chemical synthesis of this compound, including reagent specifications, a step-by-step procedure, purification methods, and characterization guidelines.

Synthesis Pathway

The synthesis of this compound is achieved through an amide coupling reaction between hexadecanoic acid and L-homoserine lactone hydrobromide. The reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. EDC activates the carboxylic acid group of hexadecanoic acid, making it susceptible to nucleophilic attack by the amine group of L-homoserine lactone. DMAP accelerates the reaction.

Synthesis_Pathway cluster_products Products Hexadecanoic_Acid Hexadecanoic Acid C16_HSL N-hexadecanoyl-L- Homoserine lactone Hexadecanoic_Acid->C16_HSL HSL_HBr L-Homoserine Lactone Hydrobromide HSL_HBr->C16_HSL EDC EDC EDC->C16_HSL + DMAP DMAP DMAP->C16_HSL + DCM DCM (Solvent) DCM->C16_HSL in

Caption: General overview of the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of long-chain N-acyl homoserine lactones.[3][4][5]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier ExamplePurity
Hexadecanoic Acid (Palmitic Acid)C₁₆H₃₂O₂256.4257-10-3Sigma-Aldrich≥99%
L-Homoserine lactone hydrobromideC₄H₈BrNO₂182.0222693-43-4Sigma-Aldrich≥98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃•HCl191.70 (as HCl salt)25952-53-8Sigma-Aldrich≥98%
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171144-22-9Sigma-Aldrich≥99%
Dichloromethane (B109758) (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich≥99.8%
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11141-78-6Sigma-AldrichHPLC Grade
Hexane (B92381)C₆H₁₄86.18110-54-3Sigma-AldrichHPLC Grade
Hydrochloric acid (HCl), 5% aqueous solutionHCl36.467647-01-0VWR5% (v/v)
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWRSaturated
Anhydrous magnesium sulfate (B86663) (MgSO₄)MgSO₄120.377487-88-9VWRAnhydrous
Silica (B1680970) gel for column chromatographySiO₂60.087631-86-9VWR60 Å, 230-400 mesh

Procedure

Synthesis_Workflow start Start dissolve Dissolve Hexadecanoic Acid and L-Homoserine lactone hydrobromide in DCM start->dissolve add_reagents Add DMAP and then EDC dropwise dissolve->add_reagents react Stir at room temperature for 24 hours add_reagents->react wash_hcl Wash with 5% HCl (aq) react->wash_hcl wash_bicarb Wash with saturated NaHCO₃ (aq) wash_hcl->wash_bicarb dry Dry organic layer with MgSO₄ wash_bicarb->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve hexadecanoic acid (1.0 eq) and L-homoserine lactone hydrobromide (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.2 eq). Then, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a 5% aqueous HCl solution.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol (B129727) (e.g., 19:1 DCM:MeOH).[3]

  • Characterization: The final product should be a white solid.[1] Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary
Reactant/ReagentMolar Ratio (eq)Example Mass/Volume (for 1 mmol of Hexadecanoic Acid)
Hexadecanoic Acid1.0256.4 mg
L-Homoserine lactone hydrobromide1.2218.4 mg
EDC1.5287.6 mg
DMAP0.224.4 mg
Anhydrous Dichloromethane-~15-20 mL

Characterization

  • Molecular Formula: C₂₀H₃₇NO₃[2]

  • Molecular Weight: 339.5 g/mol [2]

  • Appearance: White solid[1]

  • Solubility: Soluble in chloroform.[2] The use of ethanol (B145695) or methanol as solvents is not recommended as they may open the lactone ring.

  • ¹H-NMR: The identity of the compound can be confirmed by ¹H-NMR spectroscopy.[1] Expected signals include:

    • A triplet corresponding to the terminal methyl group of the acyl chain.

    • A broad multiplet for the methylene (B1212753) protons of the acyl chain.

    • Multiplets for the protons of the homoserine lactone ring.

    • A signal for the amide proton.

  • Mass Spectrometry (MS): Mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 340.5.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • EDC and DMAP are toxic and can cause skin and eye irritation. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for In Vitro Quorum Sensing Induction using N-hexadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation, virulence factor production, and genetic exchange.[1] N-acyl-L-homoserine lactones (AHLs) are a prominent class of signaling molecules used by Gram-negative bacteria for QS. N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in regulating gene expression in various bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the metabolically versatile phototroph Rhodobacter capsulatus.[1] In R. capsulatus, C16-HSL is the most abundant AHL and is essential for the production of the Gene Transfer Agent (GTA), a bacteriophage-like particle responsible for horizontal gene transfer.[1][2]

These application notes provide detailed protocols for inducing quorum sensing in vitro using C16-HSL, with a focus on the well-characterized GtaI/GtaR system in Rhodobacter capsulatus. The methodologies described herein are valuable for researchers studying bacterial communication, identifying novel quorum sensing inhibitors (QSIs), and developing anti-virulence strategies.

GtaI/GtaR Quorum Sensing System in Rhodobacter capsulatus

The core of the C16-HSL-mediated quorum sensing system in R. capsulatus consists of the LuxI homolog, GtaI, and the LuxR homolog, GtaR.[2][3] GtaI is the synthase responsible for producing C16-HSL.[3][4] GtaR is a transcriptional regulator that, in the absence of C16-HSL, represses the transcription of the gtaRI operon.[3][4] When the concentration of C16-HSL reaches a threshold, it binds to GtaR, leading to the derepression of the gtaRI operon and the activation of downstream targets, including the genes for GTA production and capsule formation.[2][3][5] A mutant strain of R. capsulatus lacking a functional gtaI gene (ΔgtaI) exhibits significantly reduced GTA production and is deficient in capsule formation.[2][5] These phenotypes can be rescued by the addition of exogenous C16-HSL, providing a robust in vitro system to study quorum sensing induction.[2][5]

Data Presentation

The following tables summarize the quantitative effects of C16-HSL on gene expression and phenotypic changes in Rhodobacter capsulatus.

C16-HSL ConcentrationGTA Gene Expression (Relative β-galactosidase activity)Reference
0 nM1.0 (baseline)[2]
2.5 nM~3.5[2]
5.0 nM~5.0[2]
10 nM~6.0[2]
20 nM~7.0[2]
Table 1: Dose-dependent induction of GTA gene expression in a Rhodobacter capsulatus ΔgtaI mutant by this compound. The data represents the fold increase in β-galactosidase activity from a GTA promoter-lacZ fusion reporter.
Strain / ConditionExtracellular Polysaccharide (EPS) Level (Relative to Wild-Type)Reference
Wild-Type (B10)100%[5]
ΔgtaI mutantSignificantly reduced[5]
ΔgtaI mutant + C16-HSLRestored to Wild-Type levels[5]
Table 2: Effect of this compound on extracellular polysaccharide (capsule) production in a Rhodobacter capsulatus ΔgtaI mutant.

Experimental Protocols

Preparation of this compound (C16-HSL) Stock Solution

C16-HSL is a hydrophobic molecule with limited solubility in aqueous solutions.[1]

  • Materials:

  • Procedure:

    • Prepare a stock solution of C16-HSL by dissolving the crystalline solid in chloroform to a concentration of 1 mg/ml.[1] Alternatively, DMSO can be used.

    • Store the stock solution at -20°C.

    • For use in aqueous bacterial cultures, make fresh dilutions of the stock solution into the growth medium. Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects on the bacteria.

In Vitro Quorum Sensing Induction Assay using a Rhodobacter capsulatus ΔgtaI Mutant

This protocol describes the induction of a quorum sensing-dependent phenotype (Gene Transfer Agent production) in a R. capsulatus ΔgtaI mutant using exogenous C16-HSL. GTA production can be monitored using a reporter gene, such as lacZ, fused to a GTA gene promoter.

  • Materials:

    • Rhodobacter capsulatus wild-type strain (e.g., SB1003)

    • Rhodobacter capsulatus ΔgtaI mutant strain carrying a GTA promoter-lacZ reporter plasmid.

    • YPS (Yeast Peptone Salt) medium

    • RCV (Rhodobacter capsulatus minimal) medium[6]

    • C16-HSL stock solution

    • Spectrophotometer

    • Reagents for β-galactosidase assay (e.g., ONPG)

  • Procedure:

    • Culture Preparation:

      • Grow R. capsulatus strains aerobically at 35°C in RCV medium or anaerobically under phototrophic conditions in YPS medium.[6]

      • Inoculate fresh medium with an overnight culture to an initial OD660 of ~0.1.

    • Induction with C16-HSL:

      • To the ΔgtaI mutant culture, add different concentrations of C16-HSL (e.g., 0 nM, 2.5 nM, 5 nM, 10 nM, 20 nM). A culture of the wild-type strain and an untreated ΔgtaI mutant should be included as controls.

      • Incubate the cultures under the appropriate growth conditions until they reach the desired growth phase (e.g., stationary phase for maximal GTA production).[2]

    • Quantification of Gene Expression:

      • Harvest the bacterial cells by centrifugation.

      • Perform a β-galactosidase assay to quantify the expression of the lacZ reporter gene.

      • Normalize the β-galactosidase activity to the cell density (OD660).

In Vitro Capsule Formation Assay

This protocol assesses the restoration of capsule formation in a R. capsulatus ΔgtaI mutant upon induction with C16-HSL.

  • Materials:

    • Rhodobacter capsulatus wild-type strain (e.g., B10)

    • Rhodobacter capsulatus ΔgtaI mutant strain

    • YPS or RCV medium

    • C16-HSL stock solution

    • Reagents for capsule staining (e.g., India ink)

    • Reagents for Extracellular Polysaccharide (EPS) quantification (e.g., phenol-sulfuric acid method)

    • Microscope

  • Procedure:

    • Culture and Induction:

      • Grow the wild-type and ΔgtaI mutant strains as described in the previous protocol.

      • Supplement the ΔgtaI mutant culture with an effective concentration of C16-HSL (e.g., 10-20 nM).

      • Incubate until the stationary phase.

    • Qualitative Assessment (Capsule Staining):

      • Perform a capsule stain (e.g., negative staining with India ink) on the different cultures.

      • Observe the presence or absence of a clear halo around the bacterial cells under a microscope. The halo indicates the presence of a capsule.[5]

    • Quantitative Assessment (EPS Quantification):

      • Harvest the cells by centrifugation.

      • Extract the cell-associated EPS.

      • Quantify the total sugar content of the EPS extract using the phenol-sulfuric acid method.[5]

      • Compare the EPS levels between the wild-type, untreated ΔgtaI mutant, and C16-HSL-treated ΔgtaI mutant.

Visualizations

GtaI_GtaR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C16_HSL_out C16-HSL C16_HSL_in C16-HSL C16_HSL_out->C16_HSL_in Import GtaI GtaI (Synthase) GtaI->C16_HSL_out Synthesis & Export GtaR GtaR (Repressor) gtaRI_promoter gtaRI promoter GtaR->gtaRI_promoter Represses C16_HSL_in->GtaR Binds GtaR_C16 GtaR-C16-HSL Complex (Activator) GtaR_C16->gtaRI_promoter Derepresses GTA_genes GTA genes GtaR_C16->GTA_genes Activates (indirectly) Capsule_genes Capsule genes GtaR_C16->Capsule_genes Activates gtaRI_operon gtaRI operon gtaRI_promoter->gtaRI_operon Transcription gtaRI_operon->GtaI gtaRI_operon->GtaR GTA_production GTA Production GTA_genes->GTA_production Capsule_formation Capsule Formation Capsule_genes->Capsule_formation

Caption: GtaI/GtaR quorum sensing circuit in Rhodobacter capsulatus.

GTA_Production_Assay_Workflow start Start culture Culture R. capsulatus ΔgtaI mutant with GTA promoter-lacZ reporter start->culture add_C16 Add varying concentrations of C16-HSL culture->add_C16 incubate Incubate under appropriate conditions add_C16->incubate harvest Harvest cells incubate->harvest assay Perform β-galactosidase assay harvest->assay analyze Analyze results (Compare to controls) assay->analyze end End analyze->end

Caption: Experimental workflow for the GTA production assay.

Capsule_Formation_Assay_Workflow start Start culture Culture R. capsulatus WT and ΔgtaI mutant start->culture add_C16 Add C16-HSL to ΔgtaI culture culture->add_C16 incubate Incubate to stationary phase add_C16->incubate assess Assess capsule formation incubate->assess staining Capsule Staining (Qualitative) assess->staining quantification EPS Quantification (Quantitative) assess->quantification end End staining->end quantification->end

Caption: Experimental workflow for the capsule formation assay.

References

Application Notes and Protocols for N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Biofilm Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This coordinated behavior includes the formation of biofilms, which are structured communities of bacterial cells encapsulated in a self-produced polymeric matrix. N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in regulating biofilm formation in various bacterial species, including the nitrogen-fixing symbiont Sinorhizobium meliloti. The study of C16-HSL-mediated biofilm formation is critical for understanding bacterial pathogenesis, developing anti-biofilm therapeutics, and advancing agricultural biotechnology.

This document provides a detailed protocol for a quantitative biofilm formation assay using C16-HSL as an inducer, based on the widely used crystal violet staining method.

Signaling Pathway

The canonical LuxI/LuxR-type quorum sensing system is the primary mechanism through which C16-HSL and other AHLs regulate gene expression. In this pathway, a LuxI-type synthase produces the specific AHL signal molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its binding to a cognate LuxR-type transcriptional regulator. This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription. This often includes the gene for the AHL synthase itself, creating a positive feedback loop. For long-chain AHLs like C16-HSL, transport across the cell membrane may be facilitated by efflux pumps.

C16-HSL LuxI/LuxR Signaling Pathway

Experimental Protocols

Principle of the Assay

This protocol utilizes the crystal violet (CV) staining method to quantify biofilm formation in a 96-well microtiter plate format. Bacteria are cultured in the presence of varying concentrations of C16-HSL. Biofilm, which adheres to the surface of the wells, is stained with crystal violet. The unbound stain is washed away, and the bound stain is solubilized. The absorbance of the solubilized stain is then measured, which is directly proportional to the amount of biofilm formed.

Materials
  • Bacterial strain (e.g., Sinorhizobium meliloti Rm8530 or other C16-HSL responsive strain)

  • Appropriate liquid growth medium (e.g., Tryptone-Yeast Extract (TY) medium for S. meliloti)

  • This compound (C16-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving C16-HSL

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader (absorbance at 570-595 nm)

Protocol
  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium from a fresh agar (B569324) plate into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature with shaking (e.g., 30°C for S. meliloti).

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.

  • Assay Setup:

    • Prepare a stock solution of C16-HSL in DMSO.

    • Prepare serial dilutions of the C16-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations can affect bacterial growth.

    • Add 100 µL of the bacterial inoculum to each well of a 96-well microtiter plate.

    • Add 100 µL of the C16-HSL dilutions to the corresponding wells. For the negative control, add 100 µL of medium containing the same concentration of DMSO as the test wells.

    • Include wells with sterile medium only as a blank for absorbance readings.

    • It is recommended to perform each condition in triplicate or quadruplicate.

  • Incubation:

    • Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

  • Crystal Violet Staining:

    • After incubation, carefully discard the planktonic culture from the wells by inverting the plate and gently tapping it on a paper towel.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[1]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[2]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[2]

    • Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.

Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the effect of C16-HSL on biofilm formation in a responsive bacterial strain.

Table 1: Effect of C16-HSL Concentration on Biofilm Formation

C16-HSL Concentration (µM)Average Absorbance (OD595nm)Standard Deviation
0 (Control)0.2500.035
10.3100.042
50.4500.051
100.6200.068
250.8500.075
500.9800.081
1001.0500.093

Table 2: Summary of Biofilm Formation in Response to C16-HSL

TreatmentBiofilm Formation LevelFold Change vs. Control
0 µM C16-HSLBaseline1.0
10 µM C16-HSLModerate Induction2.5
50 µM C16-HSLStrong Induction3.9
100 µM C16-HSLMaximum Induction4.2

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_stain Staining & Quantification A Overnight bacterial culture C Inoculate 96-well plate A->C B Prepare C16-HSL dilutions D Add C16-HSL dilutions B->D C->D E Incubate (24-48h) D->E F Wash to remove planktonic cells E->F G Stain with Crystal Violet F->G H Wash to remove excess stain G->H I Solubilize bound stain H->I J Measure Absorbance (OD595) I->J

Crystal Violet Biofilm Assay Workflow

Conclusion

This protocol provides a robust and reproducible method for quantifying the effect of this compound on bacterial biofilm formation. The use of a 96-well plate format allows for high-throughput screening, making it a valuable tool for researchers in drug development and microbial ecology. The provided diagrams and data tables serve as a comprehensive guide for implementing this assay and interpreting the results.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Exogenous C16-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying bacterial gene expression in response to the quorum-sensing molecule N-hexadecanoyl-L-homoserine lactone (C16-HSL). The protocols and data presented focus on the model organism Sinorhizobium meliloti, a nitrogen-fixing bacterium that utilizes a well-characterized quorum-sensing system involving long-chain N-acyl homoserine lactones (AHLs) like C16-HSL.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process relies on the production, detection, and response to small signal molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[1][3] The AHL signaling pathway is a key regulator of various bacterial phenotypes, including biofilm formation, virulence factor production, and symbiotic interactions.[2][4]

C16-HSL is a long-chain AHL utilized by several bacterial species, including the symbiotic bacterium Sinorhizobium meliloti.[5] In S. meliloti, the sinI gene encodes the synthase responsible for producing C16-HSL and other long-chain AHLs.[6] These AHLs bind to the LuxR-type transcriptional regulator ExpR, which in turn modulates the expression of a wide range of genes.[6][7] Understanding the genetic response to specific AHLs like C16-HSL is crucial for developing novel antimicrobial therapies that target bacterial communication, so-called quorum quenching.[2]

This document provides detailed protocols for analyzing changes in gene and protein expression in S. meliloti upon exposure to exogenous C16-HSL, methods for data analysis, and a summary of known regulated genes.

Signaling Pathway

The canonical AHL quorum-sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL and regulates gene expression. In S. meliloti, the SinI synthase produces C16-HSL, which can then bind to the ExpR receptor. The ExpR:C16-HSL complex then acts as a transcriptional regulator for a variety of target genes.

C16_HSL_Signaling_Pathway cluster_cell Sinorhizobium meliloti Cell cluster_environment External Environment SinI SinI (AHL Synthase) C16_HSL_in C16-HSL SinI->C16_HSL_in Synthesis ExpR ExpR (Transcriptional Regulator) ExpR_AHL_complex ExpR:C16-HSL Complex ExpR->ExpR_AHL_complex C16_HSL_in->ExpR Binding DNA DNA ExpR_AHL_complex->DNA Binds Promoter Regions Target_Genes Target Genes DNA->Target_Genes Regulates Transcription C16_HSL_out Exogenous C16-HSL C16_HSL_out->C16_HSL_in Uptake

Caption: C16-HSL signaling pathway in Sinorhizobium meliloti.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing the transcriptomic or proteomic response to exogenous C16-HSL involves several key steps, from bacterial culture to data analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Analytical Procedures cluster_data Data Analysis Culture 1. Bacterial Culture (e.g., S. meliloti sinI mutant) Treatment 2. Treatment (Exogenous C16-HSL vs. Control) Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Extraction 4. RNA/Protein Extraction Harvest->Extraction QC 5. Quality Control (e.g., RNA integrity) Extraction->QC LibraryPrep 6a. RNA-Seq Library Preparation QC->LibraryPrep RNA ProteinPrep 6b. Protein Preparation & Digestion QC->ProteinPrep Protein Sequencing 7a. High-Throughput Sequencing LibraryPrep->Sequencing DataQC 8. Data Quality Control Sequencing->DataQC MassSpec 7b. Mass Spectrometry (LC-MS/MS) ProteinPrep->MassSpec MassSpec->DataQC Alignment 9a. Read Alignment DataQC->Alignment ProteinID 9b. Peptide/Protein Identification DataQC->ProteinID Quantification 10a. Gene Expression Quantification Alignment->Quantification DEG 11a. Differential Gene Expression Analysis Quantification->DEG Interpretation 12. Biological Interpretation DEG->Interpretation ProteinQuant 10b. Protein Quantification ProteinID->ProteinQuant DEP 11b. Differential Protein Expression Analysis ProteinQuant->DEP DEP->Interpretation

Caption: Workflow for transcriptomic and proteomic analysis.

Data Presentation: Proteins Regulated by the SinI/ExpR System

The following table summarizes a selection of proteins identified in Sinorhizobium meliloti whose accumulation is dependent on the SinI AHL synthase and/or the ExpR receptor.[5][8] These proteins are therefore considered to be regulated by the Sin quorum-sensing system. Addition of exogenous long-chain AHLs, such as C14-HSL or C16:1-HSL, at a concentration of 200 nM was shown to affect the levels of 75% of these proteins.[5]

ProteinGenePutative FunctionRegulation
ExpE6SMc00633Involved in exopolysaccharide synthesisQS-regulated
IdhASMc01550Isocitrate dehydrogenase (TCA cycle)QS-regulated
MocBSMc02344Rhizopine catabolismQS-regulated
GorSMc00749Glutathione reductase (oxidative stress)QS-regulated
PckASMc02951Phosphoenolpyruvate carboxykinaseQS-regulated
LeuCSMc016143-isopropylmalate dehydratase (leucine biosynthesis)QS-regulated
AglESMc02273Alpha-glucosidase (carbohydrate metabolism)QS-regulated
SMc00128SMc00128Hypothetical proteinQS-regulated
SMc00858SMc00858Hypothetical proteinQS-regulated
SMc02388SMc02388Putative transport proteinQS-regulated

Experimental Protocols

Protocol 1: Treatment of S. meliloti with Exogenous C16-HSL

This protocol describes the treatment of an AHL-deficient S. meliloti strain with exogenous C16-HSL for subsequent gene expression analysis. Using an AHL-deficient mutant (e.g., a sinI knockout strain) is crucial to ensure that the observed effects are due to the exogenously added AHL.

Materials:

  • Sinorhizobium melilotisinI mutant strain

  • Appropriate growth medium (e.g., Tryptone-Yeast extract (TY) medium)

  • C16-HSL stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate the S. meliloti sinI mutant into 5 mL of TY medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into fresh TY medium to an optical density at 600 nm (OD600) of ~0.05.

  • Divide the culture into two flasks: a "Treatment" group and a "Control" group.

  • To the "Treatment" flask, add C16-HSL to a final concentration of 200 nM.

  • To the "Control" flask, add an equivalent volume of DMSO.

  • Incubate both cultures at 30°C with shaking.

  • Monitor the growth of the cultures by measuring the OD600 periodically.

  • Harvest the bacterial cells at the mid-logarithmic phase of growth (e.g., OD600 of 0.6-0.8) by centrifugation at 4°C.

  • Immediately process the cell pellets for RNA or protein extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from bacterial cells for subsequent RNA-Seq analysis.[3]

Materials:

  • Bacterial cell pellets

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • DNase I, RNase-free

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or similar for integrity analysis

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of TRIzol reagent.

  • Incubate for 5 minutes at room temperature to lyse the cells.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Perform DNase treatment to remove any contaminating genomic DNA according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • Verify RNA integrity using a Bioanalyzer. High-quality RNA will have a distinct 16S and 23S rRNA peaks.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a reliable method to validate the results from a global gene expression analysis like RNA-Seq for a subset of genes.[5][6][9]

Materials:

  • High-quality total RNA

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Reference gene primers (e.g., for 16S rRNA or other validated housekeeping genes)

  • qRT-PCR instrument

Procedure:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene.[9]

Protocol 4: RNA-Seq Library Preparation and Data Analysis Outline

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.[8][10][11]

Library Preparation:

  • rRNA Depletion: Bacterial RNA is predominantly ribosomal RNA (rRNA). It is essential to deplete rRNA to enrich for messenger RNA (mRNA).[2]

  • RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.

  • cDNA Synthesis: Fragmented RNA is reverse transcribed into cDNA.[7]

  • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.[7]

  • PCR Amplification: The library is amplified by PCR to create enough material for sequencing.[7]

Data Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[7]

  • Read Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic or Cutadapt.[7]

  • Alignment: The cleaned reads are aligned to the reference genome of the organism (e.g., Sinorhizobium meliloti) using aligners such as STAR or HISAT2.[7]

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated between the C16-HSL treated and control samples.[7][12]

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and functions.[12]

Conclusion

The study of gene expression in response to exogenous C16-HSL provides valuable insights into the regulatory networks governed by quorum sensing. The protocols and data presented here, using Sinorhizobium meliloti as a model, offer a framework for researchers to investigate the impact of this important signaling molecule. This knowledge is not only fundamental to understanding bacterial behavior but also holds significant potential for the development of novel strategies to combat bacterial infections and manipulate microbial communities in agricultural and industrial settings.

References

Application Notes and Protocols for the Extraction of Long-Chain N-Acyl-Homoserine Lactones from Culture Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acyl-Homoserine Lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. Long-chain AHLs, typically those with acyl chains of C10 or greater, play crucial roles in various physiological processes of Gram-negative bacteria, including virulence, biofilm formation, and symbiosis.[1][2] The accurate extraction and quantification of these molecules from bacterial culture supernatants are essential for studying QS systems and for the development of novel antimicrobial agents that target bacterial communication.

This document provides detailed protocols for the two most common methods for extracting long-chain AHLs: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It also includes information on the subsequent analysis and quantification of these molecules.

Signaling Pathway of Long-Chain AHLs

Long-chain AHLs are synthesized in the bacterial cytoplasm by a LuxI-type synthase. As the bacterial population density increases, the concentration of secreted AHLs rises. Upon reaching a threshold concentration, these molecules bind to and activate a cognate LuxR-type transcriptional regulator. This activated complex then binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes, leading to coordinated population-wide behaviors.

AHL_Signaling_Pathway Long-Chain AHL Signaling Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase AHL Long-Chain AHL LuxI->AHL Synthesis LuxR LuxR Receptor AHL->LuxR Binding AHL_out Secreted AHL AHL->AHL_out Secretion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA DNA (lux box) AHL_LuxR->DNA Binds to Genes Target Genes DNA->Genes Regulates Transcription Response QS-Mediated Response (e.g., Virulence, Biofilm) Genes->Response AHL_out->AHL Re-entry

Caption: A generalized signaling pathway for long-chain AHL-mediated quorum sensing.

Experimental Workflow for AHL Extraction and Analysis

The overall process for extracting and analyzing long-chain AHLs from bacterial cultures involves several key steps, from sample preparation to final quantification. The choice between LLE and SPE will depend on the specific requirements of the experiment, such as sample volume and the need for high sensitivity.

AHL_Extraction_Workflow Workflow for Long-Chain AHL Extraction Start Start: Bacterial Culture Growth Centrifuge Centrifugation to Pellet Cells Start->Centrifuge Supernatant Collect Culture Supernatant Centrifuge->Supernatant Extraction Extraction of AHLs Supernatant->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Method 1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Method 2 Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Resuspend Resuspend Extract Evaporation->Resuspend Analysis Analysis Resuspend->Analysis TLC TLC with Biosensor Overlay Analysis->TLC Qualitative LCMS HPLC-MS/MS for Quantification Analysis->LCMS Quantitative End End: Data Interpretation TLC->End LCMS->End

Caption: A general workflow for the extraction and analysis of long-chain AHLs.

Data Presentation: Comparison of Extraction Methods

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference(s)
Principle Partitioning of AHLs between two immiscible liquid phases.Adsorption of AHLs onto a solid sorbent, followed by elution.[3]
Common Solvents/Sorbents Acidified ethyl acetate (B1210297), dichloromethane.C18 reversed-phase silica.[3],[4]
Relative Sensitivity Baseline.2 to 10-fold improvement over LLE.[5]
Sample Volume Typically larger volumes (e.g., 100 mL to 1 L).Can be adapted for smaller volumes.[3],[4]
Selectivity Lower, co-extraction of other medium components is common.Higher, can be optimized for specific AHLs.[3]
Throughput Lower, can be labor-intensive for multiple samples.Higher, amenable to automation.
Detection Limit (example) -3-oxo-C6-HSL: 0.01 ppm in spiked samples.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Long-Chain AHLs

This protocol is a widely used method for the extraction of a broad range of AHLs, including long-chain variants.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% formic acid or 0.5% acetic acid)[4]

  • Separatory funnel

  • Rotary evaporator

  • Nitrogen gas stream

  • Acetonitrile (B52724) or methanol (B129727) for resuspension

  • -20°C freezer for storage

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest to the stationary phase to maximize AHL concentration.[3]

  • Cell Removal: Centrifuge the culture at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[4]

  • Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.[4]

  • Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing the AHLs.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.[4]

  • Solvent Evaporation:

    • Combine the organic extracts.

    • Remove the ethyl acetate using a rotary evaporator at 30-45°C.[3][4]

    • Dry the remaining residue under a gentle stream of nitrogen gas.[4]

  • Resuspension and Storage:

    • Resuspend the dried extract in a small volume (e.g., 1 mL) of acetonitrile or methanol.[3]

    • Store the AHL extract at -20°C until analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain AHLs

SPE offers a more selective and often more sensitive method for AHL extraction, particularly from complex environmental samples.

Materials:

  • Bacterial culture supernatant

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water

  • Vacuum manifold (optional, but recommended)

  • Rotary evaporator or nitrogen gas stream

  • Acetonitrile for resuspension

  • -20°C freezer for storage

Procedure:

  • Culture and Supernatant Preparation: Follow steps 1-3 from the LLE protocol.

  • SPE Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the cell-free supernatant onto the conditioned SPE cartridge. The flow rate should be slow and steady (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound AHLs with 1-2 column volumes of methanol or acetonitrile.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness using a rotary evaporator or a gentle stream of nitrogen gas.

  • Resuspension and Storage:

    • Resuspend the dried extract in a small volume of acetonitrile.

    • Store the AHL extract at -20°C until analysis.

Analysis of Extracted AHLs

Following extraction, the AHLs can be detected and quantified using various techniques.

  • Thin-Layer Chromatography (TLC) with Biosensor Overlay: This is a semi-quantitative method where the extracted AHLs are separated on a C18 reversed-phase TLC plate.[4] The plate is then overlaid with a soft agar (B569324) containing a specific AHL biosensor strain (e.g., Chromobacterium violaceum CV026 for short-to-medium chain AHLs or Agrobacterium tumefaciens NTL1(pZLR4) for a broader range).[3] The presence of AHLs is indicated by a colored or luminescent spot produced by the biosensor.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the identification and quantification of AHLs.[6][7] Reverse-phase HPLC separates the different AHLs in the extract based on their hydrophobicity. The separated molecules are then ionized and detected by a mass spectrometer, providing a highly sensitive and specific measurement of each AHL present.[8]

Conclusion

The successful extraction of long-chain AHLs is a critical first step in the study of quorum sensing in many Gram-negative bacteria. Both LLE and SPE are effective methods, with the choice depending on the specific experimental goals and sample matrix. Careful execution of these protocols, coupled with sensitive analytical techniques like HPLC-MS/MS, will enable researchers to accurately quantify these important signaling molecules and further elucidate their roles in bacterial physiology and pathogenesis.

References

Application Notes & Protocols: Chromobacterium violaceum Bioassay for Acyl-Homoserine Lactone (AHL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Chromobacterium violaceum bioassay is a widely used method for the detection and quantification of N-acyl-homoserine lactones (AHLs), the quorum sensing (QS) signal molecules used by many Gram-negative bacteria.[1][2] This system leverages the bacterium's ability to produce a distinct purple pigment, violacein (B1683560), in response to specific AHLs.[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating phenotypes such as biofilm formation, virulence factor production, and antibiotic resistance.[3]

The bioassay primarily utilizes two types of C. violaceum strains:

  • C. violaceum Wild-Type (e.g., ATCC 12472): This strain endogenously produces both the AHL synthase (CviI) and the receptor protein (CviR).[3] It synthesizes its own AHLs to induce violacein production, making it an excellent model for screening potential quorum sensing inhibitors (QSIs). Compounds that disrupt this pathway will lead to a quantifiable reduction in purple pigmentation.[3][4]

  • C. violaceum Mutant Strain (CV026): This is a mini-Tn5 mutant that has a defective AHL synthase gene (cviI) and therefore cannot produce its own AHL signals.[5][6] As a result, it is violacein-negative unless exogenous AHLs are provided.[7] This strain is highly effective as a biosensor for detecting and quantifying short-chain AHLs (typically C4 to C8 acyl side chains) from various sources, such as extracts from other bacterial cultures.[5][6][8]

This document provides detailed protocols for both qualitative and quantitative AHL detection using C. violaceum, including the underlying signaling pathway and methods for data analysis.

AHL Signaling Pathway in Chromobacterium violaceum

In C. violaceum, the production of violacein is controlled by the CviI/CviR quorum sensing system, which is homologous to the LuxI/LuxR system.[3][9] The process is initiated when the bacterial population reaches a certain density.

  • AHL Synthesis: The CviI protein, an AHL synthase, synthesizes N-acyl-homoserine lactone signal molecules. In the wild-type strain, this is typically N-hexanoyl-L-homoserine lactone (C6-HSL).[5][6]

  • Signal Accumulation: As the bacterial population grows, the extracellular concentration of AHLs increases.

  • Receptor Binding: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the cytoplasmic receptor protein, CviR.[5]

  • Transcriptional Activation: The AHL-CviR complex then acts as a transcriptional activator, binding to the promoter of the vioA gene.[5][7]

  • Violacein Production: This binding initiates the transcription of the vioABCDE operon, which contains the genes necessary for the synthesis of the purple pigment, violacein.[9][10]

AHL_Signaling_Pathway cluster_cell C. violaceum Cytoplasm CviI CviI (AHL Synthase) AHL_out AHL CviI->AHL_out Synthesis (High Cell Density) CviR CviR (Receptor) Complex CviR-AHL Complex CviR->Complex AHL_in AHL AHL_in->CviR vioA vioA Promoter Complex->vioA Binds & Activates vioOperon vioABCDE Operon vioA->vioOperon Promotes Transcription Violacein Violacein (Purple Pigment) vioOperon->Violacein Translation & Synthesis AHL_out->AHL_in Diffusion

Caption: AHL-mediated quorum sensing pathway for violacein production.

Experimental Protocols

This method is used for rapid screening of AHL production by test bacteria or the anti-QS activity of compounds.

Materials:

  • C. violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar (B569324) plates

  • Bacterial strain(s) to be tested for AHL production

  • Sterile filter paper discs (6 mm)

  • Test compounds/extracts for anti-QS screening

  • Appropriate solvent for compounds (e.g., ethanol, DMSO)

  • Synthetic AHL (e.g., C6-HSL) as a positive control

Procedure:

  • Prepare Biosensor Lawn: Prepare a molten LB agar solution and cool it to ~50°C. Inoculate the agar with an overnight culture of C. violaceum CV026 (e.g., 1 mL culture per 100 mL agar). Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • For AHL Detection (Cross-Streaking):

    • Streak the test bacterial strain in a line across the center of the CV026 agar plate.

    • Incubate the plate at 30°C for 24-48 hours.[11]

    • Result: Production of a purple halo in the CV026 lawn adjacent to the test streak indicates AHL production.[12]

  • For Anti-QS Screening (Disc Diffusion):

    • If testing for anti-QS activity, supplement the CV026 agar lawn with an exogenous AHL (e.g., C6-HSL) to induce baseline violacein production.[10]

    • Impregnate sterile filter paper discs with known concentrations of the test extract or compound.[10]

    • Place the discs onto the surface of the seeded agar plate. Include a solvent-only disc as a negative control.

    • Incubate at 30-32°C for 24 hours.[10]

    • Result: A clear or opaque halo around a disc, where purple pigment is absent, indicates potential quorum sensing inhibition.

This protocol quantifies violacein production to determine the concentration of AHLs or the efficacy of QS inhibitors.

Materials:

  • C. violaceum strain (CV026 for AHL quantification, ATCC 12472 for QSI screening)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates (flat-bottom)

  • AHL standards or test samples/extracts

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Microplate spectrophotometer

Experimental Workflow:

Experimental_Workflow prep_culture 1. Prepare overnight C. violaceum culture standardize 2. Standardize culture (e.g., OD600 to ~1x10^8 CFU/mL) prep_culture->standardize plate_setup 3. Add LB broth, AHL/Sample/QSI to 96-well plate standardize->plate_setup inoculate 4. Inoculate wells with standardized culture plate_setup->inoculate incubate 5. Incubate at 30°C for 24h with shaking (e.g., 220 rpm) inoculate->incubate centrifuge 6. Centrifuge plate to pellet cells & violacein incubate->centrifuge remove_supernatant 7. Discard supernatant centrifuge->remove_supernatant extract 8. Add DMSO to each well to dissolve violacein remove_supernatant->extract incubate_extract 9. Incubate with shaking to ensure full dissolution extract->incubate_extract measure 10. Measure absorbance at 595 nm incubate_extract->measure

Caption: Workflow for quantitative violacein bioassay.

Procedure:

  • Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.[13]

  • Standardization: Measure the optical density (OD) of the overnight culture and adjust it with fresh LB broth to a standardized concentration, such as ~1 x 10⁸ CFU/mL.[13]

  • Plate Setup:

    • In a 96-well plate, add LB broth and the test samples (e.g., serially diluted AHL standards, bacterial extracts, or potential QSI compounds) to the appropriate wells.[13]

    • For QSI screening using ATCC 12472, no exogenous AHL is needed.

    • For AHL detection using CV026, add the samples containing unknown AHLs or a serial dilution of a known AHL standard to generate a standard curve.

  • Inoculation: Add a standardized volume of the prepared C. violaceum culture to each well to reach a final volume (e.g., 200 µL).[13]

  • Incubation: Cover the plate and incubate at 30°C for 24 hours in a shaking incubator (e.g., 220 rpm).[13]

  • Violacein Extraction:

    • After incubation, centrifuge the microplate to pellet the cells and the insoluble violacein.

    • Carefully discard the supernatant.

    • Add a fixed volume (e.g., 200 µL) of pure DMSO to each well.[13]

    • Cover the plate and incubate at room temperature with shaking for 30 minutes to completely dissolve the violacein pigment.[13]

  • Quantification: Measure the absorbance of the dissolved violacein solution at 595 nm using a microplate spectrophotometer.[13]

  • Data Analysis: The absorbance at 595 nm is directly proportional to the amount of violacein produced. For QSI screening, results can be expressed as a percentage of inhibition relative to an untreated control. For AHL quantification, a standard curve can be generated using known concentrations of a specific AHL.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Characteristics of Common C. violaceum Strains for Bioassays

StrainGenotypePhenotypePrimary ApplicationAHL Response Profile
ATCC 12472 Wild-Type (cviI⁺)Produces endogenous AHLs and violacein.Screening for Quorum Sensing Inhibitors (QSIs).[3]Produces C10-HSL; inhibited by longer chains (C12-C14).[5]
CV026 Mini-Tn5 Mutant (cviI⁻)AHL-deficient; requires exogenous AHLs to produce violacein.[5][6]Detection and quantification of exogenous AHLs.[11]Induced by short-chain AHLs (C4-C8); inhibited by long-chain AHLs (C10-C14).[5][6]

Table 2: Key Parameters for Quantitative Violacein Assay

ParameterRecommended Value/ConditionReference(s)
Bacterial Strain C. violaceum ATCC 12472 or CV026[3][5]
Growth Medium Luria-Bertani (LB) Broth[10][13]
Incubation Temperature 30-32°C[10][13]
Incubation Time 24 hours[13]
Shaking Speed ~130-220 rpm[10][13]
Initial Culture OD Adjusted to ~1 x 10⁸ CFU/mL[13]
Violacein Extraction Solvent Dimethyl Sulfoxide (DMSO) or Ethanol[13][14]
Absorbance Wavelength 595 nm[13]

Table 3: Example Data for Quorum Sensing Inhibition (QSI) Assay

This table summarizes hypothetical results based on published data for the inhibition of violacein production in C. violaceum ATCC 12472.[13]

CompoundConcentrationViolacein Production (% of Control)% Inhibition
Control (Untreated) -100%0%
Farnesol 100 µg/mL19%81%
Farnesol 200 µg/mL9%91%
Linalool 100 µg/mL32%68%
Linalool 200 µg/mL32%68%
Resveratrol 12 µg/mL30%70%
Resveratrol 25 µg/mL15%85%

References

Creating Stable Stock Solutions of N-hexadecanoyl-L-Homoserine Lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS).[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[3] C16-HSL and its derivatives are involved in regulating various physiological processes in bacteria, including biofilm formation, virulence factor production, and plasmid transfer.[4][5][6] Accurate and reproducible in vitro and in vivo studies of these processes rely on the preparation of stable and accurately concentrated stock solutions of C16-HSL. This document provides detailed application notes and protocols for the preparation, storage, and use of C16-HSL stock solutions.

Chemical Properties of this compound

A thorough understanding of the chemical properties of C16-HSL is essential for its proper handling and storage.

PropertyValueReference
Synonyms C16-HSL, N-palmitoyl-L-Homoserine lactone-
Molecular Formula C₂₀H₃₇NO₃-
Molecular Weight 339.5 g/mol -
Appearance Solid[7]
Purity ≥95%-
Storage Temperature -20°C[7]
Stability of Solid ≥ 4 years at -20°C[7]

Solubility of this compound

The choice of solvent is critical for preparing stable stock solutions. Due to its long acyl chain, C16-HSL is lipophilic and has poor solubility in aqueous solutions.

SolventSolubilityNotesReference
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL (for 3-oxo-C16-HSL)Recommended for stock solutions.[7]
Dimethyl formamide (B127407) (DMF) ~20 mg/mL (for 3-oxo-C16-HSL)Recommended for stock solutions.[7]
Ethanol and other primary alcohols SolubleNot recommended. Can open the lactone ring, leading to inactivation.[7][8][9]
Aqueous Buffers Poorly solubleNot recommended for high-concentration stock solutions.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM C16-HSL Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of C16-HSL in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate C16-HSL: Allow the vial of solid C16-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh C16-HSL: In a sterile microcentrifuge tube, accurately weigh out a desired amount of C16-HSL. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.395 mg of C16-HSL (Molecular Weight = 339.5 g/mol ).

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the C16-HSL. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the tube until the C16-HSL is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before capping.[7][9] This helps to displace oxygen and prevent potential oxidation.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock solution is stable for at least one month at -20°C and up to six months at -80°C.[10]

Protocol 2: Preparation of Working Dilutions

This protocol describes the preparation of working dilutions of C16-HSL from the stock solution for use in biological assays.

Materials:

  • 10 mM C16-HSL stock solution in DMSO

  • Sterile aqueous buffer or culture medium appropriate for the specific assay

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM C16-HSL stock solution at room temperature.

  • Perform Serial Dilutions: Prepare a series of dilutions in the appropriate aqueous buffer or culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Example Serial Dilution for a 1 µM Final Concentration:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the assay buffer (1:1000 dilution), resulting in a 10 µM solution.

  • Add 100 µL of the 10 µM intermediate solution to 900 µL of the assay buffer (1:10 dilution) to achieve a final concentration of 1 µM.

Note: The specific working concentration of C16-HSL will depend on the biological system and the specific effect being studied. Typical effective concentrations for gene expression and biofilm modulation are in the nanomolar to micromolar range.[4][5][11]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: LuxI/LuxR-type quorum sensing circuit mediated by C16-HSL.

Experimental Workflow Diagram

C16_HSL_Stock_Preparation_Workflow start Start weigh Weigh Solid C16-HSL start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex purge Purge with Inert Gas (Optional) vortex->purge store_stock Store 10 mM Stock Solution at -20°C/-80°C purge->store_stock thaw Thaw Aliquot store_stock->thaw serial_dilute Perform Serial Dilutions in Assay Buffer thaw->serial_dilute use Use in Biological Assay serial_dilute->use end End use->end

Caption: Workflow for preparing stable C16-HSL stock and working solutions.

References

Troubleshooting & Optimization

solubility issues with N-hexadecanoyl-L-Homoserine lactone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecanoyl-L-Homoserine lactone (C16-HSL) and encountering solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C16-HSL) and why is it difficult to dissolve in water?

This compound (C16-HSL) is a bacterial signaling molecule involved in quorum sensing, a process of cell-to-cell communication.[[“]][2] Its molecular structure includes a long C16 acyl side-chain, which makes it highly lipophilic (fat-soluble) and consequently poorly soluble in aqueous media.[[“]][2][3] This inherent hydrophobicity leads to challenges in preparing solutions for biological assays.

Q2: What are the recommended solvents for dissolving C16-HSL?

Due to its lipophilic nature, C16-HSL should be dissolved in an organic solvent to create a stock solution. Recommended solvents include:

Caution: Ethanol (B145695) and other primary alcohols are generally not recommended as they have been shown to potentially open the lactone ring, rendering the molecule inactive.

Q3: What is a typical stock solution concentration for C16-HSL?

Q4: How do I prepare a working solution of C16-HSL in my aqueous experimental medium?

To prepare a working solution, the concentrated organic stock solution of C16-HSL should be diluted into the final aqueous medium (e.g., cell culture medium, buffer). It is crucial to ensure that the final concentration of the organic solvent is kept to a minimum to avoid any adverse effects on the biological system being studied.

Q5: What is the maximum concentration of DMSO that can be used in my bacterial culture?

The tolerance of bacteria to DMSO can vary between species. As a general guideline, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 1% (v/v). It is best practice to perform a solvent tolerance control experiment to determine the maximum concentration of DMSO that does not affect the growth or phenotype of the specific bacterial strain being used.

Q6: I'm still seeing precipitation when I add my C16-HSL stock solution to my aqueous medium. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds like C16-HSL. Here are some troubleshooting steps:

  • Decrease the final concentration: The desired final concentration of C16-HSL in the aqueous medium may be above its solubility limit. Try working with lower concentrations.

  • Increase the volume of the aqueous medium: Adding the stock solution to a larger volume of the final medium while vortexing can help with initial dispersion.

  • Use a carrier: For some applications, a carrier molecule like bovine serum albumin (BSA) can help to solubilize hydrophobic molecules in aqueous solutions.

  • Sonication: Brief sonication of the final solution can sometimes help to disperse small aggregates. However, be cautious as this can also degrade the molecule.

  • Alternative method (Evaporation): An alternative method is to add the required volume of the C16-HSL stock solution (dissolved in a volatile solvent like ethyl acetate) to an empty, sterile tube. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum concentrator, leaving a thin film of C16-HSL. The aqueous medium is then added and the solution is vortexed or sonicated to dissolve the C16-HSL.

Q7: How should I store C16-HSL solutions?

Solid C16-HSL is stable for at least two years when stored at -20°C.[2] Stock solutions in anhydrous organic solvents should also be stored at -20°C or -80°C. It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than a day.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
C16-HSL powder will not dissolve in aqueous buffer. C16-HSL is highly hydrophobic and insoluble in water.Dissolve in an appropriate organic solvent (DMSO, DMF, Chloroform) to make a stock solution first.
A precipitate forms when the organic stock solution is added to the aqueous medium. The final concentration of C16-HSL exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the compound to crash out.- Lower the final concentration of C16-HSL.- Ensure the final concentration of the organic solvent is minimal (ideally <1%).- Add the stock solution dropwise to the aqueous medium while vortexing.- Consider the solvent evaporation method described in the FAQs.
Inconsistent experimental results. - Degradation of C16-HSL in aqueous solution.- Inactivation due to lactone ring opening.- Variability in solution preparation.- Prepare fresh working solutions for each experiment.- Avoid using ethanol or other primary alcohols as solvents.- Standardize the protocol for solution preparation, including vortexing time and temperature.
The organic solvent (e.g., DMSO) is affecting the bacteria. The final concentration of the organic solvent is too high.- Perform a solvent toxicity control to determine the maximum tolerated concentration for your specific bacterial strain.- Reduce the final solvent concentration by using a more concentrated stock solution or by using the evaporation method.

Quantitative Data Summary

Compound Solvent Solubility
This compound (C16-HSL)Chloroform1 mg/mL[3]
N-3-oxo-hexadecanoyl-L-Homoserine lactoneDMSO~20 mg/mL
N-3-oxo-hexadecanoyl-L-Homoserine lactoneDMF~20 mg/mL
N-hexanoyl-L-homoserine lactone (C6-HSL)PBS (pH 7.2)~10 mg/mL
N-tetradecanoyl-L-Homoserine lactone (C14-HSL)PBS (pH 7.2)10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a C16-HSL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of solid C16-HSL in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously until the C16-HSL is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a C16-HSL Working Solution in Bacterial Growth Medium

  • Thaw Stock Solution: Thaw an aliquot of the C16-HSL stock solution at room temperature.

  • Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. Ensure the final DMSO concentration will be below the tolerance limit of your bacteria.

  • Dilution: Add the calculated volume of the C16-HSL stock solution to the pre-warmed bacterial growth medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase C16_HSL_low C16-HSL (Low Concentration) LuxI->C16_HSL_low Synthesis LuxR_inactive LuxR Receptor (Inactive) LuxR_active LuxR-C16-HSL Complex (Active) LuxR_inactive->LuxR_active Conformational Change DNA DNA (lux box) LuxR_active->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Activates Transcription C16_HSL_high C16-HSL (High Concentration) C16_HSL_low->C16_HSL_high Accumulation with increasing cell density C16_HSL_high->LuxR_inactive Binding

Caption: A simplified diagram of the LuxI/LuxR quorum-sensing pathway.

Experimental_Workflow start Start weigh Weigh Solid C16-HSL start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Medium stock->dilute working Working Solution dilute->working precipitate Precipitation? working->precipitate assay Perform Biological Assay precipitate->assay No troubleshoot Troubleshoot: - Lower Concentration - Evaporate Solvent precipitate->troubleshoot Yes end End assay->end troubleshoot->dilute

Caption: A workflow for preparing C16-HSL solutions for experiments.

References

Technical Support Center: Improving the Stability of C16-HSL in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hexadecanoyl-L-homoserine lactone (C16-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of C16-HSL in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is C16-HSL and what is its primary function?

A1: this compound (C16-HSL) is a type of N-acyl-homoserine lactone (AHL), which are small signaling molecules involved in bacterial quorum sensing.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density.[2] C16-HSL, being a long-chain AHL, is particularly important in the regulation of various processes in specific bacteria, such as genetic exchange in Rhodobacter capsulatus and exopolysaccharide production in Sinorhizobium meliloti.[2]

Q2: What are the main factors that affect the stability of C16-HSL in my experiments?

A2: The stability of C16-HSL, like other AHLs, is primarily influenced by three main factors:

  • pH: The lactone ring of the HSL moiety is susceptible to hydrolysis, a process known as lactonolysis, which is significantly accelerated at alkaline pH.[4]

  • Temperature: Higher temperatures increase the rate of lactonolysis, leading to the degradation of the molecule.[4][5]

  • Enzymatic Degradation: Certain bacteria produce enzymes, such as lactonases and acylases, that can enzymatically degrade AHLs.[4]

Q3: How does the acyl chain length of an AHL affect its stability?

A3: The length of the N-acyl side chain is a critical determinant of an AHL's stability. Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[4] This increased stability is attributed to the more hydrophobic nature of the longer acyl chain, which offers some protection against pH-dependent lactonolysis.[4] Therefore, C16-HSL is expected to be more stable than short-chain AHLs like C4-HSL or C6-HSL under similar conditions.

Q4: How should I prepare and store my C16-HSL stock solutions to maximize stability?

A4: Proper preparation and storage are crucial for maintaining the integrity of your C16-HSL.

  • Solvent: Due to its lipophilic nature, C16-HSL is poorly soluble in aqueous solutions. It is recommended to dissolve C16-HSL in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate.[6] To further enhance stability, the solvent can be acidified with a small amount of glacial acetic acid (e.g., 0.1% v/v) to maintain a low pH and prevent lactonolysis.

  • Storage: Stock solutions should be stored at -20°C or lower in tightly sealed vials to prevent evaporation and degradation.[2] Under these conditions, C16-HSL is reported to be stable for at least four years.[2] Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh from the stock solution.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with C16-HSL.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological activity observed. 1. Degradation of C16-HSL: The molecule may have degraded due to improper storage or experimental conditions (e.g., high pH, high temperature).2. Low Solubility: C16-HSL may have precipitated out of your aqueous experimental medium.3. Incorrect Concentration: The final concentration in your assay may be too low to elicit a response.1. Verify Stock Solution: Prepare a fresh stock solution of C16-HSL as described in the FAQs. Ensure your experimental medium has a pH below 7.0.2. Check for Precipitation: Visually inspect your working solutions for any precipitate. If necessary, increase the concentration of the organic solvent (e.g., DMSO) in your final working solution, ensuring it does not exceed a concentration that affects your biological system.3. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific assay.
High background signal in reporter assays. 1. Media Autofluorescence: Some media components can autofluoresce, interfering with fluorescent reporter measurements.2. Endogenous AHL Production: Your reporter strain might be producing its own AHLs, leading to a high baseline signal.1. Blank Measurements: Always include a "media only" control to measure and subtract background fluorescence.2. Use a Null Mutant: Employ a reporter strain that has its own AHL synthase gene knocked out to prevent endogenous signal production.
Variability between experimental replicates. 1. Uneven Distribution of C16-HSL: Due to its hydrophobicity, C16-HSL might not be uniformly dispersed in the aqueous medium.2. Temperature or pH Fluctuations: Inconsistent temperature or pH across different wells or flasks can lead to differential degradation rates.1. Thorough Mixing: Ensure thorough mixing by vortexing when preparing working solutions from the stock. Gentle agitation during the experiment can also help maintain homogeneity.2. Consistent Conditions: Maintain uniform temperature and pH across all replicates throughout the experiment. Use buffered media to stabilize the pH.
Quantitative Data on AHL Stability
Condition C6-HSL Stability C16-HSL (Expected) Stability Primary Degradation Pathway
Acidic pH (e.g., pH 4-6) HighVery HighMinimal degradation
Neutral pH (e.g., pH 7) ModerateHighSlow lactonolysis
Alkaline pH (e.g., pH 8-9) LowModerate to LowRapid lactonolysis
Low Temperature (e.g., 4°C) HighVery HighSlow degradation rate
Room Temperature (e.g., 25°C) ModerateHighTemperature-dependent lactonolysis
Elevated Temperature (e.g., 37°C) LowModerateAccelerated lactonolysis

Experimental Protocols

Protocol 1: Preparation of a Stable C16-HSL Stock Solution

This protocol describes the preparation of a 10 mM stock solution of C16-HSL in acidified DMSO.

Materials:

  • This compound (C16-HSL) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

Procedure:

  • Calculate the required mass of C16-HSL for your desired volume and concentration (Molecular Weight of C16-HSL is 339.52 g/mol ).

  • Weigh the C16-HSL powder in a sterile microcentrifuge tube.

  • Prepare the acidified DMSO by adding 1 µL of glacial acetic acid to 999 µL of anhydrous DMSO to make a 0.1% (v/v) solution.

  • Add the appropriate volume of acidified DMSO to the C16-HSL powder to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the C16-HSL is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Signaling Pathways and Experimental Workflows

C16-HSL Degradation Pathways

The primary non-enzymatic degradation pathway for C16-HSL is lactonolysis, which is the hydrolysis of the homoserine lactone ring. This process is accelerated by alkaline pH and elevated temperatures. Enzymatic degradation can also occur via AHL lactonases, which hydrolyze the lactone ring, or AHL acylases, which cleave the acyl side chain.

G Figure 1. C16-HSL Degradation Pathways C16_HSL C16-HSL (Active) Lactonolysis Lactonolysis (High pH, High Temp) C16_HSL->Lactonolysis Enzymatic Enzymatic Degradation C16_HSL->Enzymatic Inactive_Ring_Opened N-hexadecanoyl-L-homoserine (Inactive) Lactonolysis->Inactive_Ring_Opened Lactonase AHL Lactonase Enzymatic->Lactonase Acylase AHL Acylase Enzymatic->Acylase Lactonase->Inactive_Ring_Opened HSL Homoserine Lactone Acylase->HSL Fatty_Acid Hexadecanoic Acid Acylase->Fatty_Acid G Figure 2. Experimental Workflow for C16-HSL Activity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stable C16-HSL Stock Solution Dilute Prepare Working Dilutions of C16-HSL Stock->Dilute Culture Prepare Bacterial Culture (e.g., reporter strain) Inoculate Inoculate Medium with Bacterial Culture Culture->Inoculate Media Prepare Buffered Experimental Medium (pH < 7) Media->Inoculate Add_HSL Add C16-HSL Dilutions to Culture Dilute->Add_HSL Inoculate->Add_HSL Incubate Incubate under Controlled Conditions Add_HSL->Incubate Measure Measure Reporter Signal (e.g., fluorescence, luminescence) Incubate->Measure OD Measure Cell Density (OD600) Incubate->OD Analyze Analyze and Normalize Data Measure->Analyze OD->Analyze G Figure 3. C16-HSL Signaling in Sinorhizobium meliloti SinI SinI (AHL Synthase) C16_HSL C16-HSL SinI->C16_HSL synthesizes ExpR ExpR (Transcriptional Regulator) C16_HSL->ExpR binds to exp_genes exp genes ExpR->exp_genes activates EPS_II Exopolysaccharide II (EPS II) Synthesis exp_genes->EPS_II leads to Symbiosis Symbiotic Nodulation EPS_II->Symbiosis

References

Technical Support Center: Optimizing N-hexadecanoyl-L-Homoserine lactone (C16-HSL) for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the optimization of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) concentration for bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stock Solution Preparation and Solubility

Question: What is the best solvent to dissolve C16-HSL, and what concentration should I use for my stock solution?

Answer:

Due to its long acyl chain, C16-HSL is hydrophobic and has poor water solubility. It is recommended to dissolve C16-HSL in an organic solvent to prepare a concentrated stock solution.

  • Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are the preferred solvents.

  • Solvents to Avoid: Avoid using ethanol (B145695) or other primary alcohols, as they have been shown to open the lactone ring, rendering the C16-HSL inactive.[1][2][3]

  • Stock Concentration: A stock solution of 10-20 mg/mL in DMSO or DMF is typically achievable.[1] It is advisable to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your bioassay, which can have physiological effects on cells.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] When stored properly at -20°C, it should be stable for at least two years.[5]

Troubleshooting: My C16-HSL is precipitating when I add it to my aqueous culture medium.

This is a common issue known as "solvent shock," where the rapid dilution of the organic stock solution into the aqueous medium causes the hydrophobic compound to precipitate.

Solutions:

  • Pre-warm the Media: Ensure your culture medium is at the experimental temperature (e.g., 37°C) before adding the C16-HSL stock solution.

  • Gradual Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution in a small volume of media first. This gradual change in solvent composition can prevent precipitation.

  • Dropwise Addition and Mixing: Add the C16-HSL stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.

  • Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution to reduce the volume of organic solvent introduced into the media.

  • Final Solvent Concentration: Aim for a final DMSO or DMF concentration in your assay that is well-tolerated by your specific cells, typically below 0.5%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Optimizing C16-HSL Concentration in Bioassays

Question: What is a good starting concentration range for C16-HSL in my bioassay?

Answer:

The optimal concentration of C16-HSL is highly dependent on the specific bioassay, the bacterial species or reporter strain used, and the biological endpoint being measured. Based on available literature, a broad range of concentrations has been shown to be effective.

Data Summary: Effective Concentrations of C16-HSL and Analogs in Various Bioassays

Bioassay TypeOrganism/SystemEffective ConcentrationObserved Effect
Swarming MotilitySinorhizobium meliloti5 nM (C16:1-HSL)Restoration of swarming in a sinI mutant.[1][6]
Protein ExpressionSinorhizobium meliloti200 nM (C14-HSL or C16:1-HSL)Altered accumulation of 75% of quorum sensing-regulated proteins.[1][6]
Biofilm InhibitionCariogenic BiofilmsLong-chain AHLs (including C16-HSL)Significant reduction in biofilm formation.[7]
Biofilm InhibitionChromobacterium violaceum0.25, 0.50, and 1 mg/mLInhibition of biofilm formation by a synthetic C16-HSL analog.[8]
Biofilm FormationPeriodontal BiofilmsShort-chain AHLs (C4, C6, OC6-HSL)Promotion of biofilm formation.[7]

Troubleshooting: I am not observing any biological effect with my C16-HSL.

Solutions:

  • Concentration Range: You may be working outside the optimal concentration window. It is recommended to perform a dose-response experiment with a wide range of C16-HSL concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your specific assay.

  • Compound Integrity: Ensure that your C16-HSL has been stored properly and has not degraded. If in doubt, use a fresh stock. As previously mentioned, avoid using solvents that can open the lactone ring.

  • Cell Health and Density: The physiological state of your cells can impact their responsiveness. Ensure your cells are in the appropriate growth phase and at a suitable density for your assay.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect a response at the concentrations you are using. Consider using a more sensitive reporter system or a different biological endpoint.

Experimental Protocols

Protocol 1: General Crystal Violet Biofilm Assay

This protocol provides a general framework for assessing the effect of C16-HSL on biofilm formation.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into an appropriate growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh growth medium.

  • Assay Setup:

    • Prepare serial dilutions of the C16-HSL stock solution in the fresh growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only).

    • Add 200 µL of the diluted bacterial culture to each well of a 96-well flat-bottom plate.

    • Add the C16-HSL dilutions to the respective wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for biofilm formation for 24-48 hours without shaking.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Protocol 2: General Reporter Gene Assay

This protocol outlines the basic steps for a reporter gene assay to measure the activation of a C16-HSL-responsive promoter.

  • Cell Preparation:

    • Grow the reporter strain (containing a C16-HSL-responsive promoter fused to a reporter gene like lacZ or lux) to the mid-logarithmic phase.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the reporter cell culture to each well.

    • Add serial dilutions of C16-HSL to the wells. Include a positive control (if available) and a negative/solvent control.

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature, shaking) for a sufficient time to allow for gene expression (typically a few hours).

  • Signal Detection:

    • Measure the reporter signal. For a luciferase-based reporter, add the luciferin (B1168401) substrate and measure luminescence. For a β-galactosidase reporter, add a suitable substrate (e.g., ONPG or a chemiluminescent substrate) and measure absorbance or luminescence.

  • Data Normalization:

    • Normalize the reporter signal to cell density (e.g., by measuring the optical density at 600 nm) to account for any effects of C16-HSL on cell growth.

Signaling Pathways and Experimental Workflows

C16-HSL Signaling Pathway in Sinorhizobium meliloti

In the nitrogen-fixing bacterium Sinorhizobium meliloti, C16-HSL and other long-chain AHLs are synthesized by the LuxI homolog, SinI. These signaling molecules then bind to the LuxR-type transcriptional regulator, ExpR. The ExpR:AHL complex can then bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to the activation or repression of their transcription. This quorum sensing system regulates various processes, including exopolysaccharide production and motility.

C16_HSL_Signaling_Pathway cluster_cell Bacterial Cell SinI SinI (AHL Synthase) C16_HSL_out C16-HSL SinI->C16_HSL_out Synthesis ExpR_inactive ExpR (Inactive) ExpR_active ExpR:C16-HSL Complex (Active) ExpR_inactive->ExpR_active lux_box lux box (Promoter Region) ExpR_active->lux_box Binding Transcription Transcription Target_Genes Target Genes (e.g., motility, EPS) Transcription->Target_Genes Activation/Repression C16_HSL_in C16-HSL C16_HSL_out->C16_HSL_in Diffusion/Transport C16_HSL_in->ExpR_inactive Binding

C16-HSL quorum sensing pathway in S. meliloti.
Experimental Workflow for Optimizing C16-HSL Concentration

The following workflow provides a logical progression for determining the optimal C16-HSL concentration for a given bioassay.

C16_HSL_Optimization_Workflow cluster_troubleshooting Troubleshooting start Start prep_stock Prepare C16-HSL Stock (e.g., 10 mg/mL in DMSO) start->prep_stock dose_response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM) prep_stock->dose_response precipitation Precipitation Observed prep_stock->precipitation determine_optimal Determine Optimal Concentration Range dose_response->determine_optimal no_effect No Effect Observed dose_response->no_effect validate Validate with Replicates and Controls determine_optimal->validate proceed Proceed with Main Experiment validate->proceed end End proceed->end check_compound Check Compound Integrity & Assay Sensitivity no_effect->check_compound If yes optimize_solubility Optimize Solubilization (e.g., serial dilution) precipitation->optimize_solubility If yes check_compound->dose_response optimize_solubility->prep_stock

Workflow for C16-HSL concentration optimization.

References

Technical Support Center: Troubleshooting Acyl-Homoserine Lactone (AHL) Extraction from Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acyl-Homoserine Lactone (AHL) extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when isolating these quorum sensing molecules from complex environmental matrices such as soil, sediment, water, and biofilms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Collection & Preservation

  • Question: My AHL concentrations are unexpectedly low or undetectable. What could be the issue with my sample collection and preservation?

    • Answer: Low AHL recovery can often be traced back to the initial handling of the sample. AHLs are susceptible to enzymatic degradation and alkaline hydrolysis.[1][2][3] To mitigate this, it is crucial to immediately preserve the biological activity upon collection. Flash-freezing samples in liquid nitrogen is a highly effective method to prevent enzymatic degradation of AHLs between sampling and extraction.[1][4] For water samples, acidification to a pH below 6.0 can help prevent lactonolysis, the hydrolysis of the lactone ring, which is more prevalent under alkaline conditions.[3][5]

  • Question: I am working with sediment samples. What is the best way to ensure reproducible sampling?

    • Answer: Reproducibility in sediment sampling is key for quantitative studies. Using contact cores provides a standardized surface area and volume for each sample, leading to more consistent results.[4] This method has been successfully adapted for AHL quantification from marine intertidal sediments.[4]

AHL Extraction

  • Question: What are the most common methods for extracting AHLs from environmental samples?

    • Answer: The two most prevalent methods for AHL extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6] LLE involves using organic solvents like ethyl acetate (B1210297) (often acidified with acetic or formic acid), dichloromethane, or chloroform (B151607) to partition the AHLs from the aqueous sample.[5][6] SPE utilizes a solid sorbent, such as C18 or hydrophilic-lipophilic-balanced (HLB) columns, to retain and then elute the AHLs, which can also help in sample clean-up and concentration.[6][7][8]

  • Question: I am seeing a lot of matrix effects in my LC-MS/MS analysis. How can I improve my sample clean-up?

    • Answer: Complex environmental samples are rich in co-extractives that can interfere with AHL detection, causing matrix effects. Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and can significantly improve the sensitivity of detection.[8] Using SPE can result in a two- to ten-fold improvement in sensitivity compared to liquid extraction methods alone.[8] For particularly complex matrices like wastewater biofilms, a combination of ultrasonic extraction followed by SPE with an Oasis HLB sorbent has been shown to be robust and sensitive.[7][9]

  • Question: Which extraction solvent should I choose for Liquid-Liquid Extraction (LLE)?

    • Answer: The choice of solvent can impact extraction efficiency, which is also dependent on the polarity of the AHLs.[6] Dichloromethane and acidified ethyl acetate are commonly used and have been shown to produce good extraction results with similar yields.[6] It is important to note that the extraction yield generally decreases with an increase in the polarity of the AHLs.[6] The extraction process is often repeated multiple times (e.g., three times with equal volumes of solvent) to maximize recovery.[5][9]

AHL Detection & Quantification

  • Question: My biosensor assay is not detecting any AHLs, but I suspect they are present. What could be the problem?

    • Answer: Biosensor strains have limitations. They may fail to detect AHLs that are present at concentrations below the activation threshold of the specific LuxR-type receptor in the biosensor.[10] Furthermore, biosensors are specific to a certain range of AHLs and may not detect novel or structurally different AHLs.[10] It is also possible that your sample contains quorum quenching (QQ) compounds that inhibit the biosensor.[11] For more comprehensive and sensitive detection, chemical analysis methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[10]

  • Question: What are the advantages of using LC-MS/MS for AHL analysis?

    • Answer: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the separation and quantification of multiple AHLs in a short amount of time.[4] High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, offers high sensitivity and has been successfully used to identify and quantify AHLs in environmental samples.[4] Non-targeted HPLC-MS/MS methods can also be employed to identify known, unanticipated, and novel AHLs in microbial samples.[10]

  • Question: How can I improve the separation of different AHLs in my chromatography?

    • Answer: Achieving baseline separation is crucial for accurate quantification. Method development for UHPLC-MS should focus on optimizing the mobile phase gradient and column chemistry. For instance, a method has been developed that allows for the baseline separation of 16 different AHLs in under 10 minutes.[1][4] Using a C18 column with a linear gradient of acetonitrile (B52724) or methanol (B129727) in water is a common starting point.[6]

Quantitative Data Summary

Table 1: Reported Concentrations of AHLs in Various Environmental Samples

Environmental SampleAHL DetectedConcentration RangeReference
Wastewater Treatment SystemsC4-HSL to C14-HSL2.7 to 299.2 ng/L[12]
Cattle RumenC4-HSL, C8-HSL, 3-oxo-C12-HSLNot Quantified (Detected by MS)[13]
Swine IntestinesC4-HSLNot Quantified (Detected by MS)[13]
Malaysian Tropical Montane Forest SoilC12-HSLNot Quantified (Detected by MS)[14]

Table 2: Comparison of AHL Detection Limits

Analytical MethodDetection LimitSample TypeReference
SPE-LLE with LC-MS/MSBelow 5 ng/LWastewater[12]
SPE with Biosensor0.01 ppm (3-oxo-C6-HSL)Spiked Marine Sponge Tissue[8]
SPE with Biosensor1 ppm (C6-HSL)Spiked Marine Sponge Tissue[8]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of AHLs

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Sample Preparation:

    • For liquid samples (e.g., water, culture supernatant), centrifuge to remove cells and debris. Filter the supernatant through a 0.2 µm filter.

    • For solid/semi-solid samples (e.g., soil, sediment, biofilm), weigh a known amount of the sample (e.g., 1 g).

  • Extraction:

    • Add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid) to the liquid sample or a specified volume (e.g., 10 mL) to the solid sample.[15][16]

    • Vortex or sonicate the mixture vigorously for a specified time (e.g., 1-60 minutes). For biofilms, ultrasonic extraction at 150 W for 60 minutes at 30°C has been used.[9]

    • Separate the organic and aqueous phases by centrifugation.

    • Carefully collect the upper organic layer containing the AHLs.

    • Repeat the extraction process two more times, pooling the organic fractions.[5][9]

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

    • Resuspend the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of acetonitrile or methanol) for analysis.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

This protocol is intended for use after an initial extraction (like LLE) or directly with aqueous samples.

  • Column Conditioning:

    • Condition an SPE cartridge (e.g., C18 or Oasis HLB) by sequentially passing through methanol followed by ultrapure water.

  • Sample Loading:

    • Load the aqueous sample or the reconstituted extract (from LLE, diluted in water) onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar, interfering compounds.

  • Elution:

    • Elute the retained AHLs from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in a small volume of solvent suitable for the downstream analysis (e.g., LC-MS/MS mobile phase).

Visualizations

AHL_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase (LuxI-type) AHL AHL Signal AHL_Synthase->AHL Produces AHL_Receptor AHL Receptor (LuxR-type) AHL_Receptor_Complex AHL-Receptor Complex QS_Genes Quorum Sensing Target Genes Phenotypic_Response Phenotypic Response (e.g., Biofilm Formation, Virulence Factor Production) QS_Genes->Phenotypic_Response Leads to Precursors Cellular Precursors Precursors->AHL_Synthase Synthesis AHL->AHL_Receptor Binds to AHL_Receptor_Complex->QS_Genes Activates Transcription

Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.

AHL_Extraction_Workflow Sample Environmental Sample (Soil, Water, Biofilm) Preservation Sample Preservation (Flash Freezing / Acidification) Sample->Preservation Extraction Extraction Preservation->Extraction LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->LLE SPE_Direct Direct Solid-Phase Extraction Extraction->SPE_Direct Crude_Extract Crude Extract LLE->Crude_Extract CleanUp Sample Clean-Up & Concentration (Solid-Phase Extraction) SPE_Direct->CleanUp Crude_Extract->CleanUp Final_Extract Purified & Concentrated Extract CleanUp->Final_Extract Analysis Analysis (LC-MS/MS, Biosensor) Final_Extract->Analysis

Caption: General experimental workflow for AHL extraction from environmental samples.

References

Technical Support Center: Overcoming Low Sensitivity of Bioassays for Long-Chain AHLs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low sensitivity in bioassays for long-chain acyl-homoserine lactones (AHLs).

Frequently Asked Questions (FAQs)

Q1: Why are my bioassays showing low or no sensitivity to long-chain AHLs (≥ C10)?

A1: Several factors can contribute to the low sensitivity of bioassays for long-chain AHLs:

  • Biosensor Specificity: Many commonly used biosensors, such as those based on the LuxR system of Vibrio fischeri or the CviR system of Chromobacterium violaceum CV026, have a higher affinity for short to medium-chain AHLs. The LuxR-type proteins in these biosensors may not efficiently bind to long-chain AHLs, leading to a weak or absent response.[1][2][3]

  • Reduced Membrane Permeability: Long-chain AHLs are more hydrophobic than their short-chain counterparts. This hydrophobicity can hinder their passive diffusion across the cell membrane of the biosensor bacterium to reach the intracellular LuxR-type receptor.

  • Active Efflux: Gram-negative bacteria possess efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, which can actively transport a wide range of molecules, including AHLs, out of the cell.[3] This can reduce the intracellular concentration of long-chain AHLs below the threshold required to activate the biosensor.

Q2: Which biosensor strains are recommended for detecting long-chain AHLs?

A2: For broader and more sensitive detection of long-chain AHLs, biosensors based on the Agrobacterium tumefaciens TraR system are highly recommended. Strains like A. tumefaciens NTL4(pZLR4) and the ultrasensitive KYC55 are known to detect a wide range of AHLs, including those with longer acyl chains (C8-C14 and beyond).[1][4][5][6] The Sinorhizobium meliloti SinI/R-based biosensor is specifically designed for very long-chain AHLs (C14-C18) but is not suitable for shorter chains.[1]

Q3: What is a cell-free bioassay, and how can it improve sensitivity?

A3: A cell-free bioassay utilizes a lysate of a reporter strain (e.g., A. tumefaciens NTL4) that contains all the necessary cellular machinery (LuxR-type receptor, RNA polymerase, ribosomes, etc.) for AHL detection.[7][8] This approach bypasses the issue of membrane permeability for long-chain AHLs, as there are no cell walls to cross. By directly introducing the AHLs to the cellular components, the assay's sensitivity can be significantly increased, and the assay time is reduced from over 24 hours to less than 3 hours.[7][8][9] Replacing the standard chromogenic substrate (X-Gal) with a luminescent one (like Beta-Glo) can further boost sensitivity by tenfold.[7][8]

Troubleshooting Guide

Problem 1: No signal or very weak signal is observed when testing for long-chain AHLs.

Possible Cause Troubleshooting Step
Inappropriate biosensor strain Switch to a broad-range biosensor like Agrobacterium tumefaciens KYC55, which is known for its high sensitivity to a wide variety of AHLs, including long-chain ones.[3][4][10]
Poor diffusion of long-chain AHLs Consider using a cell-free bioassay to eliminate the cell membrane barrier.[7][8] Alternatively, increase the incubation time of your whole-cell bioassay to allow for more time for the AHLs to diffuse into the cells.
Active efflux of AHLs by the biosensor If using a biosensor strain known to have active efflux pumps, such as certain P. aeruginosa-based sensors, this could be a limiting factor. While genetically modifying the biosensor to knockout efflux pumps is an advanced solution, using a different biosensor system like A. tumefaciens is a more practical approach.
Degradation of AHLs Ensure the pH of your growth medium is buffered to be neutral or slightly acidic (pH 5.5-7.0) to prevent lactonolysis (opening of the lactone ring) of the AHLs, which can occur under alkaline conditions.
Insufficient concentration of AHLs in the sample Concentrate your sample before performing the bioassay. This can be done by solvent extraction (e.g., with acidified ethyl acetate) followed by evaporation and resuspension in a smaller volume.[11][12][13]

Problem 2: High background signal in the bioassay.

Possible Cause Troubleshooting Step
Contamination of reagents or samples Use sterile techniques for all manipulations. Ensure all media, buffers, and pipette tips are sterile.[14]
Insufficient washing (for plate-based assays) If performing an ELISA-like assay, ensure thorough washing between steps to remove any unbound components that could contribute to background signal.[15][16]
Sub-optimal blocking (for plate-based assays) If using a plate-based assay where components are immobilized, ensure that blocking is sufficient to prevent non-specific binding. Increase the concentration of the blocking agent or the incubation time.[16][17]
"Leaky" reporter system in the biosensor Some biosensor strains may have a basal level of reporter gene expression in the absence of AHLs. Run appropriate negative controls (e.g., biosensor with sterile media) to determine the baseline background signal and subtract this from your experimental values.
Presence of interfering compounds in the sample Crude extracts from bacterial cultures may contain compounds that can non-specifically activate the biosensor. It is advisable to partially purify the AHLs from the extract using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before performing the bioassay.

Quantitative Data

Table 1: Comparison of Detection Limits for Various AHL Biosensors

Biosensor StrainReporter SystemTarget AHLMinimum Detection Limit (approx.)Reference
Chromobacterium violaceum CV026Violacein productionC6-HSL~1 µM[18]
Agrobacterium tumefaciens NTL4(pZLR4)β-galactosidase3-oxo-C8-HSL~1 nM[4][19]
Agrobacterium tumefaciens KYC55β-galactosidase3-oxo-C8-HSL~1 pM[4]
Sinorhizobium meliloti sinI::lacZβ-galactosidaseC16-HSL~100 nM[1]
A. tumefaciens Cell-Free Assay (X-Gal)β-galactosidaseC8-HSL~100-300 nM[7][8]
A. tumefaciens Cell-Free Assay (Beta-Glo)LuminescenceC8-HSL~10-30 nM[7][8]

Experimental Protocols

Protocol 1: AHL Extraction from Bacterial Culture Supernatant
  • Grow the bacterial strain of interest in an appropriate liquid medium until the desired growth phase (typically stationary phase for maximum AHL production).

  • Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a fresh container.

  • Acidify the supernatant with an acid (e.g., acetic acid to a final concentration of 0.1% v/v) to improve the extraction efficiency of AHLs.

  • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as ethyl acetate.

  • Mix vigorously and then allow the phases to separate. The AHLs will partition into the organic (ethyl acetate) phase.

  • Collect the organic phase. Repeat the extraction from the aqueous phase at least one more time to maximize the yield.

  • Combine the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or buffer) for use in bioassays.[11][12][13]

Protocol 2: High-Sensitivity Whole-Cell Plate Bioassay with A. tumefaciens KYC55
  • Prepare a suitable agar (B569324) medium (e.g., minimal glutamate (B1630785) mannitol (B672) agar) and supplement it with the necessary antibiotics for plasmid maintenance in A. tumefaciens KYC55 (e.g., spectinomycin, gentamicin, and tetracycline).[10]

  • After autoclaving and cooling the medium to about 50°C, add the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) to a final concentration of 60 µg/mL.

  • Inoculate the molten agar with an overnight culture of A. tumefaciens KYC55.

  • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Once solidified, spot a small volume (e.g., 5-10 µL) of your AHL extract or standard onto the surface of the agar.

  • Incubate the plates at 28-30°C for 24-48 hours.

  • A positive result is indicated by the appearance of a blue zone around the spot, resulting from the hydrolysis of X-Gal by β-galactosidase, which is produced upon AHL detection. The diameter and intensity of the blue zone are proportional to the concentration of the AHL.[20][21][22]

Protocol 3: Rapid Cell-Free Bioassay
  • Preparation of Cell-Free Lysate:

    • Grow an overnight culture of A. tumefaciens NTL4(pCF218)(pCF372).

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using a French press or sonication.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) to remove cell debris.

    • The resulting supernatant is the cell-free lysate, which can be stored at -80°C.[9]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of your AHL sample or standard.

    • Add 50 µL of the cell-free lysate to each well.

    • Add 100 µL of a suitable buffer (e.g., 20 mM KH₂PO₄, pH 7.0).

    • Incubate at 30°C for 2 hours.

    • Add the detection substrate (e.g., X-Gal for colorimetric detection or a luminescent substrate like Beta-Glo for higher sensitivity).

    • Incubate for an additional 1 hour at 30°C.

    • Measure the absorbance (at ~635 nm for X-Gal) or luminescence using a plate reader.[7][8][9]

Visualizations

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Biosensor Cell AHL Long-Chain AHL AHL_in Long-Chain AHL AHL->AHL_in Diffusion (often poor) LuxR LuxR-type Receptor Complex AHL-LuxR Complex LuxR->Complex AHL_in->LuxR AHL_in->Complex Efflux Efflux Pump AHL_in->Efflux Pumped Out Promoter Promoter (lux box) Complex->Promoter Binds & Activates Reporter Reporter Gene (e.g., lacZ) Promoter->Reporter Transcription Signal Detectable Signal (e.g., blue color) Reporter->Signal Translation & Substrate Conversion

Caption: AHL Signaling Pathway in a Biosensor Cell.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Bioassay cluster_detect Detection Culture 1. Bacterial Culture (AHL Producer) Extract 2. AHL Extraction (e.g., Ethyl Acetate) Culture->Extract Concentrate 3. Concentrate Extract Extract->Concentrate AddSample 5. Add AHL Extract to Bioassay Concentrate->AddSample PrepareAssay 4. Prepare Bioassay (Whole-cell or Cell-free) PrepareAssay->AddSample Incubate 6. Incubate AddSample->Incubate AddSubstrate 7. Add Substrate (e.g., X-Gal) Incubate->AddSubstrate Measure 8. Measure Signal (Color, Luminescence) AddSubstrate->Measure

Caption: General Experimental Workflow for AHL Bioassays.

Troubleshooting_Logic Start Start: Low or No Signal with Long-Chain AHLs CheckBiosensor Is the biosensor appropriate for long-chain AHLs? Start->CheckBiosensor ChangeBiosensor Action: Use A. tumefaciens KYC55 or NTL4(pZLR4) CheckBiosensor->ChangeBiosensor No CheckConcentration Is the AHL concentration high enough? CheckBiosensor->CheckConcentration Yes ChangeBiosensor->CheckConcentration ConcentrateSample Action: Concentrate sample via solvent extraction CheckConcentration->ConcentrateSample No ConsiderPermeability Is membrane permeability a limiting factor? CheckConcentration->ConsiderPermeability Yes ConcentrateSample->ConsiderPermeability UseCellFree Action: Use a cell-free assay system ConsiderPermeability->UseCellFree Yes End Problem Resolved ConsiderPermeability->End No UseCellFree->End

Caption: Troubleshooting Logic for Low AHL Bioassay Signal.

References

Technical Support Center: N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) under various experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent C16-HSL degradation rates between replicate experiments. 1. pH fluctuation: Minor variations in buffer preparation can lead to significant differences in degradation, especially in neutral to alkaline conditions. 2. Temperature instability: Inconsistent incubation temperatures can alter the rate of hydrolysis. 3. Contamination: Microbial contamination can introduce enzymes (lactonases, acylases) that degrade C16-HSL.1. Verify buffer pH: Use a calibrated pH meter to ensure the pH of your buffer is accurate and consistent for each experiment. Prepare fresh buffers for each experimental run. 2. Monitor temperature: Use a calibrated incubator and monitor the temperature throughout the experiment. 3. Ensure sterility: Autoclave all buffers and glassware. Work in a sterile environment (e.g., laminar flow hood) when preparing samples.
C16-HSL appears more stable than expected based on literature for other AHLs. 1. Long acyl chain: C16-HSL is a long-chain AHL, which is inherently more stable than short-chain AHLs (e.g., C4-HSL, C6-HSL) due to increased hydrophobicity.[1] 2. Acidic pH: The lactone ring of C16-HSL is stable at acidic pH.1. Acknowledge inherent stability: Be aware that C16-HSL will degrade significantly slower than commonly studied short-chain AHLs under the same conditions. 2. Adjust experimental design: For degradation studies, consider using a higher pH or temperature to accelerate the process to a measurable rate within a practical timeframe.
Complete loss of C16-HSL activity in biological assays. 1. Alkaline hydrolysis: If the experimental medium is alkaline (pH > 7.5), the lactone ring of C16-HSL will be hydrolyzed, rendering it inactive.[1] 2. Enzymatic degradation: The biological system (e.g., cell culture) may be producing AHL-degrading enzymes.1. Control pH: Maintain the pH of the experimental medium in the slightly acidic to neutral range (pH 6.0-7.0) to minimize chemical degradation. 2. Test for enzymatic activity: Incubate C16-HSL in cell-free supernatant from your biological system and measure its concentration over time. If degradation occurs, it suggests the presence of extracellular enzymes.
Precipitation of C16-HSL in aqueous buffers. Low solubility: C16-HSL is a lipophilic molecule with low solubility in aqueous solutions.Use a stock solution: Prepare a concentrated stock solution of C16-HSL in a suitable organic solvent (e.g., DMSO, ethyl acetate) and then dilute it into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of C16-HSL degradation?

A1: The two primary degradation mechanisms are:

  • pH-dependent lactonolysis: This is a chemical process where the homoserine lactone ring is hydrolyzed, particularly in alkaline conditions. This process is reversible by acidification.

  • Enzymatic degradation: Bacteria and other organisms can produce enzymes such as lactonases, which hydrolyze the lactone ring, and acylases, which cleave the amide bond, to inactivate C16-HSL.

Q2: How does the acyl chain length of C16-HSL affect its stability?

A2: The long (C16) acyl chain of this compound makes it more stable compared to AHLs with shorter acyl chains.[1] This increased stability is attributed to the hydrophobic nature of the long acyl chain, which can influence its interaction with water and potentially shield the lactone ring from hydrolysis.

Q3: What is the optimal pH and temperature for maintaining C16-HSL stability in solution?

A3: To maintain stability, it is recommended to keep C16-HSL in a slightly acidic buffer (pH 5.0-6.5) and at low temperatures (4°C for short-term storage, -20°C or -80°C for long-term storage). AHLs are known to be stable for extended periods (weeks to months) at pH values between 5 and 6.

Q4: Can I use a bacterial biosensor to quantify C16-HSL degradation?

A4: Yes, bacterial biosensors that are responsive to long-chain AHLs can be used. However, it is important to note that the specificity of the biosensor must be confirmed for C16-HSL. Quantification is typically achieved by measuring the reporter gene expression (e.g., bioluminescence, fluorescence, or colorimetric changes) and comparing it to a standard curve of known C16-HSL concentrations.

Q5: How can I confirm that the loss of C16-HSL is due to degradation and not just binding to experimental vessels?

A5: This can be addressed by:

  • Using appropriate controls: Include a control with C16-HSL in buffer without any biological components.

  • Extraction and quantification: At the end of the experiment, extract the C16-HSL from the supernatant and, if possible, from the vessel walls using an organic solvent. Quantify the amount of C16-HSL using an analytical method like HPLC or LC-MS.

Quantitative Data on C16-HSL Degradation

The following tables provide estimated half-life data for C16-HSL at various pH and temperature conditions. These values are extrapolated based on the known behavior of other long-chain acyl-homoserine lactones and the general principles of AHL stability. It is important to note that these are estimates and actual degradation rates should be determined empirically for your specific experimental system.

Table 1: Estimated Half-life of C16-HSL at 22°C

pHEstimated Half-life
5.0Very Stable (> 1 month)
6.0Stable (> 1 week)
7.0~ 48 - 72 hours
8.0~ 12 - 24 hours
9.0< 6 hours

Table 2: Estimated Half-life of C16-HSL at 37°C

pHEstimated Half-life
5.0Stable (> 1 week)
6.0~ 72 - 96 hours
7.0~ 24 - 48 hours
8.0~ 6 - 12 hours
9.0< 3 hours

Experimental Protocols

Protocol 1: Determination of C16-HSL Stability by HPLC

This protocol outlines a method to determine the stability of C16-HSL in a buffered solution at a specific pH and temperature.

1. Materials:

  • This compound (C16-HSL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile buffers of desired pH (e.g., phosphate (B84403) buffer, citrate (B86180) buffer)

  • Sterile microcentrifuge tubes or glass vials

  • Incubator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

2. Procedure:

  • Prepare C16-HSL Stock Solution: Dissolve C16-HSL in DMSO to a final concentration of 10 mg/mL.

  • Sample Preparation:

    • In sterile microcentrifuge tubes, add the desired volume of buffer.

    • Spike the buffer with the C16-HSL stock solution to a final concentration of 10 µg/mL. Ensure the final DMSO concentration is below 0.1%.

    • Prepare triplicate samples for each time point.

  • Incubation: Incubate the tubes at the desired temperature.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one set of triplicate tubes.

  • Extraction:

    • Add an equal volume of acidified ethyl acetate (B1210297) to each tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the peak corresponding to C16-HSL at a suitable wavelength (e.g., 210 nm).

    • Quantify the amount of C16-HSL by comparing the peak area to a standard curve.

Visualizations

degradation_pathway C16_HSL N-hexadecanoyl-L- Homoserine lactone (Active) Hydrolyzed_C16_HSL N-hexadecanoyl-L-Homoserine (Inactive) C16_HSL->Hydrolyzed_C16_HSL Lactonolysis (Alkaline pH, High Temp) or Lactonase Fatty_Acid Hexadecanoic Acid C16_HSL->Fatty_Acid Acylase HSL L-Homoserine lactone C16_HSL->HSL Acylase Hydrolyzed_C16_HSL->C16_HSL Recyclization (Acidic pH)

Caption: Degradation pathways of C16-HSL.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare C16-HSL Stock Solution (DMSO) spike Spike Buffer with C16-HSL Stock prep_stock->spike prep_buffer Prepare Sterile Buffer (Specific pH) prep_buffer->spike incubate Incubate at Specific Temperature spike->incubate sample Collect Samples at Time Points incubate->sample extract Extract C16-HSL with Organic Solvent sample->extract analyze Quantify using HPLC or LC-MS extract->analyze data Determine Degradation Rate / Half-life analyze->data

Caption: Workflow for C16-HSL stability testing.

logical_relationship pH pH Degradation C16-HSL Degradation Rate pH->Degradation Increases with Alkaline pH Temp Temperature Temp->Degradation Increases with Higher Temp Stability C16-HSL Stability Degradation->Stability Inversely Proportional

Caption: Factors influencing C16-HSL degradation.

References

Technical Support Center: Quantification of C16-HSL in Mixed Bacterial Communities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-hexadecanoyl-L-homoserine lactone (C16-HSL) in complex mixed bacterial communities.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying C16-HSL in mixed bacterial communities challenging?

A1: Quantifying C16-HSL in mixed bacterial communities presents several analytical challenges:

  • Low Abundance: C16-HSL is often produced in very low concentrations (nanomolar to micromolar range), making detection difficult without sensitive analytical methods.

  • Complex Sample Matrix: Mixed bacterial communities are typically grown in complex matrices such as soil, sediment, or host-associated environments. These matrices contain a multitude of organic and inorganic compounds that can interfere with the extraction and detection of C16-HSL.

  • Hydrophobicity of C16-HSL: As a long-chain acyl-homoserine lactone (AHL), C16-HSL is highly hydrophobic. This property can lead to poor extraction efficiency from aqueous environments, adsorption to labware, and challenges with chromatographic analysis.

  • Presence of Isomers and Analogs: Bacteria can produce a variety of AHLs with similar structures, including isomers (molecules with the same chemical formula but different arrangements of atoms) and analogs (molecules with similar structure and function). These can co-elute during chromatography and have similar mass-to-charge ratios, complicating accurate quantification.

  • Matrix Effects in Mass Spectrometry: When using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of C16-HSL, leading to inaccurate quantification.[1]

Q2: What are the primary methods for quantifying C16-HSL?

A2: The two primary methods for quantifying C16-HSL are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of AHLs.[2][3] It offers high sensitivity and selectivity, allowing for the detection of C16-HSL in complex mixtures. By using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored, which greatly reduces background noise and increases confidence in identification.

  • Bacterial Biosensors: These are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs. While biosensors can be highly sensitive, their utility for C16-HSL can be limited. Many commonly used biosensors, such as Chromobacterium violaceum CV026, respond poorly to long-chain AHLs.[4] However, specific biosensors, such as those based on the Sinorhizobium meliloti SinR/ExpR system, have been developed for the detection of long-chain AHLs.

Q3: How can I improve the extraction recovery of C16-HSL from my samples?

A3: To improve the extraction recovery of the hydrophobic C16-HSL, consider the following:

  • Solvent Choice: Use a non-polar organic solvent for liquid-liquid extraction (LLE). Dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used and have shown good recovery for a range of AHLs.

  • Solid-Phase Extraction (SPE): SPE can be a more efficient and cleaner method for extracting and concentrating AHLs from complex samples compared to LLE. C18 cartridges are often used for this purpose.

  • Sample Pre-treatment: For solid samples like soil, an initial extraction with an organic solvent is necessary. Sonication or vigorous vortexing can help to disrupt cell membranes and improve the release of C16-HSL.

  • Minimize Adsorption: The hydrophobicity of C16-HSL can lead to its adsorption onto plasticware. Use glass vials and minimize sample transfer steps where possible. Rinsing extraction vessels with the organic solvent can help to recover any adsorbed analyte.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Low or no C16-HSL signal 1. Poor extraction recovery. 2. Ion suppression from matrix components. 3. Degradation of C16-HSL. 4. Insufficient instrument sensitivity.1. Optimize extraction protocol (see Q3 above). Use a stable isotope-labeled internal standard (e.g., d4-C16-HSL) to correct for recovery losses. 2. Improve sample cleanup using SPE. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize chromatographic separation to ensure C16-HSL elutes in a region with minimal matrix effects. 3. Ensure samples are stored at -20°C or below and avoid repeated freeze-thaw cycles. The lactone ring of AHLs is susceptible to hydrolysis at high pH. 4. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) for C16-HSL.
High background noise 1. Contaminated solvents or glassware. 2. Inadequate sample cleanup. 3. Non-specific binding in the LC system.1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. 2. Incorporate an additional cleanup step, such as a different SPE sorbent. 3. Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove contaminants.
Inconsistent quantification results 1. Variable matrix effects between samples. 2. Inconsistent extraction efficiency. 3. Instrument instability.1. Use a stable isotope-labeled internal standard that co-elutes with C16-HSL to compensate for matrix effects. Alternatively, use the method of standard addition for calibration. 2. Ensure consistent execution of the extraction protocol. The use of an internal standard will also help to correct for variations in extraction efficiency. 3. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.
Biosensor Assays
Problem Possible Cause(s) Troubleshooting Steps
No response from the biosensor 1. The chosen biosensor is not sensitive to long-chain AHLs like C16-HSL. 2. The concentration of C16-HSL is below the limit of detection of the biosensor. 3. Presence of inhibitory compounds in the sample extract.1. Use a biosensor known to respond to long-chain AHLs, such as Sinorhizobium meliloti Rm1021 (pJC22). 2. Concentrate the sample extract before performing the assay. 3. Perform a serial dilution of the extract. If the response appears at higher dilutions, it suggests the presence of an inhibitor that is being diluted out.
False positive signal 1. The biosensor is responding to other AHLs or non-AHL compounds in the extract. 2. Contamination of the biosensor culture.1. Fractionate the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and then test the fractions with the biosensor to separate the activity. 2. Streak out the biosensor culture on a selective agar (B569324) plate to ensure its purity.
High variability in biosensor response 1. Inconsistent growth of the biosensor. 2. Pipetting errors when preparing dilutions or adding the extract.1. Ensure the biosensor is in the correct growth phase (typically mid-logarithmic) when used for the assay. 2. Use calibrated pipettes and ensure thorough mixing of solutions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of long-chain AHLs. Note that these values can vary significantly depending on the specific sample matrix, instrumentation, and experimental conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Long-Chain AHLs by LC-MS/MS

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
3-oxo-C12-HSLHuman Plasma-0.79[5]
3-OH-C12-HSLHuman Plasma-0.02[5]
C16-HSLBacterial Culture~3.1 (9.3 pmol)-[4]

Table 2: Recovery of AHLs using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
3-oxo-C10-HSLHuman PlasmaLLE8[5]
3-oxo-C12-HSLHuman PlasmaLLE8[5]
C6-HSLHuman PlasmaLLE46[5]

Experimental Protocols

General Protocol for C16-HSL Extraction from Bacterial Culture

This protocol provides a general guideline for the extraction of C16-HSL from a liquid bacterial culture.

  • Culture Growth: Grow the mixed bacterial community in an appropriate liquid medium to the desired cell density.

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean glass container.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., hydrochloric acid). This step ensures that the homoserine lactone ring remains closed.

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of dichloromethane or ethyl acetate to the acidified supernatant in a separatory funnel.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate, and collect the organic (lower) layer.

    • Repeat the extraction two more times with fresh organic solvent.

    • Pool the organic extracts.

  • Drying and Evaporation:

    • Dry the pooled organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter or decant the dried extract into a clean, pre-weighed glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

General Protocol for LC-MS/MS Quantification of C16-HSL

This protocol outlines the key steps for quantifying C16-HSL using LC-MS/MS.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the hydrophobic C16-HSL.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for C16-HSL. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 340.3). A characteristic product ion for all AHLs is the lactone ring fragment at m/z 102.0.

    • Optimization: Optimize the declustering potential and collision energy for the C16-HSL MRM transition to maximize signal intensity.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards of known C16-HSL concentrations in a solvent that mimics the final sample extract.

    • Internal Standard: For the most accurate quantification, use a stable isotope-labeled internal standard (e.g., d4-C16-HSL) added to the samples before extraction.

    • Data Analysis: Integrate the peak areas of the C16-HSL MRM transition in the standards and samples. Construct a calibration curve by plotting the peak area ratio (C16-HSL/internal standard) against the concentration. Use the regression equation to calculate the concentration of C16-HSL in the unknown samples.

Signaling Pathway and Workflow Diagrams

Sinorhizobium_meliloti_QS Sinorhizobium meliloti Sin/Exp Quorum Sensing Pathway cluster_cell Sinorhizobium meliloti cell cluster_extracellular Extracellular Environment SinI SinI (AHL Synthase) AHLs C16-HSL & other long-chain AHLs SinI->AHLs synthesis SinR SinR (Transcriptional Regulator) SinR->SinI represses ExpR ExpR (Transcriptional Regulator) ExpR->SinI activates TargetGenes Target Genes (e.g., exopolysaccharide synthesis, motility) ExpR->TargetGenes regulates AHLs->ExpR binds & activates AHLs_out C16-HSL & other long-chain AHLs AHLs->AHLs_out diffusion/ transport AHLs_out->AHLs diffusion/ transport

Caption: Quorum sensing in Sinorhizobium meliloti involving C16-HSL.

C16_HSL_Quantification_Workflow Experimental Workflow for C16-HSL Quantification Sample Mixed Bacterial Community Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

References

minimizing variability in quorum sensing reporter strain assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in quorum sensing (QS) reporter strain assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in quorum sensing reporter assays?

Variability in QS reporter assays can stem from multiple factors, which can be broadly categorized as biological, procedural, or environmental. Biological sources include the growth phase of the bacterial culture, plasmid instability leading to loss of the reporter construct, and the inherent stochasticity of gene expression.[1][2] Procedural issues often involve pipetting errors, inconsistent incubation times, and well-to-well variations in microplates, such as the "edge effect".[3][4][5] Environmental factors like temperature fluctuations and oxygen availability can also significantly impact results.[1][6]

Q2: How does the bacterial growth phase affect assay results?

Quorum sensing is a cell-density-dependent process, making the bacterial growth phase a critical variable. Gene expression regulated by QS systems can differ significantly between the logarithmic and stationary phases.[1][7] For example, in Pseudomonas aeruginosa, hundreds of genes are differentially regulated by QS depending on whether the cells are in mid-logarithmic or early stationary phase.[1] It is crucial to standardize the growth phase at which you perform your measurements, typically by normalizing to a specific optical density (OD), to ensure reproducibility.[7][8]

Q3: What is the "edge effect" in 96-well plates and how can I minimize it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results from the interior wells.[4][9] This is primarily caused by increased evaporation in the outer wells, which alters the concentration of media components, test compounds, and bacterial cells.[4] To minimize this, you can:

  • Avoid using the outer 36 wells of the plate for experimental samples.

  • Fill the perimeter wells with sterile water or media to create a humidity buffer.[9]

  • Use low-evaporation lids or seal plates with breathable or foil sealing tapes.[4]

  • Reduce long incubation periods when possible.[9]

Q4: My reporter plasmid seems unstable. What can I do?

Plasmid instability, where the reporter plasmid is lost from the bacterial population in the absence of selective pressure, is a common problem.[2][10] This is especially true for in vivo experiments where antibiotics cannot be used.[2] To address this:

  • Always grow overnight cultures and subcultures in media containing the appropriate antibiotic to maintain the plasmid.

  • For experiments where antibiotics are not feasible, consider using reporter strains with chromosomally integrated reporters.

  • Utilize host strains, such as E. coli Stbl3, which are known to improve the stability of problematic plasmids.[11]

  • Some plasmids are designed for high stability even without selective pressure; using these can be a solution.[2][10]

Troubleshooting Guide

Symptom / ProblemPossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability (%CV > 15%) 1. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or reagents across wells.[5] 2. Edge Effect: Increased evaporation in outer wells.[4][9] 3. Inhomogeneous Cell Seeding: Uneven distribution of cells within or between wells.[12] 4. Temperature Gradients: Uneven heating across the incubator or plate reader.[6]1. Use calibrated multichannel pipettes. Prepare a master mix of reagents to be added to all relevant wells.[5] 2. Implement strategies to mitigate the edge effect (see FAQ Q3). 3. Ensure the cell suspension is thoroughly mixed before and during plating. Consider using a plate reader with well-scanning capabilities to average the signal over a larger area.[12] 4. Allow plates to equilibrate to room temperature before adding reagents and to the incubator temperature before reading. Ensure the incubator provides uniform heating.
Weak or No Reporter Signal 1. Suboptimal Growth Phase: Cells harvested too early (low density) or too late (reporter degradation).[1][7] 2. Inactive Reagents: Degradation of autoinducer stock, reporter substrate (e.g., luciferin), or test compounds.[5] 3. Weak Promoter: The promoter driving the reporter gene may have low activity under your experimental conditions.[5]1. Perform a time-course experiment to determine the optimal OD₆₀₀ for harvesting and measurement.[8] 2. Use freshly prepared reagents. Store stocks at the correct temperature and protected from light. Aliquot stocks to avoid repeated freeze-thaw cycles.[5] 3. Consider using a stronger, well-characterized QS-responsive promoter or a more sensitive reporter protein.
High Background Signal 1. Media Autofluorescence/Autoluminescence: Components in the growth media may interfere with the signal. 2. Plate Type: Using clear or black plates for luminescence assays can lead to crosstalk and low signal, respectively.[13] 3. Contamination: Microbial contamination can produce interfering signals.[5]1. Test different types of media to find one with low background. Include "media only" and "cells only" (no inducer) controls. 2. For luminescence assays, always use solid white, opaque-bottom plates to maximize signal and prevent well-to-well crosstalk.[13] For fluorescence, black plates are preferred. 3. Ensure aseptic technique. Prepare fresh, sterile reagents if contamination is suspected.[5]
Experiment-to-Experiment Irreproducibility 1. Inconsistent Inoculum: Variation in the age or density of the overnight culture used to start the experiment. 2. Batch-to-Batch Reagent Variation: Differences in media, sera, or other reagents between batches.[5] 3. Plasmid Instability: Gradual loss of the reporter plasmid over time.[2][14]1. Standardize the overnight culture protocol. Always start from a fresh colony and grow for a consistent amount of time to a consistent OD₆₀₀. 2. Use the same lot of reagents for a set of comparative experiments. Qualify new batches of reagents before use. 3. Periodically perform quality control checks, such as plating on selective vs. non-selective agar (B569324), to confirm plasmid retention in the stock culture.[2]

Data Presentation: Impact of Key Parameters on Assay Variability

The following table summarizes common factors that influence the coefficient of variation (%CV), a measure of experimental variability. Lower %CV values indicate higher precision.

ParameterStandard PracticeOptimized PracticeExpected %CV Improvement
Plate Layout Using all 96 wellsOmitting outer 36 wells or filling with sterile liquid[9]10-20%
Cell Seeding Manual single-channel pipettingAutomated dispensing or calibrated multichannel pipette with master mix[5]5-15%
Incubation Standard lidSealing tape or low-evaporation lid[4]5-10%
Temperature Control Standard incubatorValidated incubator with uniform heating[6]5-15%
Data Acquisition Single-point reading (center of well)Well-scanning or spiral averaging read mode[12]10-25%

Visualizing Workflows and Pathways

Experimental Workflow for a QS Reporter Assay

A typical workflow involves several critical stages where variability can be introduced. Careful standardization at each step is key to reproducible results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_read Phase 3: Incubation & Readout cluster_analysis Phase 4: Data Analysis A 1. Streak Reporter Strain from Frozen Stock B 2. Pick Single Colony for Overnight Culture (with antibiotic) A->B C 3. Subculture to Fresh Media (grow to early/mid-log phase) B->C D 4. Normalize Cell Density (OD600) C->D ccp1 Critical Point: Consistent Growth Phase E 5. Aliquot Cells into 96-Well Plate D->E F 6. Add Test Compounds & Autoinducers E->F ccp2 Critical Point: Accurate Pipetting G 7. Incubate (Standardized Time & Temperature) F->G ccp3 Critical Point: Minimize Edge Effects H 8. Measure Reporter Signal (e.g., Luminescence) G->H I 9. Measure Cell Density (OD600) G->I J 10. Normalize Signal to Cell Density (Reporter/OD) H->J I->J K 11. Statistical Analysis J->K

Caption: Standard workflow for a quorum sensing reporter assay, highlighting critical control points.

Simplified P. aeruginosa LasI/LasR Signaling Pathway

Understanding the underlying biology is essential for troubleshooting. This diagram shows the LasI/LasR system, a common target for QS studies.

G cluster_cell Bacterial Cell LasI LasI (Synthase) AHL 3O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive Monomer) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerizes las_box las box (Promoter) LasR_active->las_box Binds to Target_Genes Target Genes (e.g., lasB, rhlR, reporter) las_box->Target_Genes Activates Transcription AHL_out 3O-C12-HSL AHL_out->AHL Diffuses in (High cell density)

Caption: The LasI/LasR quorum sensing circuit in Pseudomonas aeruginosa.

Detailed Experimental Protocol: P. aeruginosa (p-lasB-gfp) Reporter Assay

This protocol provides a standardized method for screening compounds that inhibit the LasR-dependent quorum sensing system in P. aeruginosa, using a plasmid-based GFP reporter fused to the lasB promoter.

1. Materials

  • P. aeruginosa strain PAO1 carrying the p-lasB-gfp reporter plasmid.

  • Luria-Bertani (LB) broth and agar.

  • Gentamicin (or other appropriate antibiotic for plasmid maintenance).

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well flat-bottom, black, clear-bottom microplates.

2. Inoculum Preparation

  • Streak the reporter strain from a -80°C glycerol (B35011) stock onto an LB agar plate containing gentamicin. Incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with gentamicin. Grow overnight at 37°C with shaking (220 rpm).

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with gentamicin. Grow at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.2-0.3 (early logarithmic phase).

3. Assay Procedure

  • Adjust the bacterial culture from step 2.3 to an OD₆₀₀ of 0.1 using fresh LB broth. This is your working cell suspension.

  • Prepare your test compounds in a separate 96-well plate by serial dilution.

  • In the main assay plate, add aliquots of your test compounds. Include appropriate controls:

    • Negative Control: Vehicle (e.g., DMSO) only.

    • Positive Control: A known QS inhibitor.

    • Growth Control: No compound, to monitor bacterial growth.

  • Add the working cell suspension to all wells.

  • Add the autoinducer, 3O-C12-HSL, to all wells to a final concentration that elicits a strong response (typically determined via a prior dose-response experiment).

  • Seal the plate with a breathable membrane to ensure aeration while minimizing evaporation.

  • Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours), with shaking if possible.

4. Data Acquisition

  • After incubation, measure the fluorescence (GFP signal) using a plate reader (e.g., excitation ~485 nm, emission ~520 nm).

  • Immediately after, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

5. Data Analysis

  • Subtract the background fluorescence and OD₆₀₀ values (from a "media only" well).

  • Normalize the reporter signal by dividing the fluorescence reading by the OD₆₀₀ reading for each well (RFU/OD). This accounts for any growth-inhibitory effects of your compounds.

  • Calculate the percent inhibition relative to the negative (vehicle) control.

  • Plot the normalized, background-corrected data to determine IC₅₀ values for your test compounds.

References

Technical Support Center: Purification of Synthetic N-hexadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic N-hexadecanoyl-L-Homoserine Lactone (C16-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of this long-chain N-acyl homoserine lactone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic C16-HSL.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of C16-HSL After Purification 1. Degradation of the Lactone Ring: The homoserine lactone ring is susceptible to hydrolysis (lactonolysis) under alkaline (basic) conditions, a process that is accelerated by increased temperature.[1][2] 2. Incomplete Extraction: Due to its long acyl chain, C16-HSL is highly lipophilic and may not be efficiently extracted if the solvent polarity is not optimal.[3] 3. Product Loss During Chromatography: The compound may be irreversibly adsorbed onto the stationary phase or may not elute with the chosen solvent system.1. Maintain Acidic or Neutral pH: Ensure all aqueous solutions used during workup and purification are at a neutral or slightly acidic pH. Avoid basic conditions rigorously. Perform purification steps at room temperature or below if possible. 2. Optimize Extraction Solvent: Use a non-polar organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) for liquid-liquid extraction.[4] Ensure thorough mixing to maximize partitioning of the lipophilic C16-HSL into the organic phase. 3. Select Appropriate Chromatography Conditions: For silica (B1680970) gel chromatography, use a solvent system with appropriate polarity, such as a gradient of dichloromethane and methanol (B129727) or dichloromethane and ethyl acetate.[4][5] For HPLC, a C8 or C18 reverse-phase column is recommended.[6]
Presence of Multiple Spots/Peaks in Purity Analysis (TLC/HPLC) 1. Hydrolysis Product: The primary impurity is often the ring-opened N-hexadecanoyl-L-homoserine. This will appear as a more polar spot on TLC or an earlier eluting peak in reverse-phase HPLC. 2. Unreacted Starting Materials: Residual L-homoserine lactone or hexadecanoic acid may be present. 3. Side Products from Synthesis: Depending on the synthetic route, other side products may have formed.1. Confirm Identity of Impurity: Use mass spectrometry (MS) to identify the molecular weight of the impurity. The hydrolyzed product will have a mass 18 Da higher than C16-HSL. 2. Optimize Chromatographic Separation: Adjust the solvent gradient in your chromatography protocol to improve the separation of C16-HSL from its impurities. A shallower gradient in HPLC can often resolve closely eluting peaks. 3. Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Poor Solubility of the Crude or Purified Product 1. Inappropriate Solvent: C16-HSL is a waxy or crystalline solid with poor solubility in aqueous solutions and some organic solvents.[3] 2. Product is in the Hydrolyzed Form: The ring-opened form may have different solubility characteristics.1. Use Appropriate Solvents: For creating stock solutions, use organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[3] Avoid primary alcohols like ethanol (B145695) as they can promote the opening of the lactone ring. 2. Gentle Heating and Sonication: To aid dissolution, gentle warming and sonication can be applied, but be mindful of potential degradation at elevated temperatures.
Inconsistent Biological Activity of Purified C16-HSL 1. Presence of Active/Inactive Isomers: If a racemic mixture of homoserine lactone was used in the synthesis, the resulting product will be a mix of L and D isomers, which may have different biological activities. 2. Degradation During Storage or Bioassay: The compound may be degrading in the storage solvent or under the conditions of the biological assay (e.g., in alkaline media).[1][2]1. Use Stereochemically Pure Starting Materials: Ensure the use of L-homoserine lactone hydrobromide for the synthesis to obtain the biologically active L-isomer. 2. Proper Storage and Handling: Store the purified, dry compound at -20°C.[3] Prepare fresh aqueous solutions for bioassays and use them promptly. If aqueous solutions are necessary, keep them at a neutral or slightly acidic pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for losing my synthetic C16-HSL during purification?

A1: The most frequent cause of product loss is the degradation of the homoserine lactone ring. This ring is an ester and is highly susceptible to base-catalyzed hydrolysis (lactonolysis). Exposure to alkaline conditions, even mild ones, especially at elevated temperatures, will lead to the formation of the ring-opened N-hexadecanoyl-L-homoserine, which is biologically inactive.[2] It is crucial to maintain neutral or slightly acidic conditions throughout the extraction and purification process.

Q2: How can I confirm the purity and identity of my purified C16-HSL?

A2: A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A C18 reverse-phase column is commonly used.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. For C16-HSL, the expected [M+H]⁺ is approximately 340.5 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

Q3: What are the best solvents for dissolving and storing C16-HSL?

A3: Due to its long lipid chain, C16-HSL is poorly soluble in water. For creating stock solutions, it is recommended to use organic solvents such as chloroform, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[3] It is advisable to avoid primary alcohols like ethanol for long-term storage as they have been reported to cause ring-opening. For long-term storage, it is best to store the compound as a dry solid at -20°C.[3]

Q4: My purified product is a waxy solid. Is this normal?

A4: Yes, long-chain N-acyl homoserine lactones like C16-HSL are often isolated as white to off-white waxy or crystalline solids.

Q5: Can I use reverse-phase chromatography to purify C16-HSL?

A5: Yes, reverse-phase chromatography, particularly HPLC with a C8 or C18 column, is a very effective method for the final purification of C16-HSL and for assessing its purity.[6] The mobile phase is typically a gradient of acetonitrile (B52724) or methanol in water.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acyl homoserine lactones.[4][5]

  • Reaction Setup: In a round-bottom flask, suspend L-homoserine lactone hydrobromide in dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath and add a suitable base (e.g., triethylamine) to neutralize the hydrobromide salt.

  • Acylation: Add hexadecanoyl chloride dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Wash the reaction mixture with a 5% (v/v) HCl aqueous solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane).

  • Sample Loading: Dissolve the crude C16-HSL in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually adding methanol or ethyl acetate.[4][5]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified C16-HSL.

Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 70% B to 100% B over 15 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₃₇NO₃[3]
Molecular Weight 339.5 g/mol [3]
Appearance Crystalline or waxy solid
Solubility Chloroform, DMSO, DMF[3]
Storage Temperature -20°C[3]

Table 2: Stability of N-acyl Homoserine Lactones

ConditionEffect on StabilityCommentsReference(s)
Alkaline pH (>7) Decreased stability due to lactone hydrolysis.The rate of hydrolysis increases with increasing pH. Longer acyl chains, like in C16-HSL, are generally more stable than shorter chain AHLs.[1][2]
Acidic pH (<7) Increased stability.The lactone ring is stable under acidic to neutral conditions.[2]
Elevated Temperature Decreased stability.The rate of pH-dependent hydrolysis is accelerated at higher temperatures.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity and Identity Confirmation synthesis Acylation of L-Homoserine Lactone extraction Liquid-Liquid Extraction (DCM or Ethyl Acetate) synthesis->extraction Crude Product drying Drying and Concentration extraction->drying column_chromatography Silica Gel Column Chromatography drying->column_chromatography hplc Reverse-Phase HPLC (Optional) column_chromatography->hplc tlc TLC column_chromatography->tlc hplc->tlc ms Mass Spectrometry tlc->ms nmr NMR Spectroscopy ms->nmr

Caption: Experimental workflow for the synthesis and purification of C16-HSL.

degradation_pathway C16_HSL This compound (Active Form) hydrolyzed_product N-hexadecanoyl-L-homoserine (Inactive Form) C16_HSL->hydrolyzed_product Lactonolysis (Alkaline pH, High Temp)

Caption: Degradation pathway of C16-HSL via lactone hydrolysis.

References

Validation & Comparative

Unraveling the Functional Dichotomy: A Comparative Guide to N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) and Short-Chain Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-homoserine lactones (AHLs) are the quintessential signaling molecules in quorum sensing (QS), a cell-to-cell communication system that allows Gram-negative bacteria to coordinate gene expression with population density. The specificity of these systems is largely determined by the structure of the AHL molecule, particularly the length of its acyl side chain. This guide provides an in-depth comparison of the functional differences between the long-chain N-hexadecanoyl-L-Homoserine lactone (C16-HSL) and canonical short-chain AHLs (typically C4-C8), supported by experimental data and detailed protocols.

At a Glance: Key Functional Distinctions

Long-chain and short-chain AHLs, while sharing a common homoserine lactone core, orchestrate distinct physiological and behavioral responses in bacteria. These differences are rooted in their molecular structure, which dictates their diffusion across membranes, their binding affinity to specific LuxR-type receptors, and ultimately, the suite of genes they regulate. C16-HSL, a long-chain AHL, is a key signal in symbiotic relationships, while short-chain AHLs are often associated with virulence in pathogenic bacteria.

Comparative Analysis of Signaling Pathways

The functional specificity of C16-HSL and short-chain AHLs is best understood by examining their respective signaling pathways in model organisms. Here, we compare the C16-HSL-mediated pathway in the nitrogen-fixing symbiont Sinorhizobium meliloti with the short-chain C4-HSL pathway in the opportunistic pathogen Pseudomonas aeruginosa.

This compound (C16-HSL) Signaling in Sinorhizobium meliloti

In S. meliloti, the sinI gene product synthesizes a range of long-chain AHLs, including C16-HSL, C16:1-HSL, and 3-oxo-C16-HSL.[1][2] These molecules bind to the LuxR-type transcriptional regulator, ExpR.[1][3] The ExpR:C16-HSL complex then activates or represses a specific regulon, influencing key aspects of the symbiotic relationship with its host plant, alfalfa. A primary function of this system is the regulation of exopolysaccharide (EPS II) production, which is crucial for nodule invasion.[4][5] Additionally, the ExpR/Sin system downregulates motility and chemotaxis genes, a critical step in the transition from a free-living to a symbiotic lifestyle.[6]

C16_HSL_Signaling cluster_cell Sinorhizobium meliloti cluster_genes Target Genes SinI SinI (AHL Synthase) C16_HSL_out C16-HSL SinI->C16_HSL_out Synthesis ExpR ExpR (Inactive Receptor) ExpR_AHL ExpR:C16-HSL (Active Complex) DNA DNA ExpR_AHL->DNA Binds Promoter exp_genes exp genes (EPS II Synthesis) DNA->exp_genes Activation motility_genes motility genes (flaF, flgB, etc.) DNA->motility_genes Repression C16_HSL_in C16-HSL C16_HSL_out->C16_HSL_in Diffusion C16_HSL_in->ExpR Binding

Caption: C16-HSL signaling pathway in Sinorhizobium meliloti.

Short-Chain (C4-HSL) Signaling in Pseudomonas aeruginosa

P. aeruginosa employs a hierarchical QS system, with the rhl system utilizing a short-chain AHL. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL).[7][8] C4-HSL binds to the cytoplasmic receptor RhlR, activating it to regulate the expression of a large number of genes, many of which are associated with virulence.[9][10] Key targets of the RhlR:C4-HSL complex include genes for the production of rhamnolipids (a biosurfactant involved in motility and biofilm formation), pyocyanin (B1662382) (a redox-active toxin), and hydrogen cyanide.[9][11] This system is critical for the pathogenicity and biofilm development of P. aeruginosa.[12][13]

C4_HSL_Signaling cluster_cell Pseudomonas aeruginosa cluster_genes Target Genes RhlI RhlI (AHL Synthase) C4_HSL_out C4-HSL RhlI->C4_HSL_out Synthesis RhlR RhlR (Inactive Receptor) RhlR_AHL RhlR:C4-HSL (Active Complex) DNA DNA RhlR_AHL->DNA Binds Promoter rhlA rhlA (Rhamnolipid Synthesis) DNA->rhlA Activation hcnA hcnA (Hydrogen Cyanide) DNA->hcnA Activation pyocyanin_genes pyocyanin genes DNA->pyocyanin_genes Activation C4_HSL_in C4-HSL C4_HSL_out->C4_HSL_in Diffusion C4_HSL_in->RhlR Binding

Caption: Short-chain C4-HSL signaling pathway in Pseudomonas aeruginosa.

Quantitative Data Summary

The following tables summarize key quantitative data, highlighting the differences in receptor binding and physiological effects between long- and short-chain AHLs. Direct comparison of binding affinities between C16-HSL:ExpR and C4-HSL:RhlR is challenging due to a lack of studies using identical methodologies. However, data from homologous systems illustrate the general principles of receptor-ligand interactions.

Table 1: Receptor Binding Affinities for Various AHLs

ReceptorLigandOrganismApparent Kd / K0.5Reference
CarR3-oxo-C6-HSLErwinia carotovora~1.8 µM[14]
CarR3-oxo-C8-HSLErwinia carotovora~0.5 µM[14]
QscR3-oxo-C12-HSLPseudomonas aeruginosa3.1 nM[15]
QscRC10-HSLPseudomonas aeruginosa3.3 nM[15]

Note: Data for ExpR with C16-HSL and RhlR with C4-HSL are not directly available in the literature in the form of Kd values. The data presented are for homologous LuxR-type receptors and demonstrate the range of binding affinities.

Table 2: Comparative Physiological Effects

AHL TypeOrganismPhenotypeObservationConcentrationReference
Long-Chain (C16-HSL) Oral Biofilm (in vitro)Cariogenic Biofilm FormationSignificant reduction in CFU1 µM[16]
Short-Chain (C6-HSL) Oral Biofilm (in vitro)Periodontal Biofilm FormationSignificant promotion in CFU1 µM[16]
Long-Chain (C16:1-HSL) Sinorhizobium melilotiSwarming MotilityRestoration of swarming in sinI mutant5 nM[1][2]
Short-Chain (C4-HSL) Pseudomonas aeruginosaBiofilm FormationrhlI mutant produced 70% less biofilmN/A[13]
Long-Chain (C14-HSL & C16:1-HSL) Sinorhizobium melilotiProtein AccumulationAffected levels of 75% of QS-regulated proteins200 nM[1][2]

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize and compare AHL molecules.

Extraction and Quantification of AHLs by HPLC-MS/MS

This protocol describes the extraction of AHLs from bacterial culture supernatants and their subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

HPLC_MS_Workflow start Bacterial Culture (Supernatant) extraction Liquid-Liquid Extraction (e.g., with acidified ethyl acetate) start->extraction 1. Isolate supernatant drying Evaporation to Dryness (e.g., under nitrogen stream) extraction->drying 2. Extract AHLs reconstitution Reconstitution (in mobile phase, e.g., acetonitrile) drying->reconstitution 3. Concentrate hplc UHPLC Separation (Reverse-phase C18 column) reconstitution->hplc 4. Prepare for injection ms Mass Spectrometry (HESI-MS/MS analysis) hplc->ms 5. Separate & Detect quantification Data Analysis & Quantification (vs. internal standards) ms->quantification 6. Identify & Quantify

Caption: Workflow for AHL extraction and quantification by HPLC-MS/MS.

Methodology:

  • Sample Preparation: Grow bacterial cultures to the desired cell density. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Extraction: Acidify the supernatant (e.g., with 0.5% acetic acid) and perform a liquid-liquid extraction. Typically, an equal volume of an organic solvent like ethyl acetate (B1210297) is used. Repeat the extraction three times to ensure complete recovery of AHLs.[15]

  • Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 20% acetonitrile) for HPLC analysis.[15]

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient of solvents, such as water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) (Solvent B), to separate the AHLs based on their hydrophobicity.[15]

    • Couple the HPLC eluent to a high-resolution mass spectrometer operating in positive electrospray ionization (+ESI) mode.

    • Identify AHLs based on their specific retention times and the exact mass of their protonated molecular ions ([M+H]+).[15]

    • For quantification, spike samples with known concentrations of non-native AHLs as internal standards before extraction. Create a standard curve with pure AHL standards to determine the concentration of each AHL in the sample.

AHL Bioassay Using Reporter Strains

Bacterial reporter strains provide a sensitive and specific method for detecting and semi-quantifying AHLs. The choice of reporter depends on the expected chain length of the AHL.

A. Chromobacterium violaceum CV026 (for short-chain AHLs)

C. violaceum CV026 is a mutant that cannot produce its own AHL (C6-HSL) but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs (C4- to C8-HSL).[10][11]

Methodology:

  • Plate Preparation: Prepare Luria-Bertani (LB) agar (B569324) plates. Inoculate molten LB agar (cooled to ~45°C) with an overnight culture of C. violaceum CV026 and pour the plates.

  • Sample Application: Once the agar has solidified, apply the test sample. This can be done by spotting a liquid extract onto the surface, placing a sterile paper disc impregnated with the sample, or streaking a test bacterial strain parallel to a streak of CV026.[11]

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A purple halo around the point of application indicates the presence of short-chain AHLs. The diameter of the purple zone can be used for semi-quantitative analysis by comparing it to zones produced by known concentrations of AHL standards.[10]

B. Agrobacterium tumefaciens NTL4(pZLR4) or KYC55 (for a broad range of AHLs)

A. tumefaciens reporter strains, such as NTL4 or the more sensitive KYC55, carry a traG-lacZ fusion. The expression of β-galactosidase (LacZ) is induced by the TraR receptor in the presence of a wide range of AHLs.[7][17]

Methodology:

  • Plate Preparation: Prepare minimal medium agar plates containing the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). Inoculate the molten agar with an overnight culture of the A. tumefaciens reporter strain.

  • Sample Application: Apply the test sample to the agar surface as described for the C. violaceum assay.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Observation: The presence of AHLs will induce β-galactosidase activity, which cleaves X-gal to produce a blue-green pigment. The intensity and size of the colored zone are proportional to the AHL concentration.[7][17]

Conclusion

The functional differences between this compound and short-chain AHLs are profound, reflecting their specialized roles in bacterial ecology. C16-HSL, and other long-chain AHLs, are typically involved in fine-tuning complex interactions, such as symbiosis, often at nanomolar concentrations. In contrast, short-chain AHLs are frequently employed by pathogens to rapidly upregulate virulence factors in a coordinated assault on a host. Understanding these functional distinctions, the underlying signaling pathways, and the quantitative parameters that govern them is crucial for developing novel strategies to manipulate bacterial behavior, from promoting beneficial symbioses to devising anti-virulence therapies in drug development.

References

A Researcher's Guide: LC-MS versus Bioassays for Accurate N-hexadecanoyl-L-Homoserine Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and bioassays for the accurate quantification of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable method for their specific research needs.

The selection of an appropriate analytical method is critical for the accurate quantification of signaling molecules like C16-HSL. This decision directly impacts the reliability and interpretation of experimental results in quorum sensing research, which is pivotal for understanding bacterial communication and developing novel antimicrobial strategies. This guide presents a comparative overview of two primary techniques: the highly specific and sensitive physical-chemical method of Liquid Chromatography-Mass Spectrometry (LC-MS), and the functional, biologically-based bioassays.

Performance Comparison: LC-MS vs. Bioassays

The choice between LC-MS and bioassays for C16-HSL quantification hinges on the specific requirements of the study, such as the need for absolute quantification, sensitivity, specificity, and throughput. LC-MS/MS is a powerful tool for the simultaneous, quantitative, and targeted profiling of AHLs.[1][2] Bioassays, on the other hand, offer a sensitive and cost-effective method for detecting the presence of AHLs.[3][4]

FeatureLC-MS/MSBioassays
Specificity Very High (based on mass-to-charge ratio and fragmentation)[5]Variable (potential for cross-reactivity with other AHLs)
Sensitivity (LOD) High (detection limits in the picomole range)[5]Very High (some strains can detect picomolar concentrations)[6]
Quantification Absolute and RelativeSemi-quantitative or Relative
Linear Range WideNarrow
Throughput Moderate to HighLow to Moderate
Matrix Effect Can be significant, requires careful validation and may necessitate the use of internal standards[7]Less susceptible to sample matrix, but can be affected by inhibitors
Cost High (instrumentation and maintenance)Low (reagents and basic lab equipment)
Expertise Requires specialized trainingRelatively simple to perform

Signaling Pathway and Experimental Overviews

To understand the context of C16-HSL quantification, it is essential to visualize its role in bacterial communication and the general steps involved in each analytical method.

AHL_Quorum_Sensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type synthase (e.g., SinI) C16_HSL_in C16-HSL LuxI->C16_HSL_in produces LuxR LuxR-type receptor (e.g., SinR) Gene_expression Target Gene Expression LuxR->Gene_expression activates/ represses Precursors SAM + Acyl-ACP Precursors->LuxI synthesis C16_HSL_out C16-HSL C16_HSL_in->C16_HSL_out diffusion/ efflux pump C16_HSL_in_receptor C16-HSL C16_HSL_out->C16_HSL_in_receptor diffusion/ transport C16_HSL_in_receptor->LuxR binds

Caption: A generalized LuxI/LuxR-type quorum sensing circuit for C16-HSL.

Workflows cluster_LCMS LC-MS/MS Workflow cluster_Bioassay Bioassay Workflow LCMS_start Sample Collection LCMS_extraction Liquid-Liquid or Solid-Phase Extraction LCMS_start->LCMS_extraction LCMS_analysis LC-MS/MS Analysis LCMS_extraction->LCMS_analysis LCMS_quant Data Processing & Quantification LCMS_analysis->LCMS_quant LCMS_end Absolute Concentration LCMS_quant->LCMS_end Bioassay_start Sample Collection Bioassay_extraction Solvent Extraction (optional) Bioassay_start->Bioassay_extraction Bioassay_incubation Incubation with Reporter Strain Bioassay_extraction->Bioassay_incubation Bioassay_measurement Measure Reporter Signal (e.g., color, light) Bioassay_incubation->Bioassay_measurement Bioassay_end Relative Activity Bioassay_measurement->Bioassay_end

Caption: High-level experimental workflows for LC-MS and bioassay quantification.

Experimental Protocols

The following protocols provide a general framework for the quantification of C16-HSL using both LC-MS/MS and bioassays. Optimization of these protocols is recommended for specific experimental conditions.

LC-MS/MS Quantification of C16-HSL

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for the rapid and specific identification and quantification of AHLs directly from biological samples.[8][9]

1. Sample Preparation (from bacterial culture supernatant)

  • Centrifuge the bacterial culture (e.g., at 10,000 x g for 10 minutes) to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.

  • Perform liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (with 0.1% formic acid) to the supernatant.

  • Vortex vigorously for at least 1 minute and then centrifuge to separate the organic and aqueous phases.

  • Carefully collect the upper organic phase. Repeat the extraction on the aqueous phase to maximize recovery.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for the separation of AHLs.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Elution: A typical gradient might start at a low percentage of Solvent B, increasing to a high percentage to elute the hydrophobic C16-HSL, followed by a re-equilibration step.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common, depending on the column dimensions.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The precursor ion for C16-HSL ([M+H]⁺) is selected, and a characteristic product ion (typically the lactone ring fragment at m/z 102) is monitored.[10]

    • Calibration: For absolute quantification, a standard curve is generated using serial dilutions of a pure C16-HSL standard of known concentrations, prepared in the same matrix as the samples.

Bioassay for C16-HSL Quantification

This protocol utilizes a reporter strain that produces a measurable signal, such as a colorimetric or luminescent output, in response to C16-HSL. For long-chain AHLs like C16-HSL, a specific biosensor such as a Sinorhizobium meliloti strain with a sinI-lacZ fusion is highly effective.[4] Alternatively, Agrobacterium tumefaciens NTL4(pZLR4) can be used, which is sensitive to a broad range of AHLs.[3][6][11]

1. Preparation of Reporter Strain

  • Inoculate the chosen reporter strain (e.g., S. meliloti sinI::lacZ or A. tumefaciens NTL4(pZLR4)) into an appropriate liquid medium containing the necessary antibiotics for plasmid maintenance.

  • Incubate overnight with shaking at the optimal temperature (e.g., 28-30°C).

  • The following day, subculture the strain into fresh medium and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

2. Bioassay Procedure (Agar Plate Diffusion Assay)

  • Prepare a suitable agar (B569324) medium (e.g., Luria-Bertani or a minimal medium). If using a lacZ-based reporter, include a chromogenic substrate like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in the medium.

  • Cool the molten agar to a manageable temperature (e.g., 45-50°C) and seed it with the prepared exponential phase reporter strain culture.

  • Pour the seeded agar into petri dishes and allow them to solidify.

  • Create small wells in the agar using a sterile cork borer or pipette tip.

  • Add a known volume (e.g., 10-20 µL) of the sample extracts (prepared as described in the LC-MS protocol) or serial dilutions of a C16-HSL standard to the wells.

  • Incubate the plates at the optimal temperature for the reporter strain until a response is clearly visible (e.g., the appearance of a colored zone for a chromogenic reporter).

  • Quantify the response by measuring the diameter of the zone of induction around each well.

  • Generate a standard curve by plotting the zone diameter against the logarithm of the C16-HSL concentration for the standards.

  • Determine the concentration of C16-HSL in the samples by interpolating the zone diameters from the standard curve.

Conclusion

References

Unveiling the Potential of N-hexadecanoyl-L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and the production of virulence factors. Central to this process are small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs). The disruption of QS signaling, a strategy termed quorum quenching (QQ), represents a promising anti-virulence approach that may circumvent the development of traditional antibiotic resistance. This guide provides a comparative analysis of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) analogs as potent quorum sensing inhibitors (QSIs), offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug discovery.

The Rise of C16-HSL Analogs in Quorum Quenching

Comparative Efficacy of C16-HSL Analogs

The effectiveness of C16-HSL analogs as QSIs is typically evaluated by their ability to inhibit key QS-regulated phenotypes such as biofilm formation and the production of virulence factors like pyocyanin (B1662382) and elastase in model organisms like Pseudomonas aeruginosa. The following tables summarize quantitative data from various studies, comparing the performance of different C16-HSL analogs and other relevant QSIs.

CompoundTarget OrganismAssayConcentration (µM)% InhibitionReference
N-(2-hexadecynoyl)-l-homoserine lactone Chromobacterium violaceumViolacein Production1000 µg/mLSignificant[1][2]
Chromobacterium violaceumBiofilm Formation1000 µg/mLSignificant[1][2]
C10-CPA Pseudomonas aeruginosa PAO1rhlA-lacZ Expression~90IC50[3]
Pseudomonas aeruginosa PAO1Elastase Production250~77%[3]
Pseudomonas aeruginosa PAO1Rhamnolipid Production250~87%[3]
Pseudomonas aeruginosa PAO1Pyocyanin Production250~64%[3]
Compound 10 Pseudomonas aeruginosa PAO1Biofilm Formation200>60%[4]
Compound 3 Pseudomonas aeruginosa PAO1Biofilm Formation50-400~35%[4]
Aryl β-keto esters Vibrio harveyiBioluminescence23-53IC50[5]

Table 1: Comparison of the inhibitory activity of selected C16-HSL analogs and other quorum sensing inhibitors.

Key Signaling Pathways in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a clinically important opportunistic pathogen that employs at least two well-characterized AHL-based QS systems: the las and rhl systems. These systems are hierarchically organized, with the las system generally considered to be at the top of the regulatory cascade.[6][7]

G Pseudomonas aeruginosa Quorum Sensing Cascade cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_active LasR-AHL Complex C12_HSL->LasR binds to LasR_active->LasI activates RhlR RhlR LasR_active->RhlR activates RhlI RhlI LasR_active->RhlI activates Virulence_las Virulence Genes (e.g., lasB elastase) LasR_active->Virulence_las regulates RhlR_active RhlR-AHL Complex C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds to RhlR_active->RhlI activates Virulence_rhl Virulence Genes (e.g., rhamnolipids, pyocyanin) RhlR_active->Virulence_rhl regulates C16_analog C16-HSL Analog C16_analog->LasR inhibits

Figure 1. The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of C16-HSL analogs on the LasR receptor.

Experimental Protocols for Assessing QSI Activity

Standardized and reproducible experimental protocols are crucial for the comparative evaluation of QSI compounds. Below are detailed methodologies for key assays used to quantify the inhibitory effects of C16-HSL analogs.

Protocol 1: Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

  • Strain and Media: Pseudomonas aeruginosa PAO1 is a commonly used strain.[4] Luria-Bertani (LB) broth or M9 minimal medium can be used for culturing.

  • Preparation of Inoculum: Grow an overnight culture of P. aeruginosa PAO1 at 37°C with shaking. Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.

  • Assay Setup: In a 96-well microtiter plate, add the diluted bacterial culture along with various concentrations of the C16-HSL analog to be tested. Include a positive control (no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification (Crystal Violet Staining):

    • Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the attached biofilms with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash the wells again with water to remove excess stain.

    • Solubilize the bound crystal violet with 95% ethanol (B145695) or 30% acetic acid.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 2: Pyocyanin Production Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor produced by P. aeruginosa under QS control.

  • Culture Conditions: Grow P. aeruginosa PAO1 in a suitable medium (e.g., King's A medium) in the presence and absence of the test compound for 24-48 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a new tube and add chloroform (B151607) at a 2:1 (supernatant:chloroform) ratio.

    • Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

    • Separate the chloroform layer and back-extract the pyocyanin by adding 0.2 N HCl at a 2:1 (chloroform:HCl) ratio. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin.

Protocol 3: Elastase Activity Assay

Elastase is an important protease virulence factor regulated by the las system.

  • Sample Preparation: Grow P. aeruginosa PAO1 as described for the pyocyanin assay. Collect the cell-free supernatant after centrifugation.

  • Assay:

    • The assay is based on the degradation of Elastin-Congo Red (ECR) by elastase.

    • Prepare a reaction mixture containing the bacterial supernatant and ECR in a suitable buffer (e.g., Tris-HCl).

    • Incubate the mixture at 37°C for several hours.

    • Stop the reaction by adding a precipitating agent (e.g., phosphate (B84403) buffer).

    • Centrifuge to pellet the undigested ECR.

    • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.

G General Workflow for QSI Evaluation start Start: Synthesize C16-HSL Analogs screen Primary Screening (e.g., Reporter Strain Assay) start->screen growth Bacterial Growth Inhibition Assay screen->growth phenotype Phenotypic Assays screen->phenotype lead Lead Compound Identification growth->lead No significant growth inhibition biofilm Biofilm Inhibition phenotype->biofilm virulence Virulence Factor Inhibition (Pyocyanin, Elastase) phenotype->virulence phenotype->lead Significant phenotypic inhibition gene Gene Expression Analysis (qRT-PCR) end Further Development (In vivo studies, etc.) gene->end lead->gene

Figure 2. A generalized experimental workflow for the screening and evaluation of this compound analogs as quorum sensing inhibitors.

Structure-Activity Relationships and Future Directions

The inhibitory activity of C16-HSL analogs is intimately linked to their chemical structure. Studies have revealed several key structure-activity relationships (SARs):

  • Acyl Chain Modification: Alterations in the length, saturation, and functional groups of the acyl chain can significantly impact the binding affinity and antagonist activity of the analog. For instance, the introduction of a triple bond in the acyl chain of N-(2-hexadecynoyl)-l-homoserine lactone demonstrated potent inhibitory effects.[1][2]

  • Lactone Ring Substitution: Modifications to the homoserine lactone ring, such as replacing it with other cyclic structures, can also modulate the inhibitory properties.

  • Stereochemistry: The stereochemistry of the homoserine lactone ring is often crucial for activity, with the L-isomers generally being more active.

Future research in this area will likely focus on the rational design of novel C16-HSL analogs with improved potency and specificity. A deeper understanding of the molecular interactions between these analogs and their target receptors, aided by computational modeling and structural biology, will be instrumental in developing the next generation of quorum sensing inhibitors. The continued exploration of SARs will guide the synthesis of more effective and drug-like QSI candidates with the potential for clinical application in combating bacterial infections.

References

Comparative Analysis of N-Hexadecanoyl-L-Homoserine Lactone (C16-HSL) Production in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C16-HSL Synthesis Capabilities Across Key Bacterial Species, Supported by Experimental Data and Methodologies.

N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in a variety of Gram-negative bacteria. This intercellular communication molecule plays a crucial role in regulating gene expression in response to population density, thereby controlling a range of physiological processes including biofilm formation, virulence factor production, and symbiotic interactions. This guide provides a comparative analysis of C16-HSL production in three notable bacterial strains: Rhodobacter capsulatus, Sinorhizobium meliloti, and Halomonas smyrnensis.

Data Presentation: Quantitative Comparison of C16-HSL Production

The following table summarizes the available quantitative data on C16-HSL production in the selected bacterial strains. It is important to note that the data are derived from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.

Bacterial StrainC16-HSL ConcentrationMethod of QuantificationReference
Rhodobacter capsulatus~325 - 390 nMBioassay using a C16-HSL responsive lacZ fusion[1]
Sinorhizobium melilotiNot explicitly quantified; part of a complex mixture of long-chain AHLs. Effective concentration of the related C16:1-HSL is in the low nanomolar range (~5 nM).Swarming motility restoration assay in a sinI mutant.[2]
Halomonas smyrnensisPresence confirmed, but quantitative data is not currently available.Liquid Chromatography-Mass Spectrometry (LC-MS)[3]

Signaling Pathways

The biosynthesis and recognition of C16-HSL are governed by specific signaling pathways in each bacterium. These pathways typically involve a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

GtaRI_pathway cluster_R_capsulatus Rhodobacter capsulatus Precursors Precursors GtaI GtaI Precursors->GtaI S-adenosylmethionine + Acyl-ACP C16-HSL C16-HSL GtaI->C16-HSL synthesis GtaR GtaR C16-HSL->GtaR binds & activates Target Genes Target Genes GtaR->Target Genes regulates transcription Gene Transfer Agent Production Gene Transfer Agent Production Target Genes->Gene Transfer Agent Production

Caption: GtaR/GtaI quorum-sensing pathway in Rhodobacter capsulatus.

Sin_ExpR_pathway cluster_S_meliloti Sinorhizobium meliloti Precursors Precursors SinI SinI Precursors->SinI S-adenosylmethionine + Acyl-ACP Long-chain AHLs\n(including C16-HSL) Long-chain AHLs (including C16-HSL) SinI->Long-chain AHLs\n(including C16-HSL) synthesis ExpR ExpR Long-chain AHLs\n(including C16-HSL)->ExpR binds & activates SinR SinR SinR->SinI activates ExpR->SinI enhances Target Genes Target Genes ExpR->Target Genes regulates transcription Symbiosis & Motility Symbiosis & Motility Target Genes->Symbiosis & Motility

Caption: Sin/ExpR quorum-sensing pathway in Sinorhizobium meliloti.

Halomonas_pathway cluster_H_smyrnensis Halomonas smyrnensis (Putative Pathway) Precursors Precursors LuxI homolog LuxI homolog Precursors->LuxI homolog S-adenosylmethionine + Acyl-ACP C16-HSL C16-HSL LuxI homolog->C16-HSL synthesis LuxR homolog LuxR homolog C16-HSL->LuxR homolog binds & activates Target Genes Target Genes LuxR homolog->Target Genes regulates transcription Exopolysaccharide Production Exopolysaccharide Production Target Genes->Exopolysaccharide Production

Caption: Putative LuxI/LuxR-type quorum-sensing pathway in Halomonas smyrnensis.

Experimental Protocols

Quantification of C16-HSL using LC-MS/MS

This protocol provides a general framework for the extraction and quantification of C16-HSL from bacterial cultures. Optimization may be required for specific bacterial strains and culture conditions.

experimental_workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Harvest cells Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Extraction Solvent Extraction Supernatant Collection->Solvent Extraction e.g., Ethyl Acetate Evaporation Evaporation Solvent Extraction->Evaporation Dry extract Reconstitution Reconstitution Evaporation->Reconstitution e.g., Methanol (B129727) LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: General experimental workflow for C16-HSL quantification.

1. Bacterial Culture and Supernatant Collection:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase).

  • Record the final optical density (OD600) of the culture.

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully collect the cell-free supernatant.

2. Extraction of C16-HSL:

  • Acidify the supernatant with an appropriate acid (e.g., 0.1% acetic acid) to improve the extraction efficiency of AHLs.

  • Perform a liquid-liquid extraction by adding an equal volume of a non-polar organic solvent, such as ethyl acetate.

  • Vortex the mixture vigorously for 1-2 minutes and then allow the phases to separate.

  • Collect the organic (upper) phase. Repeat the extraction process two more times to ensure complete recovery of C16-HSL.

  • Pool the organic phases and dry the extract completely using a rotary evaporator or a stream of nitrogen gas.

3. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried extract in a small, known volume of a suitable solvent, such as methanol or acetonitrile (B52724).

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic C16-HSL.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C16-HSL is [M+H]⁺ (m/z 340.3). A common product ion for fragmentation is the lactone ring (m/z 102.1).

    • Optimize the collision energy and other MS parameters for the specific instrument being used.

5. Quantification:

  • Prepare a standard curve using a serial dilution of a pure C16-HSL standard of known concentrations.

  • Analyze the standards using the same LC-MS/MS method as the samples.

  • Quantify the amount of C16-HSL in the bacterial extracts by comparing the peak areas to the standard curve.

  • Normalize the C16-HSL concentration to the optical density of the bacterial culture to allow for comparison between different strains and experiments.

This guide provides a foundational comparison of C16-HSL production across different bacterial species. Further research with standardized methodologies is required for a more direct and quantitative comparison. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating quorum sensing and its implications in bacterial physiology and pathogenesis.

References

A Researcher's Guide to C16-HSL Extraction: A Comparative Analysis of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in quorum sensing, drug development, and microbial pathogenesis, the effective extraction of N-hexadecanoyl-L-homoserine lactone (C16-HSL), a key long-chain acyl-homoserine lactone (AHL) signaling molecule, is a critical first step for downstream analysis. The choice of extraction protocol can significantly impact the yield, purity, and ultimately, the accuracy of quantification. This guide provides a comparative overview of the most common methods for C16-HSL extraction from bacterial cultures: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

At a Glance: Comparing Extraction Protocol Efficacy

While direct comparative studies on the extraction efficiency of C16-HSL are limited in publicly available literature, data from studies on similar molecules, such as other acyl-homoserine lactones and organic acids, can provide valuable insights. The following table summarizes the potential performance of different extraction protocols for long-chain AHLs like C16-HSL.

Extraction ProtocolKey ParametersAverage Recovery Rate (%)PurityThroughputCost
Liquid-Liquid Extraction (LLE)
Acidified Ethyl Acetate (B1210297)Multiple extractions (typically 3x) with equal volumes of solvent.~75-85ModerateLow to MediumLow
Dichloromethane (B109758)Similar procedure to ethyl acetate.~75-85ModerateLow to MediumLow
Solid-Phase Extraction (SPE)
C18 Reversed-PhaseConditioning, loading, washing, and elution steps.~80-95HighHighMedium

Note: Recovery rates are estimates based on data for similar compounds and may vary depending on the specific experimental conditions, including the bacterial strain, culture medium, and initial concentration of C16-HSL.

In-Depth Look at Extraction Methodologies

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for the extraction of AHLs from bacterial supernatants.[1] This technique relies on the differential solubility of C16-HSL in an aqueous phase (the culture supernatant) and an immiscible organic solvent.

Common Solvents for C16-HSL Extraction:

  • Acidified Ethyl Acetate: This is the most frequently cited solvent for HSL extraction. Acidification of the supernatant (typically with acetic or formic acid) protonates the homoserine lactone ring, increasing its partitioning into the organic solvent.

  • Dichloromethane (Methylene Chloride): Dichloromethane is another effective solvent for extracting HSLs.[1] However, due to its recognized hazards as a carcinogenic, mutagenic, and reprotoxic (CMR) substance, many laboratories are seeking safer alternatives like ethyl acetate.[2] Studies on other volatile compounds have shown that mixtures of ethyl acetate and ethanol (B145695) can achieve higher extraction yields than dichloromethane.[2]

Advantages of LLE:

  • Cost-effective: Requires basic laboratory glassware and relatively inexpensive solvents.

  • Simple procedure: The fundamental technique is straightforward to implement.

Disadvantages of LLE:

  • Lower Purity: LLE can co-extract other hydrophobic molecules from the culture medium, leading to a less pure sample.

  • Emulsion Formation: The formation of emulsions between the aqueous and organic layers can complicate phase separation and lead to sample loss.

  • Labor-intensive and Time-consuming: The process, especially with multiple extraction steps, can be manual and slow.[3]

  • Large Solvent Volumes: LLE typically requires significant volumes of organic solvents, which has environmental and safety implications.

Solid-Phase Extraction (SPE)

SPE is a more modern and increasingly popular technique that offers several advantages over LLE, particularly in terms of purity and throughput.[4] This method utilizes a solid sorbent, most commonly a C18-bonded silica (B1680970) gel in a cartridge or 96-well plate format, to selectively retain the hydrophobic C16-HSL from the aqueous sample.

The SPE Workflow:

  • Conditioning: The sorbent is activated with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by equilibration with water or a buffer.

  • Sample Loading: The pre-treated bacterial supernatant is passed through the sorbent bed, where C16-HSL is retained.

  • Washing: The sorbent is washed with a weak solvent to remove hydrophilic impurities and media components.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified C16-HSL.

Advantages of SPE:

  • Higher Purity and Recovery: SPE is more selective than LLE, resulting in cleaner extracts and potentially higher recovery rates.[5] Studies on other biological molecules have shown SPE to yield higher and more consistent recoveries compared to LLE.[5]

  • High Throughput: SPE can be easily automated using 96-well plates and robotic systems, making it suitable for processing a large number of samples.[3]

  • Reduced Solvent Consumption: SPE protocols typically use smaller volumes of solvents compared to LLE.[6]

  • Reproducibility: The standardized format of SPE cartridges and automated systems leads to more reproducible results.

Disadvantages of SPE:

  • Higher Cost: The initial investment in SPE cartridges, manifolds, and potentially automated systems is higher than for LLE.

  • Method Development: Optimizing the SPE protocol (e.g., selecting the appropriate sorbent, wash, and elution solvents) may require more initial effort.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) with Acidified Ethyl Acetate

This protocol is adapted from several sources and is a standard method for AHL extraction from bacterial culture supernatants.[7]

  • Culture Preparation: Grow the bacterial strain of interest to the desired cell density in an appropriate liquid medium.

  • Cell Removal: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully collect the cell-free supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0-4.0 by adding a suitable acid, such as glacial acetic acid to a final concentration of 0.1-0.5% (v/v).

  • First Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The top layer is the ethyl acetate containing the extracted C16-HSL.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the ethyl acetate fractions. Dry the pooled extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Solvent Evaporation: Filter out the sodium sulfate and evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent for downstream analysis (e.g., acetonitrile (B52724) or methanol).

Detailed Protocol for Solid-Phase Extraction (SPE) with a C18 Cartridge

This protocol provides a general framework for the extraction of C16-HSL using a C18 reversed-phase SPE cartridge. Optimization may be required based on the specific sample and analytical method.

  • Culture Preparation and Cell Removal: Prepare the cell-free supernatant as described in the LLE protocol (steps 1 and 2).

  • Sample Pre-treatment: Acidify the supernatant as described in the LLE protocol (step 3). Filter the acidified supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Cartridge Conditioning:

    • Pass one column volume of methanol or acetonitrile through the C18 cartridge.

    • Pass one column volume of ultrapure water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned C18 cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with one to two column volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove the wash solvent.

  • Elution: Elute the C16-HSL from the cartridge with one to two column volumes of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the extract as described in the LLE protocol (steps 10 and 11).

Visualization of Key Processes

LuxI/LuxR Quorum Sensing Pathway

The production and perception of C16-HSL are typically governed by the LuxI/LuxR-type quorum-sensing system. The following diagram illustrates this signaling pathway.

LuxI_LuxR_Pathway LuxI/LuxR Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL_out C16-HSL LuxI->AHL_out Synthesizes LuxR LuxR Receptor AHL_LuxR C16-HSL-LuxR Complex TargetGenes Target Genes AHL_LuxR->TargetGenes Activates Transcription Phenotype Group Behaviors (e.g., Biofilm Formation, Virulence Factor Production) TargetGenes->Phenotype Leads to AHL_in C16-HSL AHL_out->AHL_in Diffusion AHL_in->LuxR Binds to AHL_in->AHL_out

Caption: LuxI/LuxR quorum sensing pathway for C16-HSL.

General Experimental Workflow for C16-HSL Extraction and Analysis

The following diagram outlines the general workflow from bacterial culture to the final analysis of C16-HSL.

Extraction_Workflow General workflow for C16-HSL extraction and analysis. cluster_extraction Extraction LLE Liquid-Liquid Extraction (e.g., Acidified Ethyl Acetate) Extract Crude or Purified Extract LLE->Extract SPE Solid-Phase Extraction (e.g., C18 Cartridge) SPE->Extract Culture Bacterial Culture Supernatant Cell-Free Supernatant Culture->Supernatant Centrifugation Supernatant->LLE Supernatant->SPE Analysis LC-MS/MS Analysis (Quantification) Extract->Analysis Reconstitution

Caption: C16-HSL extraction and analysis workflow.

Conclusion and Recommendations

The choice between LLE and SPE for C16-HSL extraction depends on the specific requirements of the research.

  • For preliminary or small-scale studies where cost is a primary concern and high purity is not essential, LLE with acidified ethyl acetate is a viable option.

  • For high-throughput screening, quantitative studies requiring high accuracy and reproducibility, and when sample purity is critical for downstream applications (such as mass spectrometry), SPE with a C18 reversed-phase sorbent is the recommended method.

Given the hazardous nature of dichloromethane, its use should be avoided in favor of safer and equally effective alternatives like ethyl acetate. Regardless of the chosen method, subsequent analysis by a sensitive and specific technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for the accurate quantification of C16-HSL.

References

Unveiling the Potential of N-hexadecanoyl-L-Homoserine Lactone Analogs in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various bacteria, regulating processes like biofilm formation and virulence factor production.[1] The disruption of QS pathways through structural analogs of C16-HSL presents a promising anti-virulence strategy. This guide provides a comparative analysis of the biological activity of several C16-HSL analogs, supported by experimental data and detailed methodologies, to aid researchers in the development of novel anti-infective agents.

Comparative Analysis of Biological Activity

The efficacy of structural analogs of this compound has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit quorum sensing-regulated phenotypes such as violacein (B1683560) production in Chromobacterium violaceum and biofilm formation in Pseudomonas aeruginosa.

Inhibition of Violacein Production in Chromobacterium violaceum

Violacein is a purple pigment produced by C. violaceum under the control of the CviR-mediated quorum sensing system. Inhibition of its production is a common indicator of anti-QS activity.

CompoundConcentration (mg/mL)Violacein Inhibition (%)Reference
N-(2-hexadecynoyl)-l-homoserine lactone0.25Significant[2][3]
0.50Significant[2][3]
1.00Significant[2][3]
N-decanoyl-L-homoserine lactone (C10-HSL)1.00Significant[2]

Note: "Significant" inhibition indicates a statistically relevant decrease in violacein production as reported in the cited studies. Specific percentage inhibition values were not consistently provided across all studies.

Inhibition of Biofilm Formation in Pseudomonas aeruginosa

Biofilm formation is a critical virulence factor in P. aeruginosa, controlled by the LasR-RhlR quorum sensing cascade. The ability of C16-HSL analogs to disrupt this process is a key measure of their potential as anti-virulence agents.

CompoundConcentration (µM)Biofilm Inhibition (%)Reference
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideNot specifiedExcellent[4]

Note: "Excellent" inhibition indicates a high level of biofilm reduction as reported in the cited study. The specific concentration and percentage of inhibition were not detailed in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

Violacein Inhibition Assay

This assay quantitatively measures the inhibition of violacein production in Chromobacterium violaceum as an indicator of anti-quorum sensing activity.

  • Culture Preparation: Grow C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1). In a 96-well microtiter plate, add the diluted bacterial culture to wells containing various concentrations of the test compounds. Include a positive control (no compound) and a negative control (e.g., DMSO as a vehicle control).

  • Incubation: Incubate the plate at 30°C for 18-24 hours without shaking.

  • Violacein Extraction: After incubation, lyse the cells by adding a surfactant (e.g., 10% SDS) and incubate further. Add a solvent (e.g., DMSO or ethanol) to each well and mix thoroughly to solubilize the violacein.

  • Quantification: Centrifuge the plate to pellet cell debris. Transfer the supernatant to a new plate and measure the absorbance at a wavelength of 585-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition for each compound concentration relative to the positive control.[5][6][7]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of compounds to inhibit biofilm formation by Pseudomonas aeruginosa.

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1) overnight in LB broth at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB medium. In a 96-well flat-bottomed microtiter plate, add the diluted bacterial culture to wells containing different concentrations of the test compounds. Include a positive control (no compound).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

  • Data Analysis: Determine the percentage of biofilm inhibition for each compound concentration compared to the positive control.[3][8][9][10][11]

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is essential for rational drug design. The following diagrams illustrate the quorum sensing signaling pathways in C. violaceum and P. aeruginosa, as well as a typical experimental workflow for evaluating analog activity.

CviR_Signaling_Pathway cluster_cell C. violaceum Cell cluster_extracellular Extracellular Environment CviI CviI Synthase AHL N-acyl-HSL CviI->AHL Synthesis AHL_out N-acyl-HSL AHL->AHL_out Diffusion CviR_inactive Inactive CviR CviR_active Active CviR-AHL Complex CviR_inactive->CviR_active DNA DNA (vioA promoter) CviR_active->DNA Binds Violacein Violacein Production DNA->Violacein Activates Transcription AHL_out->CviR_inactive Binding LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI Synthase AHL 3-oxo-C12-HSL LasI->AHL Synthesis AHL_out 3-oxo-C12-HSL AHL->AHL_out Diffusion LasR_inactive Inactive LasR LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active DNA DNA (las/rhl promoters) LasR_active->DNA Binds Virulence Virulence Factors & Biofilm DNA->Virulence Activates Transcription AHL_out->LasR_inactive Binding Experimental_Workflow start Synthesize C16-HSL Analogs assay1 Violacein Inhibition Assay (*C. violaceum*) start->assay1 assay2 Biofilm Inhibition Assay (*P. aeruginosa*) start->assay2 data Quantitative Data Collection (IC50 / % Inhibition) assay1->data assay2->data analysis Structure-Activity Relationship (SAR) Analysis data->analysis end Identify Lead Compounds analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for N-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a common bacterial quorum-sensing signaling molecule. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Hazard Assessment and Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is prudent to treat all laboratory chemicals with care. While specific personal protective equipment (PPE) may not be listed as required, standard laboratory practice dictates the use of a lab coat, safety glasses, and gloves. One SDS for a similar compound advises wearing protective gloves and eye protection due to potential skin and eye irritation.[2]

Key Safety and Handling Data Summary

ParameterInformationSource
GHS Hazard Classification Not classified as a hazardous substance or mixture.[1][3]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact[4]
Recommended PPE Safety glasses, Gloves, Lab coat[2]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]
Incompatibility Strong oxidizing agents. Ethanol and other primary alcohols may open the lactone ring.[4]
Storage Store at -20°C, protected from light and moisture. Stable for ≥4 years.[4]

II. Step-by-Step Disposal Procedures

Disposal methods should always comply with local, state, and federal regulations. The following are general guidelines based on available safety data.

A. Disposal of Solid (Neat) Compound

  • Assess Quantity: Determine if you are disposing of a "small quantity" or a "large quantity." While not explicitly defined, a small quantity can be considered an amount typically used in a single experiment (milligrams).

  • Small Quantities: For smaller quantities, the SDS from Cayman Chemical suggests that the material can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to collect it as chemical waste.

  • Large Quantities: For larger amounts, or as a general best practice, collect the solid waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Labeling: Label the waste container "this compound" and include any other required institutional information.

  • Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department.

B. Disposal of Solutions

This compound is soluble in organic solvents such as DMSO and dimethylformamide.[4]

  • Organic Solvent Solutions:

    • Collect solutions in a designated, sealed, and properly labeled container for halogenated or non-halogenated solvent waste, as appropriate.

    • Do not mix with incompatible waste streams.

    • Arrange for pickup by your institution's EHS department.

  • Aqueous Solutions & Contaminated Media:

    • While the compound is not readily soluble in water, any contaminated aqueous waste or bacterial media should be collected.

    • Due to its classification as slightly hazardous for water, do not allow the product, even in small quantities, to enter sewers or surface/ground water.[1]

    • Collect in a labeled container for aqueous chemical waste and arrange for EHS pickup.

    • Alternatively, consider decontamination methods for large volumes. N-acyl homoserine lactones undergo pH-dependent lactonolysis (ring-opening), which is accelerated by alkaline pH.[5][6] Adjusting the pH of the aqueous waste to be alkaline (pH > 8) and allowing it to sit may help degrade the molecule before disposal, but this should be verified and approved by your institution's EHS office.

C. Disposal of Contaminated Labware

  • Empty Containers/Packaging: Uncleaned packaging and containers should be disposed of according to official regulations.[1] Triple-rinse the container with an appropriate solvent (e.g., the solvent used to make a stock solution). Collect the rinsate as chemical waste. The rinsed container can then typically be disposed of as regular lab glass or plastic waste.

  • Sharps and Glassware: Contaminated sharps (needles, pipette tips) and glassware should be placed in appropriate sharps or broken glass containers and disposed of through the chemical waste stream.

III. Spill Response Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: Wear appropriate PPE (lab coat, gloves, safety glasses).

  • Containment: Prevent the spill from spreading or entering drains.

  • Solid Spill: For a solid spill, pick up the material mechanically (e.g., with a dustpan and brush) and place it in a sealed container for waste disposal.[1] Avoid generating dust.

  • Liquid Spill: For a solution, absorb the spill with an inert, liquid-binding material such as diatomite, sand, or universal absorbent pads.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent.

  • Waste Disposal: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed bag or container and dispose of it as chemical waste.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Assess Waste Form cluster_2 Procedure for Solids cluster_3 Procedure for Liquids cluster_4 Final Disposal start Identify Waste: This compound solid_waste Solid (Neat Compound) or Contaminated Material start->solid_waste Solid liquid_waste Liquid (Solution) or Aqueous Waste start->liquid_waste Liquid collect_solid Collect in a sealed, labeled container for 'Non-Hazardous Chemical Waste' solid_waste->collect_solid spill_solid Spill Cleanup: Mechanically pick up, avoiding dust solid_waste->spill_solid organic_sol Organic Solution: Collect in appropriate solvent waste container liquid_waste->organic_sol aqueous_sol Aqueous Waste: Collect in 'Aqueous Waste' container. Do not pour down drain. liquid_waste->aqueous_sol spill_liquid Spill Cleanup: Absorb with inert material liquid_waste->spill_liquid ehs_pickup Arrange for disposal by Institutional EHS Department collect_solid->ehs_pickup spill_solid->ehs_pickup organic_sol->ehs_pickup aqueous_sol->ehs_pickup spill_liquid->ehs_pickup

References

Personal protective equipment for handling N-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-hexadecanoyl-L-Homoserine lactone

This guide provides crucial safety and logistical information for the handling and disposal of this compound (C16-HSL), a bacterial quorum-sensing signaling molecule. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe research environment.

Personal Protective Equipment (PPE)

Although specific PPE is not mandated by some safety data sheets (SDS) for this compound, it is prudent to use standard laboratory protective gear, especially when handling the powdered form to avoid dust formation.[1]

PPE CategoryRecommendationRationale
Eye Protection Safety glasses or gogglesProtects eyes from accidental splashes or aerosolized powder.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from potential contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask or respirator may be considered if handling large quantities or if dust generation is unavoidable.[1]
Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood, particularly when handling the solid form to minimize inhalation of any dust.[1]

  • Avoid Contact: Prevent contact with eyes and skin.[1][2] Avoid creating dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[2][3]

Storage:

  • Conditions: Store in a tightly sealed container in a cool, well-ventilated area.[1] Specific product information may recommend storage at -20°C for long-term stability.[2]

  • Incompatibilities: Keep away from direct sunlight and sources of ignition.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Uncleaned packaging should also be disposed of according to official regulations. Do not allow the substance to enter sewers or surface and ground water.

Emergency Procedures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • In case of skin contact: While the product is generally not considered a skin irritant, it is good practice to wash the affected area with plenty of water.[3]

  • In case of inhalation: Move to fresh air. If you feel unwell, seek medical advice.

  • In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms persist.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety glasses) A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Weigh and handle solid material carefully to avoid dust generation C->D E Prepare solutions as needed D->E F Clean work area and equipment E->F G Dispose of waste according to institutional and local regulations F->G H Remove PPE and wash hands thoroughly G->H

Caption: A logical workflow for the safe handling of this compound.

References

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